3-Aminophenylboronic acid monohydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3-aminophenyl)boronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.H2O/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,9-10H,8H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEOVQODHLLNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559725 | |
| Record name | (3-Aminophenyl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206658-89-1 | |
| Record name | (3-Aminophenyl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminophenylboronic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Aminophenylboronic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (3-APBA) and its monohydrate are versatile reagents of significant interest in medicinal chemistry and materials science. The presence of both an amino group and a boronic acid moiety allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules. Notably, it is a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1] The monohydrate form is often preferred due to its enhanced stability for long-term storage.[2] This guide provides a detailed overview of the primary synthetic routes to 3-aminophenylboronic acid monohydrate, complete with experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of 3-aminophenylboronic acid and its monohydrate is presented in the table below.
| Property | 3-Aminophenylboronic Acid | This compound |
| Molecular Formula | C₆H₈BNO₂ | C₆H₈BNO₂ · H₂O |
| Molecular Weight | 136.94 g/mol [3] | 154.96 g/mol |
| CAS Number | 30418-59-8[3] | 206658-89-1 |
| Appearance | White to light yellow powder/crystals | White to light yellow powder/crystals |
| Melting Point | Not reported | 93-96 °C |
| Solubility | Soluble in methanol (B129727) and DMSO. | Soluble in water, methanol, and DMSO. |
Synthetic Routes
Two principal synthetic strategies have emerged for the preparation of 3-aminophenylboronic acid: the reduction of a nitro precursor and the palladium-catalyzed borylation of an aniline (B41778) derivative.
Route 1: Reduction of 3-Nitrophenylboronic Acid
This classical approach involves the synthesis of 3-nitrophenylboronic acid followed by the reduction of the nitro group to an amine. While effective, the initial nitration of phenylboronic acid can be challenging, with potential side reactions and purification difficulties.[2] A more controlled method involves the use of a pre-functionalized starting material. The general workflow for this route is depicted below.
This protocol details the reduction of 3-nitrophenylboronic acid using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Materials:
-
3-Nitrophenylboronic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a flask suitable for hydrogenation, dissolve 3-nitrophenylboronic acid in methanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield crude 3-aminophenylboronic acid.
-
For the monohydrate, dissolve the crude product in a minimal amount of a hot solvent mixture, such as methanol/water or benzene/methanol/water.[4]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystalline solid by filtration, wash with a small amount of cold water, and dry under vacuum to afford this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | >90% | General expectation for this type of reduction. |
| Purity | High, often >98% after crystallization. | - |
Route 2: Suzuki-Miyaura Coupling of 3-Bromoaniline (B18343)
This modern approach utilizes a palladium-catalyzed Suzuki-Miyaura coupling reaction between 3-bromoaniline and a boron source, typically bis(pinacolato)diboron (B136004) (B₂pin₂). This method often proceeds through the formation of the pinacol (B44631) ester of 3-aminophenylboronic acid, which is then hydrolyzed to the desired product. The workflow for this route is illustrated below.
This protocol outlines the synthesis of the pinacol ester followed by its hydrolysis to the monohydrate.
Step 1: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Materials:
-
3-Bromoaniline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (B1210297) (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (B91453), anhydrous
Procedure:
-
To a dry flask under an inert atmosphere, add 3-bromoaniline, bis(pinacolato)diboron (1.1-1.5 equivalents), and potassium acetate (3.0 equivalents).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (2-5 mol%) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as a solid.
Step 2: Hydrolysis to this compound
Materials:
-
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
Aqueous acid (e.g., 2 M HCl)
-
Aqueous base (e.g., 1 M NaOH)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the pinacol ester in a suitable solvent such as diethyl ether or a mixture of acetone (B3395972) and water.
-
Add an aqueous acid (e.g., 2 M HCl) and stir the mixture vigorously at room temperature. The hydrolysis can take several hours to complete.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Separate the aqueous layer and wash the organic layer with water.
-
Carefully neutralize the aqueous layer with a base (e.g., 1 M NaOH) to a pH of approximately 7.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminophenylboronic acid.
-
Follow the crystallization procedure described in Route 1 to obtain the monohydrate form.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield (Step 1) | 70-85% | Based on similar reported procedures. |
| Typical Yield (Step 2) | >90% | General expectation for this hydrolysis. |
| Overall Yield | 63-77% | Calculated from step-wise yields. |
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Spectra will show characteristic peaks for the aromatic protons and the amine protons. The integration will be consistent with the structure. A broad singlet for the B(OH)₂ and water protons will also be present. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and O-H stretching (broad peak around 3200-3600 cm⁻¹) will be observed. |
| Melting Point | 93-96 °C |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the anhydrous form (m/z = 137.06). |
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: the reduction of 3-nitrophenylboronic acid and the Suzuki-Miyaura coupling of 3-bromoaniline. The choice of method may depend on the availability of starting materials, scale of the reaction, and desired purity profile. The reduction route is often higher yielding and more atom-economical if the nitro-precursor is readily available. The Suzuki-Miyaura route offers a more modern and often milder alternative, though it involves a two-step process. Both methods can provide high-quality material suitable for a wide range of applications in research and development. The final crystallization step to form the stable monohydrate is recommended for long-term storage and handling. This guide provides the necessary detailed protocols and comparative data to enable researchers to make an informed decision on the most suitable synthetic strategy for their needs.
References
In-Depth Technical Guide to the Crystal Structure of 3-Aminophenylboronic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of 3-aminophenylboronic acid monohydrate, a compound of interest in organic synthesis and molecular recognition. The information presented is based on the single-crystal X-ray diffraction study conducted by Vega, Zarate, Tlahuext, and Höpfl (2010).
Core Crystallographic Data
The crystal structure of this compound has been determined at 100 K. The compound crystallizes in a monoclinic system with the space group P2₁/c. The fundamental crystallographic data are summarized in the table below.
| Parameter | Value [1] |
| Chemical Formula | C₆H₈BNO₂·H₂O |
| Formula Weight | 154.96 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1211 (8) |
| b (Å) | 13.8548 (15) |
| c (Å) | 7.8475 (8) |
| α (°) | 90 |
| β (°) | 100.663 (2) |
| γ (°) | 90 |
| Volume (ų) | 760.88 (14) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation Type | Mo Kα |
| Wavelength (Å) | 0.71073 |
Molecular and Crystal Packing Structure
The asymmetric unit of this compound contains one molecule of the aminophenylboronic acid and one water molecule. The boronic acid molecules exhibit a nearly planar conformation.
A key feature of the crystal packing is the formation of inversion dimers by the boronic acid molecules, which are linked through pairs of O—H⋯O hydrogen bonds.[1] These dimers are further interconnected by the water molecules, forming one-dimensional chains that extend along the direction via O—H⋯O hydrogen bonds. Additionally, N—H⋯O hydrogen bonds contribute to the formation of sheets in the (100) plane, creating a three-dimensional hydrogen-bonded network.[1]
Hydrogen Bonding Geometry
The stability of the crystal structure is significantly influenced by a network of hydrogen bonds. The detailed geometry of these interactions is provided in the table below.
| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | **<(DHA) (°) ** |
| O1—H1'···O2ⁱ | 0.84(1) | 1.92(1) | 2.7583(13) | 174(2) |
| O2—H2'···O31 | 0.84(1) | 1.91(1) | 2.7159(13) | 161(2) |
| N1—H1A···O31ⁱⁱ | 0.86(1) | 2.21(1) | 3.0661(15) | 177(1) |
| N1—H1B···O1ⁱⁱⁱ | 0.86(1) | 2.43(1) | 3.1854(15) | 147(1) |
| O31—H31A···N1ⁱᵛ | 0.84(1) | 2.07(1) | 2.9040(15) | 173(2) |
| O31—H31B···O1ᵛ | 0.84(1) | 2.05(1) | 2.8810(13) | 170(2) |
| Symmetry codes: (i) x+1, y, z; (ii) x+1, y, z+1; (iii) x+2, y, z+1; (iv) x-1, y+1/2, z-1/2; (v) x-1, y, z. |
Experimental Protocols
Crystal Growth and Preparation
Colorless block-like single crystals of this compound were obtained from the recrystallization of a commercially available product.[1] The solvent system used for recrystallization was a mixture of benzene, methanol, and water.[1] A suitable crystal with dimensions of 0.44 × 0.38 × 0.34 mm was selected for the X-ray diffraction analysis.[1]
X-ray Data Collection and Processing
The single-crystal X-ray diffraction data were collected on a Bruker SMART APEX CCD diffractometer.[1] The data collection was performed at a temperature of 100 K using Mo Kα radiation (λ = 0.71073 Å). A total of 7077 reflections were measured, of which 1341 were independent.[1] A multi-scan absorption correction was applied to the data using SADABS.[1]
Structure Solution and Refinement
The crystal structure was solved and refined using the SHELXTL-NT software package.[1] The refinement was carried out against F² for all reflections. The final R-factor for reflections with I > 2σ(I) was 0.032, and the weighted R-factor (wR) for all data was 0.088.[1] Hydrogen atoms bonded to oxygen and nitrogen were located in a difference Fourier map and their coordinates were refined with distance restraints. Other hydrogen atoms were positioned geometrically and refined using a riding model.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the crystal structure determination and the hydrogen bonding network within the crystal lattice of this compound.
References
Spectroscopic Characterization of 3-Aminophenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (3-APBA) is a versatile bifunctional molecule of significant interest in medicinal chemistry, materials science, and chemical biology. Its unique structure, featuring both a nucleophilic amino group and a diol-binding boronic acid moiety on an aromatic scaffold, allows for a wide range of chemical modifications and applications. It serves as a crucial building block in the synthesis of sensors for saccharides, enzyme inhibitors, and as a key component in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and the characterization of its derivatives. This guide provides a comprehensive overview of the spectroscopic characterization of 3-aminophenylboronic acid, including detailed experimental protocols and data interpretation.
Molecular Structure and Properties
-
Molecular Formula: C₆H₈BNO₂
-
Molecular Weight: 136.94 g/mol [1]
-
Appearance: Off-white to light brown powder or crystals
-
CAS Number: 30418-59-8[1]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-aminophenylboronic acid. It is important to note that the exact spectral values can vary depending on the solvent, concentration, and instrument used.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts for 3-Aminophenylboronic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 7.2 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~5.0 (broad) | Singlet | 2H | Amino protons (-NH₂) |
| ~8.0 (broad) | Singlet | 2H | Boronic acid protons (-B(OH)₂) |
Note: The chemical shifts for the aromatic protons can be complex due to the substitution pattern. The amino and boronic acid protons are exchangeable with deuterium (B1214612) and their signals may broaden or disappear upon addition of D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Aminophenylboronic Acid
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C-NH₂ |
| ~135 | C-B(OH)₂ |
| ~130 - 115 | Aromatic CH |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for 3-Aminophenylboronic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂) and N-H stretch (from NH₂) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1620 - 1580 | Medium | N-H bend and Aromatic C=C stretch |
| 1450 - 1400 | Medium | Aromatic C=C stretch |
| 1380 - 1320 | Strong | B-O stretch |
| ~1100 | Medium | C-N stretch |
| ~700 | Strong | B-O-H out-of-plane bend |
Note: The broadness of the peak in the 3400-3200 cm⁻¹ region is due to hydrogen bonding.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Data for 3-Aminophenylboronic Acid
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Methanol/Ethanol | ~240 and ~290 | Not readily available |
Note: Aromatic amines typically exhibit two absorption bands in the UV region. The exact λmax and molar absorptivity are dependent on the solvent and pH.
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data for 3-Aminophenylboronic Acid
| m/z | Interpretation |
| 137 | [M]⁺ (Molecular ion) |
| 119 | [M - H₂O]⁺ |
| 92 | [M - B(OH)₂]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The fragmentation pattern can provide valuable structural information. The loss of water from the boronic acid moiety is a common fragmentation pathway.
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of 3-aminophenylboronic acid are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Materials:
-
3-Aminophenylboronic acid
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
NMR tubes
-
NMR spectrometer
Protocol:
-
Dissolve approximately 5-10 mg of 3-aminophenylboronic acid in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.
-
Acquire the ¹H NMR spectrum. Due to the potential for oligomerization of boronic acids, which can lead to broad peaks, acquiring the spectrum at a slightly elevated temperature may be beneficial.
-
To confirm the assignment of exchangeable protons (NH₂ and OH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
3-Aminophenylboronic acid
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Protocol (KBr Pellet Method):
-
Thoroughly dry the KBr powder to remove any moisture.
-
Place a small amount (1-2 mg) of 3-aminophenylboronic acid and approximately 100-200 mg of dry KBr in an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the die of a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Materials:
-
3-Aminophenylboronic acid
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or water)
-
Volumetric flasks
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a stock solution of 3-aminophenylboronic acid of a known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
3-Aminophenylboronic acid
-
Suitable matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid) or a suitable solvent for ESI.
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Protocol (MALDI-TOF):
-
Prepare a saturated solution of the matrix in a suitable solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
-
Prepare a solution of 3-aminophenylboronic acid in a compatible solvent.
-
Mix the analyte solution with the matrix solution in a ratio of approximately 1:10 (v/v).
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry, promoting co-crystallization.
-
Introduce the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
Visualizations
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound like 3-aminophenylboronic acid.
Caption: General workflow for the spectroscopic characterization of 3-aminophenylboronic acid.
Logical Relationship of Spectroscopic Techniques
This diagram illustrates the complementary nature of different spectroscopic techniques in determining the structure of a molecule.
Caption: Relationship between spectroscopic techniques and the information they provide for structure elucidation.
Conclusion
The spectroscopic characterization of 3-aminophenylboronic acid is a critical step in its application across various scientific disciplines. This guide has provided a consolidated resource of its key spectroscopic data and detailed experimental protocols for its analysis using NMR, IR, UV-Vis, and Mass Spectrometry. While some specific experimental data remains elusive in publicly accessible databases, the provided information, supplemented with predicted values based on sound chemical principles, offers a robust foundation for researchers working with this important molecule. The complementary nature of these spectroscopic techniques, as illustrated in the provided diagrams, allows for a comprehensive and confident structural elucidation and purity assessment of 3-aminophenylboronic acid and its derivatives.
References
Technical Guide: NMR Spectroscopy of 3-Aminophenylboronic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopy data for 3-aminophenylboronic acid monohydrate. Due to the limited availability of publicly accessible, fully characterized ¹H and ¹³C NMR spectra in peer-reviewed literature, this guide outlines the anticipated spectral data based on known chemical principles and provides a detailed, representative experimental protocol for acquiring such data.
Structure and Expected NMR Data
This compound is an aromatic compound containing a boronic acid and an amino functional group. The presence of these groups and their substitution pattern on the benzene (B151609) ring will dictate the chemical shifts and coupling patterns observed in its NMR spectra.
Structure:
![]()
Quantitative NMR Data
The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for this compound. The chemical shifts are referenced to a standard internal solvent signal. It is important to note that the precise chemical shifts can vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic CH | [Expected: 6.8 - 7.5] | Multiplet | - | 4H |
| -NH₂ | [Expected: 4.0 - 5.0] | Broad Singlet | - | 2H |
| -B(OH)₂ | [Expected: 7.5 - 8.5] | Broad Singlet | - | 2H |
| H₂O | [Variable] | Singlet | - | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-B | [Expected: 130 - 140, may be broad or unobserved] |
| C-NH₂ | [Expected: 145 - 150] |
| Aromatic CH | [Expected: 115 - 130] |
| Aromatic CH | [Expected: 115 - 130] |
| Aromatic CH | [Expected: 115 - 130] |
| Aromatic CH | [Expected: 115 - 130] |
Experimental Protocol for NMR Spectroscopy
This section provides a detailed methodology for the preparation of a sample of this compound for NMR analysis and the subsequent data acquisition.
3.1. Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to the vial. DMSO-d₆ is a suitable solvent for this compound.
-
Dissolution: Gently agitate the vial to fully dissolve the sample. Sonication may be used if necessary to aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the Pasteur pipette during the transfer to the NMR tube.
-
Capping: Securely cap the NMR tube.
3.2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
Software: Standard NMR data acquisition and processing software (e.g., TopSpin, VnmrJ).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain: Optimized for the sample.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range appropriate for aromatic and functional group protons (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Receiver Gain: Optimized for the sample.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A range appropriate for aromatic carbons (e.g., 0-160 ppm).
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Workflow Diagram
The following diagram illustrates the general workflow for obtaining NMR spectroscopy data.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
FT-IR spectrum of 3-aminophenylboronic acid monohydrate
An In-depth Technical Guide to the FT-IR Spectrum of 3-Aminophenylboronic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. This compound is of significant interest in drug development and chemical synthesis, notably as an inhibitor of β-lactamases and a versatile reagent in Suzuki-Miyaura cross-coupling reactions.[1] A thorough understanding of its spectral characteristics is crucial for identification, quality control, and mechanistic studies.
Data Presentation: FT-IR Spectral Data
The is characterized by the vibrational modes of its key functional groups: the aromatic ring, the primary amine, the boronic acid group, and the water of hydration. The following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and typical intensity.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretching (water of hydration and B(OH)₂) |
| 3450 - 3250 | Medium | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1620 - 1580 | Medium-Strong | N-H bending (scissoring) and Aromatic C=C stretching |
| 1500 - 1400 | Medium-Strong | Aromatic C=C stretching |
| 1400 - 1300 | Strong | B-O stretching |
| 1300 - 1000 | Medium | C-N stretching |
| ~880 | Strong | O-H out-of-plane bending |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bending ("oop") |
Note: The exact positions and intensities of the peaks can vary depending on the sampling method and the physical state of the sample.
Experimental Protocols
The acquisition of a high-quality FT-IR spectrum of solid this compound can be achieved through several standard methods. The two most common and effective techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
KBr Pellet Method
This traditional transmission method provides a high-resolution spectrum of the solid sample dispersed in an IR-transparent matrix.
Materials:
-
This compound
-
Dry, spectroscopic grade Potassium Bromide (KBr) powder
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR spectrometer
Procedure:
-
Grinding: In a dry environment, grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture should be ground to a very fine, homogeneous powder to minimize light scattering.
-
Pellet Formation: Transfer the ground mixture to the pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a clear, transparent pellet.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment of the FT-IR spectrometer.
-
Sample Analysis: Place the KBr pellet in the sample holder of the spectrometer and acquire the FT-IR spectrum.
Attenuated Total Reflectance (ATR) Method
ATR is a rapid and convenient method that requires minimal sample preparation.
Materials:
-
This compound
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
Procedure:
-
Background Spectrum: With a clean and empty ATR crystal, collect a background spectrum.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Analysis: Acquire the FT-IR spectrum. After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Visualization of Experimental Workflow
The logical flow for obtaining an FT-IR spectrum of a solid sample using the KBr pellet method is illustrated below.
Caption: Workflow for FT-IR Analysis using the KBr Pellet Method.
This guide provides a foundational understanding of the FT-IR characteristics of this compound, essential for its application in research and development. The provided protocols and data serve as a practical resource for scientists and professionals in the field.
References
Solubility of 3-Aminophenylboronic Acid Monohydrate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility of active pharmaceutical ingredients (APIs) and key reagents is fundamental to formulation development, reaction optimization, and analytical method design. This technical guide provides a comprehensive overview of the solubility of 3-aminophenylboronic acid monohydrate in organic solvents, addressing the current landscape of available data and experimental methodologies.
While specific quantitative solubility data for this compound remains limited in publicly accessible literature, this guide compiles available qualitative information and presents quantitative data for structurally analogous phenylboronic acids. Furthermore, it details a standard experimental protocol for determining the solubility of boronic acids, providing a practical framework for researchers to generate their own data.
Qualitative Solubility Profile
This compound is generally described as a white to beige crystalline powder.[1] Qualitative assessments indicate its solubility in a range of polar organic solvents. It is reported to be soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1][2][3] General statements also describe it as being soluble in alcohol solvents, such as ethanol (B145695) and propanol.[1] The anhydrous form, 3-aminobenzeneboronic acid, is described as partly miscible in water.[4]
Table 1: Summary of Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] |
| Methanol | Soluble[1][2][3] |
| Ethanol | Soluble[1] |
| Propanol | Soluble[1] |
| Water | Soluble |
Quantitative Solubility of Analogous Phenylboronic Acids
In the absence of specific quantitative data for this compound, examining the solubility of structurally related compounds can provide valuable insights into its likely behavior. The solubility of phenylboronic acids is influenced by factors such as the nature and position of substituents on the phenyl ring and the polarity of the solvent.[5]
The following tables summarize experimentally determined solubility data for the parent phenylboronic acid and isomers of isobutoxyphenylboronic acid in several common organic solvents. The data is presented as mole fraction solubility at different temperatures.[5] This information can serve as a useful reference point for selecting potential solvent systems for this compound.
Table 2: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents [5]
| Temperature (K) | Chloroform | 3-Pentanone | Acetone | Dipropyl Ether | Methylcyclohexane |
| 293.15 | 0.025 | 0.110 | 0.125 | 0.150 | 0.001 |
| 303.15 | 0.040 | 0.160 | 0.180 | 0.210 | 0.002 |
| 313.15 | 0.065 | 0.225 | 0.250 | 0.285 | 0.003 |
| 323.15 | 0.100 | 0.310 | 0.340 | 0.380 | 0.005 |
Table 3: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [5]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid | meta-Isobutoxyphenylboronic Acid | para-Isobutoxyphenylboronic Acid |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.105 | |
| Dipropyl Ether | 293.15 | 0.180 | 0.035 | 0.028 |
| 303.15 | 0.245 | 0.055 | 0.045 | |
| 313.15 | 0.330 | 0.085 | 0.070 | |
| 323.15 | 0.440 | 0.125 | 0.100 | |
| Methylcyclohexane | 293.15 | 0.002 | 0.001 | 0.001 |
| 303.15 | 0.003 | 0.002 | 0.001 | |
| 313.15 | 0.005 | 0.003 | 0.002 | |
| 323.15 | 0.008 | 0.005 | 0.003 |
Experimental Protocol for Solubility Determination: The Dynamic Method
A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[5] This method involves monitoring the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous liquid phase upon controlled heating.
Materials and Equipment
-
Boronic Acid: The compound of interest (e.g., this compound).
-
Organic Solvents: High-purity solvents of choice.
-
Analytical Balance: For accurate weighing of the boronic acid and solvent.
-
Jacketed Glass Vessel: To allow for precise temperature control via a circulating fluid bath.
-
Magnetic Stirrer and Stir Bar: To ensure homogenous mixing.
-
Calibrated Temperature Probe: To accurately measure the sample temperature.
-
Turbidity Sensor or Light Source and Detector: For monitoring the turbidity of the sample.
-
Heating/Cooling Circulator: To control the temperature of the jacketed vessel.
Experimental Procedure
-
Sample Preparation: Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel. The composition is known with a high degree of accuracy.[5]
-
Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/min) while being vigorously stirred.[5]
-
Turbidity Measurement: The intensity of a light beam passing through the sample is continuously monitored. As the solid dissolves, the turbidity of the mixture decreases, and the light transmission increases.[5]
-
Determination of Equilibrium Temperature: The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[5]
-
Data Collection: Repeat the procedure for different compositions of the boronic acid and solvent to construct a solubility curve (mole fraction vs. temperature).
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the dynamic method for determining the solubility of a boronic acid.
Caption: Workflow for Dynamic Solubility Determination.
Conclusion
References
An In-depth Technical Guide to 3-Aminophenylboronic Acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (3-APBA) is a versatile organic compound that has garnered significant interest across various scientific disciplines, including medicinal chemistry, materials science, and diagnostics. Its unique chemical structure, featuring both an amino group and a boronic acid moiety on a phenyl ring, allows for a diverse range of chemical transformations and biological interactions. This guide provides a comprehensive overview of the physical and chemical properties of 3-APBA, detailed experimental protocols for its synthesis and key applications, and an exploration of its role in biological signaling pathways.
Core Physical and Chemical Properties
3-Aminophenylboronic acid is typically a white to light brown crystalline solid. It is often commercially available as a monohydrate or a hydrochloride salt. The presence of both a Lewis acidic boronic acid group and a basic amino group imparts amphoteric character to the molecule.
Physicochemical Data
A summary of the key quantitative data for 3-aminophenylboronic acid is presented in the tables below for easy reference and comparison.
Table 1: General Physicochemical Properties of 3-Aminophenylboronic Acid
| Property | Value | Reference |
| Molecular Formula | C₆H₈BNO₂ | [1] |
| Molecular Weight | 136.94 g/mol | [1] |
| Appearance | White to pale yellow or beige to brown solid/crystalline powder | |
| Melting Point | 178-180 °C (anhydrous)[2], 93-96 °C (monohydrate) | [3] |
| Boiling Point | 473 °C at 760 mmHg (predicted) | [4] |
| pKa | ~8.6 (for the boronic acid moiety) | [5] |
Table 2: Solubility of 3-Aminophenylboronic Acid
| Solvent | Solubility | Reference |
| Water | Soluble | |
| Methanol | Soluble | [4] |
| DMSO | Soluble | [4] |
| Ethanol | Soluble | |
| Diethyl Ether | Insoluble (for diethanolamine (B148213) adduct) |
Spectral Data
The structural features of 3-aminophenylboronic acid can be confirmed through various spectroscopic techniques.
Table 3: Key Spectral Data for 3-Aminophenylboronic Acid
| Technique | Key Peaks and Assignments | Reference |
| ¹H NMR | Signals corresponding to aromatic protons and protons of the amino and boronic acid groups. The pinacol (B44631) ester derivative shows characteristic peaks for the pinacol group. | [4] |
| ¹³C NMR | Resonances for the six aromatic carbons, with shifts influenced by the amino and boronic acid substituents. | |
| FT-IR (cm⁻¹) | ~3500-3300 (N-H stretching of primary amine), ~3200 (O-H stretching of boronic acid), ~1600 (N-H bending), ~1400-1300 (B-O stretching), aromatic C-H and C=C stretching and bending vibrations. | [6] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns. |
Key Chemical Reactions and Applications
The reactivity of 3-aminophenylboronic acid is dominated by the chemistry of its two functional groups: the boronic acid and the amino group.
Suzuki-Miyaura Cross-Coupling Reactions
3-APBA is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
A general procedure for the Suzuki-Miyaura coupling of 3-aminophenylboronic acid with an aryl halide is as follows:
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 equiv), 3-aminophenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or CsF, 2-3 equiv).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[2]
Saccharide Sensing
The boronic acid group of 3-APBA can reversibly bind with cis-diols, which are present in saccharides like glucose. This interaction forms a cyclic boronate ester and is the basis for the development of sensors for glucose and other sugars.
A protocol for fabricating a 3-APBA-based electrochemical glucose sensor on a screen-printed carbon electrode (SPCE) is outlined below:
-
Electrode Pre-treatment: Electrochemically pre-treat the SPCE to enhance its charge-transfer kinetics.
-
Functionalization: Functionalize the SPCE by drop-casting a solution of 3-aminophenylboronic acid and sodium nitrite (B80452) in sulfuric acid onto the working electrode. Allow the reaction to proceed for 10 minutes, then wash thoroughly with ultrapure water.
-
Characterization: Characterize the functionalized electrode using techniques like Scanning Electron Microscopy (SEM) and Electrochemical Impedance Spectroscopy (EIS).
-
Glucose Detection: Perform EIS measurements of the functionalized electrode in the presence of varying concentrations of glucose. The change in charge-transfer resistance (Rct) correlates with the glucose concentration.[7][8]
Biological Activity and Signaling Pathways
3-Aminophenylboronic acid and its derivatives have shown significant potential in drug development, particularly as enzyme inhibitors and in targeted cancer therapy.
β-Lactamase Inhibition
Bacterial resistance to β-lactam antibiotics is a major global health concern, often mediated by β-lactamase enzymes. 3-APBA has been identified as an inhibitor of class C β-lactamases. The mechanism involves the formation of a reversible covalent bond between the boronic acid and the active site serine residue of the enzyme, rendering it inactive.[9][10][11][12][13]
Role in Cancer and Signaling Pathways
Phenylboronic acids, including 3-APBA, have been investigated for their anticancer properties. They can selectively target cancer cells, which often overexpress sialic acid residues (a type of saccharide with cis-diols) on their surface.
Recent studies have indicated that phenylboronic acids can inhibit key signaling networks involved in cancer cell migration. Specifically, they have been shown to decrease the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) in metastatic prostate cancer cells. These proteins are crucial regulators of the actin cytoskeleton, and their inhibition can disrupt processes like cell motility and invasion, which are hallmarks of metastasis.[14][15][16][17][18]
Synthesis and Purification
Synthesis Protocol
A common laboratory-scale synthesis of 3-aminophenylboronic acid involves the reduction of 3-nitrophenylboronic acid. A patent describes a method starting from 3-nitrobenzophenone. A more general approach is outlined below:
-
Starting Material: Begin with 3-nitrophenylboronic acid.
-
Reduction: Dissolve the starting material in a suitable solvent (e.g., ethanol, water). Add a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or a metal-acid combination like tin and hydrochloric acid.
-
Reaction Monitoring: Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Work-up: Filter off the catalyst (if using Pd/C). If using a metal-acid reduction, neutralize the reaction mixture carefully with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Extraction and Purification: Extract the product with an organic solvent, or collect the precipitate by filtration. The crude product can be further purified by recrystallization.[3]
Purification Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the 3-aminophenylboronic acid is soluble at high temperatures but sparingly soluble at low temperatures (e.g., a mixture of benzene, methanol, and water).[19][20][21]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
Conclusion
3-Aminophenylboronic acid is a compound of significant scientific and practical importance. Its unique combination of a boronic acid and an amino group on an aromatic scaffold provides a platform for a wide array of chemical transformations and biological applications. From its role as a key building block in organic synthesis via the Suzuki-Miyaura coupling to its application in the development of sophisticated biosensors and its potential as a therapeutic agent targeting cancer cell signaling and antibiotic resistance, 3-APBA continues to be a subject of intensive research. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working with this versatile molecule.
References
- 1. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 4. 3-Aminophenylboronic acid pinacol ester(210907-84-9) 1H NMR [m.chemicalbook.com]
- 5. Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical methods using boronic acid compounds for identification of class C beta-lactamase-producing Klebsiella pneumoniae and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 15. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The dynamics of Rho GTPase signaling and implications for targeting cancer and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting Rho GTPase Signaling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. 3-Aminophenylboronic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. m.youtube.com [m.youtube.com]
Theoretical Exploration of Aminophenylboronic Acid Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophenylboronic acids (APBAs) and their derivatives represent a versatile class of molecules with significant potential across various scientific disciplines, including medicinal chemistry, sensor development, and materials science. Their unique ability to reversibly bind with 1,2- and 1,3-diols, coupled with the electronic modulation provided by the amino group, makes them attractive candidates for a range of applications. This technical guide delves into the theoretical underpinnings of APBA derivatives, providing a comprehensive overview of their electronic structure, reactivity, and interactions with biological targets. By integrating computational data with experimental protocols, this document aims to serve as a valuable resource for researchers actively engaged in the study and application of these promising compounds.
I. Theoretical Studies of Aminophenylboronic Acid Derivatives
Theoretical and computational chemistry offer powerful tools to elucidate the fundamental properties of aminophenylboronic acid derivatives, providing insights that can guide experimental design and accelerate the development of new applications. Density Functional Theory (DFT) and other quantum chemical methods are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of these molecules.
A. Electronic Structure and Physicochemical Properties
The position of the amino group on the phenyl ring (ortho, meta, or para) significantly influences the electronic properties of aminophenylboronic acid. DFT calculations have been employed to investigate the geometric structure and electronic transitions of these isomers.
A study on 3-aminophenylboronic acid (3-APBA) using DFT with the B3LYP functional and a 6-31G(d,p) basis set revealed key insights into its structure and electronic behavior.[1] The hybridization of the boron atom can shift from trigonal (sp²) at neutral pH to tetrahedral (sp³) in alkaline solutions upon binding a hydroxyl group.[1] This change in coordination geometry is crucial for its interaction with diols.
Table 1: Calculated Electronic Properties of 3-Aminophenylboronic Acid (3-APBA) [1]
| Property | Value (sp² hybridization) | Value (sp³ hybridization) |
| HOMO Energy | -5.62 eV | -5.71 eV |
| LUMO Energy | -0.27 eV | -0.19 eV |
| Energy Gap (HOMO-LUMO) | 5.35 eV | 5.52 eV |
| Dipole Moment | 2.54 D | 4.87 D |
| Excitation Wavelength (S₀→S₁) | 278 nm | 275 nm |
Computational Method: DFT (B3LYP)/6-31G(d,p) with PCM (water)[1]
The electronic transitions, particularly the S₀→S₁ transition, are primarily attributed to electron transfer from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[1] These theoretical predictions are in good agreement with experimental absorbance spectra, though predicted excitation wavelengths are often slightly shorter.[1]
B. Conformational Analysis and Acidity (pKa)
The orientation of the hydroxyl groups on the boronic acid moiety gives rise to different conformers (e.g., anti-syn, syn-syn). Computational studies have shown that these conformational preferences, along with the electronic effects of substituents, play a critical role in determining the acidity (pKa) of arylboronic acids.[2] Accurate pKa prediction requires considering the various low-energy conformations of both the acid and its conjugate base.[2]
C. Interaction with Diols and Saccharides
A hallmark of boronic acids is their ability to form reversible covalent bonds with diols, such as those found in saccharides. This interaction is the basis for their use in glucose sensors and other molecular recognition systems. Theoretical studies have been instrumental in understanding the thermodynamics and kinetics of this binding process.
DFT calculations have been used to investigate the binding energies of aminophenylboronic acid derivatives with various saccharides, such as fructose.[3] The formation of cyclic boronate esters is a key feature of this interaction. The stability of different ester isomers can be computationally evaluated to predict the most favorable binding mode.[3]
Table 2: Calculated Binding Energies of Phenylboronic Acid Derivatives with Saccharides
| Boronic Acid Derivative | Saccharide | Binding Energy (kcal/mol) | Computational Method |
| Phenylboronic Acid (PBA) | Fructose | -30 to -40 | DFT |
| Bortezomib | Fructose | ~ -30 | DFT |
| Phenylboronic Acid (PBA) | Non-target C4 sugars | ~ -30 | DFT |
| Bortezomib | Non-target C4 sugars | > -20 | DFT |
Note: The binding energies can vary depending on the specific isomer of the saccharide and the computational level of theory.[4]
The binding affinity is influenced by the Lewis acidity of the boron atom, which can be tuned by substituents on the phenyl ring. Electron-withdrawing groups generally increase acidity and enhance binding at physiological pH.[5]
II. Experimental Protocols
The synthesis and functionalization of aminophenylboronic acid derivatives are crucial for their application. Below are representative experimental protocols for the synthesis of 3-aminophenylboronic acid and its subsequent modification.
A. Synthesis of 3-Aminophenylboronic Acid
A common route to 3-aminophenylboronic acid involves the reduction of 3-nitrophenylboronic acid.[6] An alternative method utilizes a palladium-catalyzed coupling reaction.[6]
Protocol: Synthesis of 3-Aminophenylboronic Acid via Pd-catalyzed Coupling [6]
-
Coupling Reaction: In a reaction vessel, combine 3-nitrobenzophenone, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a suitable base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for several hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Add water to quench the reaction.
-
Acidify the mixture with an aqueous acid solution (e.g., HCl) to protonate the amino group and facilitate its transfer to the aqueous layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., NaOH) to a pH of approximately 6-7.
-
Extraction and Purification: Extract the product from the aqueous layer using an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-aminophenylboronic acid by recrystallization or column chromatography.
B. Synthesis of 3-Acrylamidophenylboronic Acid
This protocol describes the synthesis of a derivative that can be used for polymerization.
Protocol: Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA)
-
Preparation of Reactant Solutions:
-
Dissolve 6 mmol of acrylic acid in 4 mL of deionized water. Adjust the pH to 4.8 with NaOH solution and cool to 4 °C.
-
Dissolve 6 mmol of 3-aminophenylboronic acid hemisulfate in 20 mL of deionized water. Adjust the pH to 4.8 with NaOH solution.
-
-
Reaction Setup: Place the 3-aminophenylboronic acid solution in a three-necked flask under a nitrogen atmosphere and cool to 4 °C in an ice-water bath.
-
Condensation Reaction:
-
Add 6 mmol of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) to the cooled 3-aminophenylboronic acid solution.
-
Add the cooled acrylic acid solution to the reaction mixture.
-
Stir the reaction at 4 °C for 1 hour.
-
-
Reaction Progression: Remove the ice-water bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours.
-
Work-up and Purification:
-
Filter the reaction mixture.
-
Extract the filtrate with ether (4 x 20 mL).
-
Combine the ether extracts and remove the solvent by vacuum drying to obtain a white solid.
-
Dissolve the solid in 20 mL of water and recrystallize at low temperature.
-
Filter the crystals and dry under vacuum to yield the final product.
-
III. Visualization of Molecular Interactions and Pathways
Graphviz diagrams are used to visualize complex relationships, such as experimental workflows and signaling pathways involving aminophenylboronic acid derivatives.
A. Experimental Workflow: Synthesis of Functionalized Nanoparticles
Caption: Workflow for bacterial detection using 3-APBA functionalized gold nanoparticles.
B. Signaling Pathway: Inhibition of Cancer Cell Migration
Phenylboronic acid and its derivatives have been shown to inhibit cancer cell migration by targeting key signaling pathways. One such pathway involves the Rho family of small GTPases.
Caption: Inhibition of Rho GTPase signaling by aminophenylboronic acid derivatives.
C. Logical Relationship: Boronic Acid-Diol Interaction for Sensing
The sensing mechanism of aminophenylboronic acid-based sensors relies on the reversible interaction with diols, leading to a detectable signal change.
References
- 1. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 2. mdpi.com [mdpi.com]
- 3. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Relacatib (B1679260) (CAS 206658-89-1)
Introduction
Relacatib, also known by its development code SB-462795, is a potent, orally bioavailable small molecule inhibitor of cathepsin K.[1][2] Identified under CAS number 206658-89-1, it belongs to the class of azepanone-based compounds.[3] Developed by GlaxoSmithKline, relacatib was investigated primarily for the treatment of metabolic bone diseases characterized by excessive bone resorption, such as osteoporosis, osteoarthritis, and bone metastases.[3][4][5] Its mechanism of action centers on the inhibition of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of type I collagen, the main organic component of the bone matrix.[2][6] Although it showed promise in preclinical studies, its clinical development was discontinued (B1498344) after Phase I trials.[5] This guide provides a comprehensive overview of the technical properties and uses of relacatib.
Chemical and Physical Properties
Relacatib is an organic compound classified as a derivative of leucine.[4] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 206658-89-1 | [7] |
| Alternate Name | SB-462795 | [3] |
| Molecular Formula | C₂₇H₃₂N₄O₆S | [7] |
| Molecular Weight | 540.63 g/mol | [8] |
| IUPAC Name | N-[(2S)-4-methyl-1-[[(4S,7R)-7-methyl-3-oxo-1-pyridin-2-ylsulfonylazepan-4-yl]amino]-1-oxopentan-2-yl]-1-benzofuran-2-carboxamide | [7] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in DMSO (40 mg/mL) | [8] |
| Storage | Solid Powder: -20°C for 12 months; In Solvent (-80°C): 6 months | [8][9] |
Pharmacological Properties
Relacatib is a highly potent inhibitor of cathepsin K and also shows significant activity against the closely related cathepsins L and V.[2] This lack of high selectivity was a noted characteristic of the compound.[5]
Mechanism of Action
The primary mechanism of action for relacatib is the inhibition of cathepsin K. In the process of bone remodeling, osteoclasts adhere to the bone surface, creating a sealed, acidified microenvironment called the resorption lacuna.[10] Within this space, the mineral component of the bone is dissolved, exposing the organic matrix, which is approximately 90% type I collagen. Osteoclasts secrete proteases, predominantly cathepsin K, into this lacuna to degrade the collagen matrix.[10] Cathepsin K is uniquely efficient at cleaving the triple helix of type I collagen. By inhibiting cathepsin K, relacatib directly blocks this critical step, thereby reducing bone resorption.[2]
In Vitro Potency and Selectivity
The inhibitory activity of relacatib has been quantified against several human and animal cathepsins. It demonstrates picomolar affinity for its primary targets.
| Target Enzyme (Human) | Kᵢ (app) | Source |
| Cathepsin K | 41 pM | [2] |
| Cathepsin L | 68 pM | [2] |
| Cathepsin V | 53 pM | [2] |
| Cathepsin S | 1.6 nM | [8] |
| Cathepsin B | 13 nM | [8] |
| Target Enzyme (Monkey) | Kᵢ | Source |
| Cathepsin K | 41 pM | [8] |
| Cathepsin L | 280 pM | [8] |
| Cathepsin V | 720 pM | [8] |
| Cathepsin B | 11 nM | [8] |
In cellular assays, relacatib inhibited endogenous cathepsin K in human osteoclasts with an IC₅₀ value of approximately 45 nM and blocked human osteoclast-mediated bone resorption with an IC₅₀ of about 70 nM.[2]
Pharmacokinetics
Pharmacokinetic properties of relacatib were evaluated in rats and monkeys, revealing good oral bioavailability, particularly in rats.
| Species | Parameter | Intravenous (1-2 mg/kg) | Oral (2-4 mg/kg) | Source |
| Rat | Half-life (t₁/₂) | 109 min | - | [3] |
| Clearance (CL) | 19.5 mL/min/kg | - | [3] | |
| Volume of Distribution (Vd) | 1.79 L/kg | - | [3] | |
| Oral Bioavailability (F) | - | 89.4% | [3] | |
| Plasma Protein Binding | 96.8% | - | [3] | |
| Monkey | Half-life (t₁/₂) | 168 min | - | [3] |
| Clearance (CL) | 11.7 mL/min/kg | - | [3] | |
| Volume of Distribution (Vd) | 0.95 L/kg | - | [3] | |
| Oral Bioavailability (F) | - | 27.6% | [3] |
Signaling Pathways
The expression and activity of cathepsin K, the target of relacatib, are tightly regulated by signaling pathways within the osteoclast.
RANKL Regulation of Cathepsin K Expression
The primary pathway governing osteoclast differentiation and function is initiated by the binding of Receptor Activator of Nuclear Factor κB Ligand (RANKL) to its receptor RANK on osteoclast precursors.[10] This interaction triggers downstream signaling cascades that ultimately lead to the activation of key transcription factors, including NFATc1 (nuclear factor of activated T-cells, cytoplasmic 1), which directly upregulates the expression of cathepsin K (gene: CTSK).[10]
Figure 1: RANKL pathway leading to Cathepsin K expression and its inhibition by Relacatib.
cAMP-PKA Regulation of Cathepsin K Processing
Following transcription and translation, cathepsin K is synthesized as an inactive proenzyme that requires processing and maturation to become catalytically active. Studies have indicated that the cAMP-PKA signaling pathway plays a regulatory role in this intracellular maturation process within osteoclasts. Activation of this pathway, for instance by adenylate cyclase agonists like forskolin, induces cathepsin K processing, while inhibitors of PKA can prevent it.
Figure 2: Role of the cAMP-PKA pathway in the maturation of Cathepsin K.
Experimental Protocols and Uses
Relacatib's primary application is as a research tool for studying the role of cathepsin K in bone biology and for investigating potential therapeutic strategies for bone disorders.
In Vitro Osteoclast Resorption Assay
This assay is used to determine the functional effect of an inhibitor on the primary activity of osteoclasts.
-
Objective: To measure the ability of relacatib to inhibit bone resorption by cultured human osteoclasts.
-
Methodology:
-
Cell Culture: Human osteoclastoma-derived osteoclasts are seeded onto bovine cortical bone slices and cultured in appropriate media.[3]
-
Compound Treatment: Cells are incubated with varying concentrations of relacatib. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: The cultures are maintained for a period sufficient to allow for resorption pit formation (e.g., 24-48 hours).
-
Analysis: After incubation, cells are removed from the bone slices. The surface of the bone is stained (e.g., with toluidine blue) or analyzed using microscopy (e.g., scanning electron microscopy) to visualize and quantify the area of resorption pits.
-
Endpoint: The IC₅₀ value is calculated, representing the concentration of relacatib required to inhibit 50% of the bone resorption activity compared to the vehicle control. For relacatib, this value was determined to be approximately 70 nM.[2]
-
In Vivo Bone Resorption Study (Cynomolgus Monkey Model)
This protocol describes how to assess the in vivo efficacy of relacatib in a relevant animal model.
-
Objective: To determine the effect of relacatib administration on biomarkers of bone resorption in vivo.
-
Methodology:
-
Animal Model: Medically ovariectomized (Ovx) or normal female cynomolgus monkeys are used. The Ovx model simulates postmenopausal osteoporosis.[2]
-
Formulation and Dosing: Relacatib is formulated for administration. For subcutaneous injection, a formulation in 70% aqueous PEG400 can be used. For oral administration, a nanosuspension containing methylcellulose (B11928114) and sodium lauryl sulfate (B86663) has been described. A single dose (e.g., 12 mg/kg) is administered.[8]
-
Sample Collection: Blood and urine samples are collected at baseline and at various time points post-dosing (e.g., 1.5, 4, 24, 48, and 72 hours).[8]
-
Biomarker Analysis: Samples are analyzed for key biomarkers of bone resorption. Commonly used markers include the C- and N-terminal telopeptides of Type I collagen (CTx and NTx, respectively).[2] These are measured in serum and/or urine using specific immunoassays.
-
Endpoint: The primary endpoint is the percentage reduction in bone resorption biomarkers from baseline at each time point compared to a vehicle-treated control group. Studies showed that relacatib caused an acute reduction in both CTx and NTx within 1.5 hours, with the effect lasting up to 48 hours.[2]
-
Figure 3: Experimental workflow for an in vivo study of Relacatib in a monkey model.
Summary and Conclusion
Relacatib (CAS 206658-89-1) is a well-characterized, highly potent inhibitor of cathepsin K. Its preclinical profile demonstrated significant inhibition of osteoclast-mediated bone resorption both in vitro and in vivo. While its development for clinical use in osteoporosis was halted, it remains a valuable tool for researchers studying bone biology and the therapeutic potential of cathepsin K inhibition. The detailed pharmacological data and experimental protocols provided in this guide serve as a comprehensive resource for scientists in the field of drug discovery and bone metabolism research.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly potent inhibitor of cathepsin K (relacatib) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relacatib | C27H32N4O6S | CID 6918602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Relacatib |CAS:362505-84-8 Probechem Biochemicals [probechem.com]
- 10. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
An In-Depth Technical Guide to the Stability and Storage of 3-Aminophenylboronic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage conditions for 3-aminophenylboronic acid monohydrate. Understanding these factors is paramount for ensuring the compound's integrity, and reproducibility of experimental results, and for the development of robust pharmaceutical formulations.
Chemical Properties and Inherent Stability
This compound is a versatile building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and has garnered significant interest in medicinal chemistry and biosensor development.[1] Its utility as a β-lactamase inhibitor highlights its potential in combating antibiotic resistance.[2][3] The monohydrate form is generally considered more stable for long-term storage compared to its anhydrous counterpart.
However, like other boronic acids, it is susceptible to several degradation pathways that can compromise its purity and reactivity. The primary routes of degradation include protodeboronation, oxidation, and the formation of a cyclic anhydride (B1165640) known as a boroxine (B1236090). Its hygroscopic nature further necessitates careful handling and storage to prevent moisture absorption.[2]
Recommended Storage and Handling
To maintain the quality and integrity of this compound, the following storage and handling conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[4] | To slow down potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) in a tightly sealed container. | To minimize contact with moisture and oxygen, thereby preventing hydrolysis and oxidation. |
| Light | Protect from light.[4] | To prevent potential photodegradation. |
| Moisture | Store in a dry environment. The compound is hygroscopic.[2] | To prevent water absorption which can facilitate degradation. |
Degradation Pathways
The principal degradation pathways for this compound are summarized below.
Caption: Major degradation pathways for 3-aminophenylboronic acid.
Experimental Protocols for Stability Assessment
While specific quantitative stability data for this compound is not extensively published, its stability can be assessed using established analytical techniques. Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods.
Stability-Indicating HPLC-UV Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust approach to separate and quantify this compound from its potential degradation products.
Objective: To develop and validate an HPLC method capable of resolving the parent compound from its degradation products formed under various stress conditions.
Materials and Equipment:
-
This compound
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Reagents for stress conditions: Hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Photostability chamber
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Prepare working standard solutions at appropriate concentrations.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) in an oven.
-
Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light.
-
-
HPLC Analysis:
-
Inject the stressed samples, along with an unstressed control, into the HPLC system.
-
Develop a suitable gradient or isocratic elution method to achieve separation of the main peak from any degradation product peaks.
-
Monitor the elution profile using a UV detector at a wavelength where the compound and its potential degradation products have significant absorbance.
-
-
Method Validation:
-
Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Caption: A general workflow for assessing the stability of a compound using HPLC-UV.
NMR Spectroscopy for Stability Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be used to monitor the degradation of this compound. Both ¹H and ¹¹B NMR are informative.
Objective: To monitor the formation of degradation products, particularly the boroxine anhydride, using NMR.
Materials and Equipment:
-
This compound
-
Deuterated solvents (e.g., DMSO-d₆, CD₃OD)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the compound in a suitable deuterated solvent in an NMR tube.
-
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum. Changes in the aromatic proton signals or the appearance of new signals can indicate degradation. The broad signal for the B(OH)₂ protons is also informative.
-
-
¹¹B NMR Analysis:
-
Acquire a ¹¹B NMR spectrum. This is particularly useful for observing the equilibrium between the boronic acid and its boroxine anhydride. The boronic acid will have a characteristic chemical shift, and the formation of the boroxine will result in a new signal at a different chemical shift.
-
-
Time-course or Temperature-dependent Studies:
-
Acquire spectra at different time points or after exposing the sample to elevated temperatures to monitor the rate of degradation.
-
Biological Interactions and Stability Considerations
3-Aminophenylboronic acid is known to act as an inhibitor of β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics.[2][3] The mechanism of inhibition involves the formation of a covalent adduct between the active site serine of the enzyme and the boronic acid moiety.[2] This interaction underscores the importance of the boronic acid group's integrity for its biological activity.
While a specific signaling pathway directly modulated by 3-aminophenylboronic acid has not been prominently identified in the literature, its ability to interact with diols, such as those found on cell surfaces and in glycoproteins, suggests potential applications in biosensing and targeted drug delivery. When used in biological assays, the stability of the compound in aqueous media at physiological pH is a critical factor to consider, as protodeboronation can be pH-dependent.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-aminophenylboronic acid monohydrate with aryl halides. This reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures, which are prevalent motifs in medicinally important compounds.
The presence of a primary amine on the boronic acid reagent requires careful consideration of reaction conditions to avoid potential catalyst inhibition through coordination of the nitrogen lone pair to the palladium center. The protocols provided herein are based on established methods for Suzuki-Miyaura couplings of amino-functionalized substrates and can be adapted for a variety of aryl and heteroaryl halides.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound, such as this compound, and an organohalide in the presence of a palladium catalyst and a base.
Application Notes and Protocols: Utilizing 3-Aminophenylboronic Acid Monohydrate for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (APBA) is a versatile reagent in bioconjugation, primarily recognized for its ability to form reversible covalent bonds with 1,2- and 1,3-diols. This unique reactivity makes it an invaluable tool for targeting, detecting, and immobilizing glycoproteins, saccharides, and other diol-containing biomolecules. The interaction results in the formation of a boronate ester, a bond that is stable under physiological conditions but can be reversed by changes in pH or the presence of competing diols.[1][2][3] This characteristic allows for controlled binding and release, opening up a wide range of applications in drug delivery, diagnostics, and glycobiology research.[4][5]
The amino group on the phenyl ring of APBA provides a convenient handle for conjugation to various molecules and materials, such as proteins, polymers, and nanoparticles, typically through amide bond formation using carbodiimide (B86325) chemistry.[2][6] These APBA-functionalized constructs can then be used as synthetic lectin mimetics to probe the complex world of the glycocalyx, identify disease biomarkers, or develop targeted therapeutic agents.[7]
These application notes provide detailed protocols for the bioconjugation of 3-aminophenylboronic acid monohydrate to proteins and its subsequent application in targeting glycoproteins.
Chemical Properties and Reaction Mechanism
The key to APBA's utility in bioconjugation lies in the equilibrium between its boronic acid moiety and diols to form a cyclic boronate ester. This reaction is pH-dependent, with the stability of the ester being influenced by the pKa of both the boronic acid and the diol.[8][9] Phenylboronic acids typically have a pKa of around 9, and the formation of the more stable tetrahedral boronate ester is favored at pH values above the pKa of the boronic acid.[4][10]
Quantitative Data Summary
The stability of the boronate ester bond is crucial for its application. The following tables summarize key quantitative data related to the interaction of phenylboronic acids with diols and the properties of APBA-conjugated materials.
Table 1: Stability Constants of Phenylboronic Acid Esters with Various Diols
| Diol | Stability Constant (Keq, M⁻¹) at pH 7.4 | Reference |
| Glucose | 4.6 | [3] |
| Galactose | 15 | [3] |
| Fructose | 560 (at pH 8.5) | [11] |
| Catechol | ~10³ higher than aliphatic diols | [1] |
Table 2: Physicochemical Properties of APBA-Conjugated Nanoparticles
| Property | Value | Reference |
| Particle Size (AuNPs-PAA-APBA) | 25.7 nm (AuNPs core) | [12] |
| Zeta Potential (AuNPs-PAA-APBA) | -41.53 mV | [12] |
| Maximum Absorbance (AuNPs-PAA-APBA) | 532 nm | [12] |
Experimental Protocols
Protocol 1: Conjugation of 3-Aminophenylboronic Acid to a Protein via EDC/Sulfo-NHS Chemistry
This protocol describes the covalent attachment of APBA to a protein (e.g., an antibody) containing accessible carboxyl groups (glutamic acid, aspartic acid) using a two-step carbodiimide reaction.[2][6][13]
Materials:
-
Protein (e.g., antibody) in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
This compound (APBA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation:
-
If the protein buffer contains primary amines (e.g., Tris), exchange it with Activation Buffer using a desalting column.
-
Adjust the protein concentration to 1-2 mg/mL in Activation Buffer.
-
-
Activation of Protein Carboxyl Groups:
-
Equilibrate EDC and Sulfo-NHS to room temperature.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
Add EDC and Sulfo-NHS to the protein solution. A common starting point is a 50- to 100-fold molar excess of EDC and Sulfo-NHS over the protein.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately after activation, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions with APBA.
-
-
Conjugation with APBA:
-
Prepare a solution of APBA in Coupling Buffer. A 100- to 200-fold molar excess of APBA over the protein is a good starting point.
-
Add the APBA solution to the activated protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to block any unreacted Sulfo-NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the APBA-Protein Conjugate:
-
Remove excess APBA and quenching reagents by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Characterization of the APBA-Protein Conjugate
1. Determination of Conjugation Efficiency (Degree of Labeling):
-
UV-Vis Spectroscopy: The degree of labeling can be estimated by measuring the absorbance of the conjugate at 280 nm (for protein) and a wavelength specific to the phenylboronic acid moiety if a chromophoric derivative is used.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a more accurate determination of the number of APBA molecules conjugated per protein molecule by comparing the mass of the conjugate to the unconjugated protein.
2. Functional Assessment of the Conjugate:
-
Glycoprotein (B1211001) Binding Assay (ELISA-based):
-
Coat a microtiter plate with a target glycoprotein (e.g., horseradish peroxidase, ovalbumin).
-
Block non-specific binding sites.
-
Add serial dilutions of the APBA-protein conjugate and incubate.
-
Wash to remove unbound conjugate.
-
Detect the bound conjugate using a secondary antibody against the protein part of the conjugate, followed by a suitable substrate.
-
The signal intensity will be proportional to the binding of the APBA-protein conjugate to the glycoprotein.
-
Protocol 3: Application in Cell Surface Glycoprotein Targeting
This protocol outlines the use of an APBA-conjugated antibody to detect glycoproteins on the surface of cells using flow cytometry.
Materials:
-
APBA-conjugated antibody (fluorescently labeled or for use with a fluorescent secondary antibody)
-
Cell line of interest
-
FACS Buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with cold FACS Buffer.
-
Resuspend cells to a concentration of 1x10⁶ cells/mL in FACS Buffer.
-
-
Cell Staining:
-
Add the APBA-conjugated antibody to the cell suspension at a predetermined optimal concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
(Optional) If the primary APBA-conjugated antibody is not fluorescently labeled, wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Washing:
-
Wash the cells two to three times with cold FACS Buffer to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate volume of FACS Buffer.
-
Analyze the cells on a flow cytometer, detecting the fluorescence signal from the labeled cells.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Conjugation Efficiency | Inefficient activation of carboxyl groups. | Ensure EDC and Sulfo-NHS are fresh and used immediately. Optimize the pH of the activation buffer (pH 6.0 is ideal). |
| Hydrolysis of activated esters. | Perform the removal of excess activation reagents quickly. | |
| Insufficient APBA concentration. | Increase the molar excess of APBA during the conjugation step. | |
| Protein Aggregation | High degree of conjugation. | Reduce the molar excess of EDC/Sulfo-NHS and/or APBA. |
| Inappropriate buffer conditions. | Ensure the protein is soluble and stable in the chosen buffers. | |
| High Background in Cell Staining | Non-specific binding of the conjugate. | Increase the number of washes. Include a blocking step with a suitable agent (e.g., Fc block for immune cells). Titrate the antibody to find the optimal concentration. |
Conclusion
This compound is a powerful tool for bioconjugation, enabling the specific and reversible targeting of diol-containing biomolecules. The protocols outlined in these application notes provide a framework for the successful conjugation of APBA to proteins and their application in glycoprotein research. By understanding the underlying chemistry and optimizing reaction conditions, researchers can leverage the unique properties of APBA to advance their studies in drug development, diagnostics, and fundamental biology.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aablocks.com [aablocks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APC Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 8. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Synthesis of Glucose-Responsive Polymers with 3-Aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of glucose-responsive polymers incorporating 3-aminophenylboronic acid (APBA). The unique ability of APBA to reversibly bind with glucose makes these polymers highly valuable for developing "smart" drug delivery systems, particularly for diabetes management, as well as for applications in biosensing and diagnostics.
Introduction
Phenylboronic acid (PBA) and its derivatives are at the forefront of glucose-responsive material design.[1][2][3] The fundamental principle behind their glucose sensitivity lies in the reversible covalent interaction between the boronic acid group and the cis-diol groups of glucose. This interaction leads to a change in the physicochemical properties of the polymer, such as its hydrophilicity, charge, and three-dimensional structure, which can be harnessed to trigger the release of an encapsulated drug, like insulin (B600854), in response to elevated glucose levels.[4][5] Among various PBA derivatives, 3-aminophenylboronic acid (APBA) is a commonly used monomer due to its versatile reactivity, allowing for its incorporation into a wide range of polymer architectures.[6][7]
This document outlines the synthesis of the key monomer, 3-acrylamidophenylboronic acid (AAPBA), and provides detailed protocols for the preparation of two distinct glucose-responsive polymer systems: a linear block copolymer and a crosslinked hydrogel.
Glucose-Responsive Mechanism
The glucose-sensing mechanism of APBA-containing polymers is based on the equilibrium between the uncharged, trigonal boronic acid and the charged, tetrahedral boronate ester formed upon glucose binding. At physiological pH, the boronic acid is predominantly in its neutral, less hydrophilic state. In the presence of glucose, the equilibrium shifts towards the formation of the more hydrophilic, negatively charged boronate ester. This change in charge and hydrophilicity induces a conformational change in the polymer, such as swelling or disassembly, leading to the release of the encapsulated therapeutic agent.[4][5]
Experimental Protocols
Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA) Monomer
This protocol describes the synthesis of the AAPBA monomer, which can be subsequently used in polymerization reactions. The synthesis involves the acylation of 3-aminophenylboronic acid with acryloyl chloride or the condensation with acrylic acid.[1][2][6]
Materials:
-
3-Aminophenylboronic acid hemisulfate (APBA)
-
Acrylic acid (AA) or Acryloyl chloride
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (for AA condensation)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium bicarbonate (NaHCO₃) (for acryloyl chloride method)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ether
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Protocol using Acrylic Acid and EDCI: [6]
-
Dissolve 6 mmol (0.43 g) of acrylic acid in 4 mL of deionized water. Adjust the pH to 4.8 with NaOH solution and cool to 4 °C.
-
In a separate flask, dissolve 6 mmol (1.12 g) of APBA in 20 mL of deionized water, adjust the pH to 4.8 with NaOH solution, and place under a nitrogen atmosphere.
-
Cool the APBA solution to 4 °C in an ice-water bath and add 6 mmol (1.15 g) of EDCI.
-
To this mixture, add the cooled acrylic acid solution and react at 4 °C for 1 hour.
-
Remove the ice bath and continue the reaction at room temperature for 12 hours.
-
Filter the reaction mixture and extract the product with 20 mL of ether (repeat four times).
-
Remove the ether by vacuum drying to obtain a white solid powder.
-
Dissolve the powder in 20 mL of water, recrystallize at low temperature, filter, and dry under vacuum to obtain the final white crystalline product.
Protocol using Acryloyl Chloride: [1][2]
-
Dissolve 3.90 g (21.9 mmol) of 3-aminophenylboronic acid in a mixture of 66 mL of THF:H₂O (1:1, v/v) in a round-bottom flask.[2]
-
Add 4.05 g (48.2 mmol) of sodium bicarbonate to the flask and cool the mixture to below 5 °C.[2]
-
Slowly add a mixture of 4.36 g (48.3 mmol) of acryloyl chloride in 7 mL of anhydrous THF dropwise over 1 hour.[2]
-
Stir the reaction mixture overnight, allowing it to reach room temperature.[2]
-
Evaporate the THF/H₂O under vacuum to yield a solid.
-
Dissolve the solid in ethyl acetate, filter, and wash successively with water, saturated sodium bicarbonate solution, water again, and finally with brine.[1]
-
Dry the organic layer with anhydrous Na₂SO₄, and evaporate the solvent to obtain the product.[1]
Synthesis of Poly(N-isopropylacrylamide-co-3-acrylamidophenylboronic acid) (PNIPAM-co-PAAPBA) Hydrogel
This protocol describes the synthesis of a temperature and glucose-responsive hydrogel via free radical polymerization.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
3-Acrylamidophenylboronic acid (AAPBA)
-
N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Protocol:
-
In a flask, dissolve NIPAM (e.g., 80 mol%) and AAPBA (e.g., 20 mol%) in deionized water.
-
Add the crosslinker, BIS (e.g., 2 mol% relative to total monomers).
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Add the initiator, APS (e.g., 1 mol% relative to total monomers), and the accelerator, TEMED.
-
Allow the polymerization to proceed at room temperature for 24 hours.
-
The resulting hydrogel is then purified by dialysis against deionized water for several days to remove unreacted monomers and initiator.
Synthesis of PNIPAM-b-PAPBA Block Copolymer via RAFT Polymerization
This protocol details the synthesis of a well-defined block copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2]
Materials:
-
N-isopropylacrylamide (NIPAM), recrystallized
-
3-Acrylamidophenylboronic acid (AAPBA)
-
S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (B1256668) (DMP) as RAFT agent[2]
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator, recrystallized
-
1,4-Dioxane (B91453) (solvent)
Protocol:
Part A: Synthesis of PNIPAM Macro-CTA [2]
-
Dissolve NIPAM, DMP (CTA), and AIBN in 1,4-dioxane in a reaction flask. A typical molar ratio would be [NIPAM]:[DMP]:[AIBN] = 100:1:0.1.
-
Deoxygenate the solution by several freeze-pump-thaw cycles.
-
Place the flask in an oil bath at 70 °C and polymerize for a specified time (e.g., 8-12 hours).
-
Terminate the polymerization by cooling the flask in an ice bath.
-
Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum.
-
Characterize the molecular weight (Mn) and polydispersity index (PDI) of the PNIPAM macro-CTA using Gel Permeation Chromatography (GPC).
Part B: Synthesis of PNIPAM-b-PAPBA Block Copolymer [2]
-
Dissolve the PNIPAM macro-CTA, AAPBA monomer, and AIBN in a suitable solvent like a mixture of 1,4-dioxane and DMF. A typical molar ratio would be [AAPBA]:[Macro-CTA]:[AIBN] = 20:1:0.1.[2]
-
Deoxygenate the solution as described in Part A.
-
Conduct the polymerization at 70 °C for a specified time (e.g., 24 hours).
-
Terminate the reaction and precipitate the block copolymer in cold diethyl ether.
-
Purify the product by dialysis against deionized water and then lyophilize.
-
Characterize the final block copolymer using GPC, ¹H NMR, and FTIR spectroscopy.
Characterization and Performance Data
The synthesized polymers should be thoroughly characterized to confirm their structure and glucose-responsive properties.
Characterization Techniques:
-
¹H NMR and FTIR Spectroscopy: To confirm the chemical structure and composition of the monomers and polymers.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymers.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic radius (particle size) of the polymers in solution and its change in response to glucose.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of nanoparticles or microgels.
-
UV-Vis Spectroscopy: To determine the lower critical solution temperature (LCST) of thermo-responsive polymers.
-
Rheometry: To measure the mechanical properties of hydrogels.
Quantitative Data Summary:
The following tables summarize typical quantitative data for the synthesis and performance of APBA-based glucose-responsive polymers.
Table 1: Synthesis Parameters and Polymer Characteristics
| Polymer System | Monomer Ratio (molar) | [Monomer]:[CTA]:[Initiator] | Rxn Time (h) | Rxn Temp (°C) | Mn ( g/mol ) | PDI | Yield (%) | Reference |
| PNIPAM-b-PAPBA | [AAPBA]/[Macro-CTA] = 20 | [AAPBA]:[Macro-CTA]:[AIBN] = 20:1:0.1 | 24 | 70 | 19,200 | 1.22-1.39 | - | [2] |
| PHEAA-ran-PAAPBA | [HEAA]/[AAPBA] = 20 | - | 24 | 70 | - | - | - | [1] |
Table 2: Glucose-Responsive Properties
| Polymer System | Condition | Glucose Conc. (mM) | Size Change | Swelling Ratio | Drug Release (%) | Reference |
| PNIPAM-co-APBA-co-AA Microcapsules | 37 °C, pH ~8.75 | 0.4 - 4.5 g/L | Swelling | Reversible | - | [5] |
| APB Polymer Nanoparticles | pH 7.4 | 0 - 10 | Expansion | - | Significant > 7 mM | [8] |
| p(AAM-co-MPBA) Hydrogel | pH < pKa | Increasing | Swelling | Increases | - | [4] |
| p(AAM-co-MPBA) Hydrogel | pH > pKa | Increasing | Shrinking | Decreases | - | [4] |
Applications in Drug Delivery
The primary application of these glucose-responsive polymers is in the development of self-regulated insulin delivery systems. The polymer can be formulated into various drug delivery vehicles such as nanoparticles, microgels, or injectable hydrogels.[4][8] Insulin is physically encapsulated within the polymer matrix. At normal blood glucose levels, the polymer remains in a collapsed or aggregated state, retaining the insulin. When blood glucose levels rise, the polymer swells or disassembles due to the interaction with glucose, leading to the release of the encapsulated insulin. This "closed-loop" system has the potential to mimic the function of a healthy pancreas, providing a more physiological and patient-friendly approach to diabetes management.
Conclusion
The synthesis of glucose-responsive polymers using 3-aminophenylboronic acid offers a versatile platform for the development of advanced biomaterials. The protocols provided herein serve as a guide for researchers and drug development professionals to fabricate and characterize these intelligent polymer systems. Further optimization of polymer composition, architecture, and crosslinking density can lead to finely tuned glucose sensitivity and drug release kinetics, paving the way for next-generation therapies for diabetes and other diseases.
References
- 1. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility [frontiersin.org]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Aminophenylboronic acid polymer nanoparticles for quantitation of glucose and for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Aminophenylboronic Acid in the Preparation of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (3-APB) and its derivatives are versatile building blocks in the design and synthesis of potent enzyme inhibitors. The boronic acid moiety is a key pharmacophore that can form a reversible covalent bond with the catalytic serine or threonine residues in the active site of various enzymes, mimicking the tetrahedral transition state of the enzymatic reaction. This interaction often leads to high-affinity and selective inhibition. Furthermore, the amino group on the phenyl ring provides a convenient handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of inhibitors with improved potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of 3-aminophenylboronic acid in the preparation of inhibitors for two important classes of enzymes: β-lactamases and arginase. Additionally, it explores the emerging application of 3-APB derivatives in the development of Proteolysis Targeting Chimeras (PROTACs).
Section 1: Inhibition of β-Lactamases
Application Notes
β-Lactamases are a major cause of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic ineffective. 3-Aminophenylboronic acid and its derivatives have been extensively studied as inhibitors of class C β-lactamases, such as AmpC.[1] The boronic acid forms a covalent adduct with the active site serine residue (Ser64 in E. coli AmpC), acting as a transition-state analog.[2][3] The amino group of 3-APB can be functionalized to extend into and interact with other regions of the enzyme's active site, thereby increasing inhibitor potency and selectivity.[4] The development of potent non-β-lactam-based inhibitors is a critical strategy to combat antibiotic resistance.
Quantitative Data: Inhibition of AmpC β-Lactamase
The following table summarizes the inhibitory activity of 3-aminophenylboronic acid and some of its derivatives against AmpC β-lactamase. This data highlights the potential for improving potency through chemical modification of the 3-APB scaffold.
| Compound | Structure | Kᵢ (nM) for E. coli AmpC | Reference |
| 3-Aminophenylboronic acid | Not explicitly stated, but serves as a foundational scaffold. | ||
| Benzo[b]thiophene-2-boronic acid | 27 | ||
| Lead compound 1 | 83 | [4] | |
| Compound 11 (4-carboxy derivative of lead 1) | 26 | [4] | |
| 3-Azidomethylphenyl boronic acid | 700 | [5] | |
| Compound 10a (triazole derivative) | 140 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Carboxy-Functionalized Phenylboronic Acid Inhibitor of AmpC β-Lactamase (Adapted from[4])
This protocol describes the synthesis of a more potent inhibitor by modifying a lead compound derived from a phenylboronic acid scaffold. This example starts with a commercially available, closely related analog of 3-APB, 3-amino-4-carboxyphenyl boronic acid, to illustrate the synthetic strategy.
-
Starting Material: 3-amino-4-carboxyphenyl boronic acid.
-
Amide Coupling:
-
Dissolve 3-amino-4-carboxyphenyl boronic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add a carboxylic acid (e.g., a substituted thiophenecarboxylic acid, 1.1 equivalents), a coupling agent such as HATU (1.1 equivalents), and a base like diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the final inhibitor.
-
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: β-Lactamase Inhibition Assay using Nitrocefin (B1678963)
This protocol describes a colorimetric assay to determine the inhibitory activity of synthesized compounds against β-lactamases. Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by β-lactamase, with the change in absorbance monitored at 490 nm.[6]
-
Reagents and Materials:
-
Purified β-lactamase (e.g., AmpC from E. coli).
-
Nitrocefin solution (typically 50-100 µM in assay buffer).
-
Assay Buffer: 50 mM sodium phosphate, pH 7.0.
-
Inhibitor stock solutions (e.g., 10 mM in DMSO).
-
96-well microplate.
-
Microplate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer (for control) or the inhibitor dilution.
-
Add 25 µL of the β-lactamase solution (concentration optimized for a linear reaction rate).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the nitrocefin solution to each well.
-
Immediately measure the absorbance at 490 nm in kinetic mode for 10-30 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Determine the percent inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ), perform the assay at various substrate (nitrocefin) and inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) using Michaelis-Menten kinetics.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of β-lactam antibiotic action and resistance via β-lactamase, and its inhibition by 3-APB derivatives.
Section 2: Inhibition of Arginase
Application Notes
Arginase is a metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[7] Two isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial), are found in mammals.[8] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) upregulate arginase, leading to the depletion of L-arginine.[9] This L-arginine depletion impairs T-cell proliferation and function, contributing to tumor immune evasion.[9] Therefore, arginase inhibitors are being investigated as potential cancer immunotherapeutics.[8] Boronic acid derivatives, designed as mimics of the tetrahedral intermediate of the arginase-catalyzed reaction, are potent arginase inhibitors.[7] 3-Aminophenylboronic acid provides a scaffold for developing such inhibitors, where the boronic acid chelates the binuclear manganese center in the enzyme's active site.[7]
Quantitative Data: Inhibition of Arginase
The following table presents the inhibitory activities of several boronic acid-based arginase inhibitors. While not all are direct derivatives of 3-APB, they illustrate the potency achievable with the boronic acid pharmacophore.
| Compound | Structure | IC₅₀ (nM) for hARG-1 | IC₅₀ (nM) for hARG-2 | Reference |
| 2(S)-amino-6-boronohexanoic acid (ABH) | 1540 | 2550 | [9] | |
| (R)-2-amino-6-borono-2-(2-piperidin-1-yl)ethyl)hexanoic acid | 223 | 509 | ||
| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid | 200 | 290 | ||
| NED-3238 | 1.3 | 8.1 | [9] | |
| Compound 11 (pyrrolidine-based) | 2.6 | 14 | [6] |
Experimental Protocols
Protocol 3: Synthesis of a Boronic Acid-Based Arginase Inhibitor (Conceptual, adapted from)
This protocol outlines a general strategy for synthesizing α,α-disubstituted amino acid-based arginase inhibitors, which could be adapted to incorporate a 3-aminophenylboronic acid-derived moiety.
-
Scaffold Synthesis:
-
Begin with a suitable protected amino acid derivative that can be functionalized. For instance, a piperidine-containing scaffold can be prepared.
-
The synthesis may involve multiple steps, including the formation of a Weinreb amide, followed by Grignard addition to introduce a key fragment.
-
-
Introduction of the Boronic Acid Moiety:
-
A key step is the introduction of a boronic acid or a protected boronate ester. This can be achieved through various methods, such as the alkylation of a suitable intermediate with an iodoalkyl-dioxaborolane derivative.
-
-
Functionalization of the Amino Group (if adapting for 3-APB):
-
The amino group of a 3-aminophenylboronic acid derivative could be used to form an amide or other linkage to the core scaffold.
-
-
Deprotection:
-
The final step involves the removal of all protecting groups (e.g., Boc, ester groups) under acidic conditions (e.g., using HCl) to yield the final boronic acid inhibitor as a salt.
-
-
Purification and Characterization:
-
Purify the final compound using techniques like reverse-phase HPLC.
-
Characterize the product by NMR spectroscopy and high-resolution mass spectrometry.
-
Protocol 4: Arginase Activity Assay
This colorimetric assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.
-
Reagents and Materials:
-
Recombinant human Arginase I or II.
-
L-arginine solution (e.g., 0.5 M, pH 9.7).
-
Arginase activation buffer: 10 mM MnCl₂ in 50 mM Tris-HCl, pH 7.5.
-
Urea colorimetric detection reagents (e.g., containing 2,3-butanedione).
-
Urea standards.
-
Inhibitor stock solutions (in DMSO).
-
96-well microplate.
-
-
Assay Procedure:
-
Activate the arginase by incubating it in the activation buffer for 10 minutes at 55°C.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor and the activated arginase.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the L-arginine solution.
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction by adding the urea colorimetric reagent.
-
Develop the color according to the manufacturer's instructions (e.g., by heating).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Generate a standard curve using the urea standards.
-
Calculate the amount of urea produced in each well.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
Caption: Arginase-mediated T-cell suppression and its reversal by 3-APB-derived arginase inhibitors.
Section 3: 3-Aminophenylboronic Acid in PROTAC Development
Application Notes
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[10] A PROTAC consists of a ligand for the POI (a "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[5] Boronic acid-based inhibitors can serve as warheads for PROTACs targeting enzymes with a catalytic serine or threonine. The 3-amino group of 3-APB is an ideal attachment point for the linker, allowing for the synthesis of PROTACs that can recruit an E3 ligase to the target enzyme, leading to its ubiquitination and subsequent degradation. This approach offers a powerful alternative to simple inhibition, as it leads to the removal of the target protein from the cell.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: General experimental workflow for the synthesis and evaluation of a 3-APB-based PROTAC.
Experimental Protocols
Protocol 5: General Synthesis of a 3-APB-Based PROTAC
This protocol provides a generalized scheme for the synthesis of a PROTAC using a 3-APB derivative as the warhead.
-
Warhead-Linker Synthesis:
-
Protect the boronic acid of the 3-APB derivative if necessary (e.g., as a pinacol (B44631) ester).
-
React the amino group of the 3-APB derivative with a bifunctional linker containing a terminal reactive group (e.g., a carboxylic acid, azide, or alkyne). This can be achieved through amide coupling, click chemistry, or other suitable reactions.
-
-
Coupling to E3 Ligase Ligand:
-
Take the warhead-linker conjugate and react it with a ligand for an E3 ligase (e.g., a derivative of thalidomide (B1683933) for Cereblon or a VHL ligand) that has a complementary reactive group.
-
-
Deprotection and Purification:
-
If a protecting group was used for the boronic acid, remove it in the final step.
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Confirm the identity and purity of the PROTAC by LC-MS and NMR.
-
Protocol 6: Western Blot Analysis for PROTAC-Induced Protein Degradation
This protocol is used to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in cells.
-
Cell Culture and Treatment:
-
Culture a cell line that expresses the target enzyme of interest.
-
Treat the cells with various concentrations of the PROTAC (e.g., from nanomolar to micromolar ranges) for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities of the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation).
-
Conclusion
3-Aminophenylboronic acid is a valuable and versatile starting material for the development of enzyme inhibitors. Its utility extends from the creation of potent inhibitors of clinically relevant enzymes like β-lactamases and arginase to its incorporation into novel therapeutic modalities such as PROTACs. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel enzyme inhibitors based on the 3-aminophenylboronic acid scaffold, with the ultimate goal of developing new therapeutic agents to address unmet medical needs.
References
- 1. Three-dimensional structure of AmpC beta-lactamase from Escherichia coli bound to a transition-state analogue: possible implications for the oxyanion hypothesis and for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Will morphing boron-based inhibitors beat the β-lactamases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid-based arginase inhibitors in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Aminophenylboronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (3-APBA) is a versatile building block in medicinal chemistry and drug discovery. Its unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with cis-diols, have led to its application in a wide range of therapeutic and diagnostic areas. This document provides an overview of the key applications of 3-APBA, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Key Applications of 3-Aminophenylboronic Acid
3-APBA and its derivatives have demonstrated significant potential in several areas of drug discovery, including:
-
Enzyme Inhibition: Boronic acids are effective inhibitors of serine proteases. 3-APBA derivatives have been extensively studied as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1]
-
Anticancer Agents: The overexpression of sialic acid on the surface of cancer cells presents a target for boronic acid-based therapies. 3-APBA can selectively bind to these sialic acid residues, leading to targeted drug delivery and induction of apoptosis.
-
Biosensing: The interaction between boronic acids and diols is the basis for developing sensors for glucose and other saccharides. This is particularly relevant for monitoring diabetes.
-
Drug Delivery: 3-APBA can be used to functionalize nanoparticles and other drug delivery systems to target specific cells or tissues that overexpress glycoproteins.
-
Chemical Proteomics: 3-APBA can be incorporated into chemical probes to identify the protein targets of bioactive small molecules, aiding in the elucidation of their mechanism of action.
Quantitative Data
The following tables summarize the biological activity of 3-aminophenylboronic acid and its derivatives in various applications.
Table 1: Inhibition of β-Lactamases by 3-Aminophenylboronic Acid Derivatives
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| 3-Aminophenylboronic acid | ACT-1 β-Lactamase | 86 µM | [1] |
| 3-Aminophenylboronic acid | CMY-2 β-Lactamase | 314 µM | [1] |
| 3-Azidomethylphenyl boronic acid | AmpC β-Lactamase | 700 nM | [2] |
| Triazole derivative 10a | AmpC β-Lactamase | 140 nM | [2] |
| Triazole derivative 7a | AmpC β-Lactamase | 170 nM | [2] |
Table 2: Representative Anticancer Activity of Boronic Acid-Containing Compounds
Note: The following data are for illustrative purposes to show the format of IC50 reporting for anticancer compounds and are not direct derivatives of 3-aminophenylboronic acid.
| Compound | Cell Line | IC50 | Reference |
| Compound 31 | SCC-25 (Oral Squamous Carcinoma) | 59.07 µM | [3] |
| Compound 35 | SCC-25 (Oral Squamous Carcinoma) | 45.61 µM | [3] |
| B-4 | MCF-7 (Breast Cancer) | 6.70 ± 1.02 µM | |
| B-4 | A549 (Lung Cancer) | 20.49 ± 2.7 µM |
Signaling Pathway
Targeting Aberrant Sialylation in Cancer
Cancer cells often exhibit altered glycosylation patterns, with an overexpression of sialic acid on the cell surface. This aberrant sialylation is implicated in tumor progression, metastasis, and immune evasion. 3-Aminophenylboronic acid and its derivatives can selectively bind to these terminal sialic acid residues, providing a mechanism for targeted cancer therapy.
Experimental Protocols
Protocol 1: Synthesis of a 3-APBA Derivative via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl compound from 3-aminophenylboronic acid and an aryl bromide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Aminophenylboronic acid
-
Aryl bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Triphenylphosphine (B44618) (PPh3)
-
Potassium carbonate (K2CO3)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 3-aminophenylboronic acid (1.2 equivalents), aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: β-Lactamase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of a 3-APBA derivative against a β-lactamase enzyme using nitrocefin (B1678963) as a chromogenic substrate.
Materials:
-
β-Lactamase enzyme
-
3-APBA derivative (inhibitor)
-
Nitrocefin solution
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the 3-APBA derivative in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of the β-lactamase enzyme to each well.
-
Add the different concentrations of the 3-APBA derivative to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at room temperature for 15 minutes.
-
Initiate the reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately measure the absorbance at 490 nm in kinetic mode for 30-60 minutes.
-
Determine the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
To determine the Ki, perform the assay with varying concentrations of both the substrate (nitrocefin) and the inhibitor, and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Protocol 3: Functionalization of Nanoparticles with 3-APBA using EDC/NHS Chemistry
This protocol describes the covalent conjugation of 3-aminophenylboronic acid to carboxylate-functionalized nanoparticles via an amide bond using EDC and NHS.
Materials:
-
Carboxylate-functionalized nanoparticles
-
3-Aminophenylboronic acid (3-APBA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation buffer (e.g., 50 mM MES, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Centrifuge or magnetic separator
Procedure:
-
Wash the carboxylate-functionalized nanoparticles with activation buffer.
-
Resuspend the nanoparticles in activation buffer.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in activation buffer.
-
Add the EDC and NHS solutions to the nanoparticle suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Wash the activated nanoparticles with coupling buffer to remove excess EDC and NHS.
-
Immediately add a solution of 3-APBA in coupling buffer to the activated nanoparticles.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching solution and incubating for 30 minutes.
-
Wash the functionalized nanoparticles extensively with washing buffer to remove unreacted 3-APBA and byproducts.
-
Resuspend the 3-APBA-functionalized nanoparticles in a suitable storage buffer.
Experimental and Logical Workflows
Workflow for Boronic Acid-Based Fluorescent Biosensor Development
The following diagram illustrates the typical workflow for developing a fluorescent biosensor for glucose using a 3-APBA derivative.
Chemical Proteomics Workflow for Target Identification
This diagram outlines a chemical proteomics workflow to identify the cellular targets of a bioactive compound using a 3-APBA-based chemical probe.
References
Application Notes and Protocols for the Functionalization of Nanoparticles with 3-Aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of nanoparticles with 3-aminophenylboronic acid (APBA). This surface modification strategy is pivotal for a range of biomedical applications, including targeted drug delivery and biosensing, owing to the unique ability of the boronic acid moiety to form reversible covalent bonds with cis-diols present in various biomolecules such as sugars, glycoproteins, and RNA.
Overview of Applications
APBA-functionalized nanoparticles are at the forefront of nanomedical research, with primary applications in:
-
Biosensing: The reversible binding of APBA to glucose and other sugars makes these nanoparticles excellent candidates for developing sensitive and selective glucose sensors for diabetes management. They are also utilized in the detection of other biologically important diol-containing molecules like dopamine (B1211576) and glycoproteins.
-
Drug Delivery: The pH-sensitive nature of the boronate ester bond allows for the development of smart drug delivery systems. Drugs can be conjugated to the nanoparticles and released in the acidic microenvironment of tumors or within specific cellular compartments.
-
Bacterial Detection: The surface of many bacteria is rich in polysaccharides. APBA-functionalized nanoparticles can bind to these bacterial surfaces, enabling new methods for bacterial detection and separation.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on APBA-functionalized nanoparticles, providing a comparative overview of their characteristics and performance.
Table 1: Physicochemical Characterization of APBA-Functionalized Nanoparticles
| Nanoparticle Type | Core Size (nm) | Hydrodynamic Size (nm) | Zeta Potential (mV) | APBA Conjugation Method | Reference |
| Fe₃O₄@SiO₂ | ~10 | ~150 | - | EDC/NHS coupling | [1](2--INVALID-LINK-- |
| Gold (AuNPs) | ~20-50 | ~25.7 | -41.53 | Self-assembly with PAA-APBA | [3](--INVALID-LINK--) |
| Polymer Nanoparticles | - | ~100-200 | - | - | [4](--INVALID-LINK--) |
Table 2: Performance Metrics in Biosensing Applications
| Analyte | Nanoparticle Platform | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |
| Glucose | APB Polymer Nanoparticles | Fluorescence | 0-10 mM | - | [4](--INVALID-LINK--) |
| Dopamine | Fe₃O₄@SiO₂ | Fluorescence | 0.5–20 nmol/mL | - | [5](--INVALID-LINK--) |
| Fructose | PABA-SWNTs | Chemiresistive | - | 2.92 mM | [6](--INVALID-LINK--) |
| Glucose | PABA-SWNTs | Chemiresistive | - | 3.46 mM | [6](--INVALID-LINK--) |
| Bacteria (E. coli) | AuNPs-PAA-APBA | Colorimetric | 4.5 x 10⁷ CFU/mL | - | [3](--INVALID-LINK--) |
| Bacteria (S. aureus) | AuNPs-PAA-APBA | Colorimetric | 1.2 x 10⁹ CFU/mL | - | [3](--INVALID-LINK--) |
Table 3: Drug Delivery and Release Characteristics
| Nanoparticle Type | Drug | Drug Loading Content (DLC) | Encapsulation Efficiency (EE) | Release Conditions | Reference |
| PBAE-SPIONs | Doxorubicin | 679 µg/mg iron | - | pH-sensitive (faster release at pH 5.5 and 6.4) | [7](--INVALID-LINK--) |
| Insulin-APB PNs | Insulin (B600854) | - | - | Glucose-responsive (>7 mM glucose) | [4](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for the synthesis and functionalization of nanoparticles with 3-aminophenylboronic acid are provided below.
Protocol 1: Functionalization of Magnetic Silica (B1680970) Nanoparticles (Fe₃O₄@SiO₂) with APBA
This protocol describes a two-step process involving the synthesis of core-shell magnetic silica nanoparticles followed by surface functionalization with APBA using EDC/NHS chemistry.[5](--INVALID-LINK--)
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
(3-Aminopropyl)trimethoxysilane (APTMS)
-
Succinic anhydride (B1165640) (SA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
3-Aminophenylboronic acid (APBA)
-
Ethanol (B145695), Dimethylformamide (DMF), Deionized (DI) water
Procedure:
-
Synthesis of Fe₃O₄ Nanoparticles:
-
Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O (2:1 molar ratio) in DI water under nitrogen.
-
Add NH₄OH dropwise with vigorous stirring until a black precipitate forms.
-
Heat the mixture to 80°C for 30 minutes.
-
Collect the magnetic nanoparticles using a magnet, wash with DI water and ethanol, and dry.
-
-
Silica Coating (Fe₃O₄@SiO₂):
-
Disperse the Fe₃O₄ nanoparticles in an ethanol/water mixture.
-
Add NH₄OH, followed by the dropwise addition of TEOS.
-
Stir for 12 hours at room temperature.
-
Collect the Fe₃O₄@SiO₂ nanoparticles by magnetic separation, wash with ethanol and water, and dry.
-
-
Amine Functionalization (Fe₃O₄@SiO₂-NH₂):
-
Disperse the Fe₃O₄@SiO₂ nanoparticles in ethanol.
-
Add APTMS and reflux the mixture for 12 hours.
-
Collect the amine-functionalized nanoparticles, wash with ethanol, and dry.
-
-
Carboxyl Functionalization (Fe₃O₄@SiO₂-COOH):
-
Disperse the Fe₃O₄@SiO₂-NH₂ nanoparticles in DMF.
-
Add succinic anhydride and stir for 24 hours at room temperature.
-
Collect the carboxyl-functionalized nanoparticles, wash with DMF and ethanol, and dry.
-
-
APBA Conjugation (Fe₃O₄@SiO₂-APBA):
-
Disperse the Fe₃O₄@SiO₂-COOH nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Add EDC and NHS to activate the carboxyl groups and stir for 15-30 minutes.
-
Add a solution of 3-aminophenylboronic acid (APBA) in the same buffer.
-
Adjust the pH to 7.2-7.5 and stir for 2-4 hours at room temperature.
-
Quench the reaction with a suitable quenching solution (e.g., hydroxylamine).
-
Collect the APBA-functionalized nanoparticles, wash thoroughly with buffer and DI water, and store appropriately.
-
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with APBA
This protocol outlines the synthesis of gold nanoparticles and their subsequent functionalization with a polymer pre-conjugated with APBA.[3](--INVALID-LINK--)
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate
-
Poly(acrylic acid) (PAA)
-
3-Aminophenylboronic acid (APBA)
-
EDC, NHS
-
DI water
Procedure:
-
Synthesis of Gold Nanoparticles:
-
Bring a solution of HAuCl₄ in DI water to a boil with vigorous stirring.
-
Rapidly add a solution of sodium citrate.
-
Continue boiling and stirring until the solution color changes to a deep red.
-
Allow the solution to cool to room temperature.
-
-
Synthesis of PAA-APBA Conjugate:
-
Dissolve PAA in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Activate the carboxyl groups of PAA using EDC and NHS for 15-30 minutes.
-
Add a solution of APBA and adjust the pH to 7.2-7.5.
-
React for 2-4 hours at room temperature.
-
Purify the PAA-APBA conjugate by dialysis.
-
-
Functionalization of AuNPs:
-
Add the PAA-APBA conjugate solution to the synthesized AuNP colloid.
-
Allow the mixture to self-assemble by stirring for several hours at room temperature.
-
The functionalized nanoparticles can be purified by centrifugation and resuspension.
-
Visualizations
The following diagrams illustrate the experimental workflows and a key signaling pathway.
Caption: Workflow for the functionalization of magnetic silica nanoparticles with APBA.
Caption: Signaling pathway for glucose detection using APBA-functionalized nanoparticles.
Characterization Methods
A thorough characterization of APBA-functionalized nanoparticles is crucial to ensure successful synthesis and predict their in-vitro and in-vivo behavior. Key techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic chemical bonds and functional groups introduced at each step of the functionalization process.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic size and size distribution of the nanoparticles in solution.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize the morphology, size, and aggregation state of the nanoparticles.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material (including APBA) grafted onto the inorganic nanoparticle core.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements on the nanoparticle surface.
References
- 1. Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aminophenylboronic acid polymer nanoparticles for quantitation of glucose and for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Fabrication of Magnetic Nanoparticles with Controllable Drug Loading and Release through a Simple Assembly Approach - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for Cross-Coupling Reactions Using 3-Aminophenylboronic Acid: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – Advanced Synthesis Solutions, a leader in innovative chemical methodologies, today released detailed application notes and protocols for the use of 3-aminophenylboronic acid in cross-coupling reactions. This release aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for synthesizing a wide array of biaryl and N-aryl compounds, which are pivotal structures in medicinal chemistry and materials science.
Introduction
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Among the various reagents utilized, 3-aminophenylboronic acid is a particularly valuable building block due to the presence of both a boronic acid moiety, suitable for Suzuki-Miyaura coupling, and an amino group, which can participate in Buchwald-Hartwig and Chan-Lam aminations. This dual functionality allows for the synthesis of diverse molecular architectures. However, the presence of the amino group can also present challenges, such as potential catalyst inhibition or side reactions, necessitating carefully optimized protocols. These application notes provide detailed procedures and quantitative data for the successful application of 3-aminophenylboronic acid in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, forming a C-C bond. The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.
General Signaling Pathway
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Conventional Heating Protocol:
A detailed protocol for the Suzuki-Miyaura coupling of 3-amino-5-bromopyridine (B85033) with various arylboronic acids is as follows:
-
In a flask, combine 3-Amino-5-bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at a loading of 0.05 eq.
-
Evacuate and backfill the flask with an inert gas like Nitrogen or Argon three times to ensure an inert atmosphere.
-
Add a degassed solvent system, commonly a mixture of 1,4-dioxane (B91453) and water in a 4:1 ratio.
-
Stir the reaction mixture at a temperature of 80-90 °C.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Perform a work-up by diluting the mixture with an organic solvent like ethyl acetate (B1210297) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel.
Microwave-Assisted Protocol:
Microwave irradiation can significantly shorten reaction times.
-
In a microwave vial, combine the aryl halide (1.0 eq), 3-aminophenylboronic acid (1.5 eq), a base like K₂CO₃ (2.0 eq), and a palladium catalyst such as PdCl₂(dppf) (0.1 eq).
-
Add a suitable solvent, for example, N,N-dimethylacetamide (DMA).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20 minutes).
-
After cooling, filter the reaction mixture and purify the product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 5-Bromoindole | Pd/SSphos (5) | K₂CO₃ | H₂O/MeCN (4:1) | 37 | 36 h | 60 | |
| 4-Iodoanisole | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (MW) | 30-90 min | 41-92 | [1] |
| 4-Bromotoluene | Pd(OAc)₂ (0.1) / PPh₃ (0.2) | K₂CO₃ | Dioxane/EtOH | 150 (MW) | 20 min | 83-95 | |
| 4-Bromoacetophenone | Pd(II)-N₂O₂ complex (0.25) | Na₂CO₃ | DMA | 140 | 24 h | 100 (conversion) | [2] |
| 1-Bromo-4-nitrobenzene | GO@NHC-Pd | K₂CO₃ | H₂O/EtOH | 80 | 30 min | 98 | |
| 2-Bromopyridine | Pd(OAc)₂ / Ligand | K₂CO₃ | iPrOH/H₂O | 80 | - | High | [3] |
| 4-Chloroanisole | PEPPSI-iPr (1) | K₂CO₃ | Solvent-free | 110 (MW) | 10 min | up to 91 | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a C-N bond.[5][6] This reaction is highly versatile for the synthesis of a wide range of arylamines.[5] In the context of 3-aminophenylboronic acid, the amino group can act as the nucleophile.
Logical Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Experimental Protocol
A general procedure for the Buchwald-Hartwig amination is as follows:
-
To a reaction vessel, add the aryl halide (1.0 eq), 3-aminophenylboronic acid (1.2 eq), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene (B28343) or 1,4-dioxane.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction and perform a standard aqueous work-up.
-
The crude product is then purified by flash chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Bromopyridine | Benzamide | Pd₂(dba)₃ (2.5) | XantPhos | DBU | Toluene | 100 | 18 h | 78 | [5] |
| 4-Chloroanisole | Piperidine | (NHC)Pd(allyl)Cl (1) | - | NaOtBu | Toluene | 100 | 15 min | 43 | [7] |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos | LiOtBu | 1,4-Dioxane | 100 | 24 h | High | [4] |
| Aryl Halides | Primary Amines | Pd(OAc)₂ (2) | X-Phos | K₃PO₄ | t-BuOH | 100 | 1-4 h | 71-99 | |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (5) | X-Phos | KOt-Bu | Toluene | 150 (MW) | 10 min | 92 | [8] |
Chan-Lam Coupling
The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, typically C-N or C-O bonds, using a copper catalyst.[9][10] It is an attractive alternative to palladium-catalyzed methods, often proceeding under milder conditions and in the presence of air.[9][10]
Relationship of Key Parameters in Chan-Lam Coupling
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. ikm.org.my [ikm.org.my]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
Application Notes: The Use of 3-Aminophenylboronic Acid in Carbohydrate Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (3-APBA) has emerged as a critical molecular building block in the development of synthetic receptors for carbohydrates. Its utility stems from the inherent ability of the boronic acid moiety to form reversible covalent bonds with the cis-diol groups present in sugars.[1][2] This interaction is the foundation for a diverse array of sensing platforms. The amino group on the phenyl ring provides a convenient handle for functionalization, allowing 3-APBA to be integrated into various materials such as polymers, nanoparticles, and surfaces.[3][4][5] Furthermore, the electronic properties of the aminophenyl group can influence the pKa of the boronic acid, facilitating binding at or near physiological pH.[2] These attributes have enabled the development of fluorescent, electrochemical, and colorimetric sensors for clinically and biologically relevant carbohydrates like glucose, fructose, and cell-surface glycans.[6][7][8] This document provides an overview of the principles, applications, and detailed protocols for utilizing 3-APBA in carbohydrate sensing.
Fundamental Principle: The Boronic Acid-Diol Interaction
The sensing mechanism of 3-APBA is predicated on its reversible covalent interaction with 1,2- or 1,3-diols to form stable five- or six-membered cyclic esters.[1] This binding event is highly dependent on pH. In aqueous solution, the boronic acid group exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[9] The tetrahedral boronate is the species that actively binds to diols.[9] Therefore, conditions that favor the formation of the boronate ion, typically a basic pH, enhance the binding affinity for carbohydrates.[9] The pKa of 3-APBA is approximately 8.7-8.9, meaning that at pH values above this range, the equilibrium shifts towards the boronate form, facilitating stronger sugar binding.[9]
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel probe based on phenylboronic acid functionalized carbon nanotubes for ultrasensitive carbohydrate determination in biofluids and semi-solid biotissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Synthesis with 3-Aminophenylboronic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-aminophenylboronic acid monohydrate in various palladium-catalyzed cross-coupling reactions. This versatile building block is a cornerstone in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and advanced materials.
Introduction
This compound is a bifunctional reagent featuring both a nucleophilic amino group and a boronic acid moiety amenable to palladium-catalyzed cross-coupling. This unique structure allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable tool for medicinal chemists and process development scientists. Its application is particularly prominent in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, enabling the synthesis of diverse molecular scaffolds. Substituted phenylboronic acid derivatives are foundational in organic synthesis and for the molecular recognition of biochemically significant molecules[1].
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound serves as an excellent coupling partner for the synthesis of biaryl amines, a common motif in pharmacologically active compounds. The reaction proceeds under mild conditions with high functional group tolerance[2].
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A flask is charged with this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base, is added. The reaction mixture is then heated to a specified temperature (typically 80-100 °C) and stirred for a designated time (2-24 hours) until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 110 | 16 | 78 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | t-BuOH/H₂O | 100 | 24 | 65 |
| 5 | 1-Iodo-3,5-dimethylbenzene | Pd(PPh₃)₄ (3) | NaOH | DME/H₂O | 80 | 6 | 95 |
Note: The data in this table is representative and compiled from typical conditions for Suzuki-Miyaura reactions. Actual yields may vary based on specific substrate and reaction conditions.
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides and amines. While this compound is not a direct substrate for this reaction in its typical form, its derivatives, or the products of its initial coupling, can be key intermediates in multi-step syntheses involving C-N bond formation. The amino group of 3-aminophenylboronic acid can be protected, allowing the boronic acid to undergo a Suzuki coupling, followed by deprotection and a subsequent Buchwald-Hartwig amination on a different part of the molecule. Alternatively, the amino group can act as the nucleophile in a Buchwald-Hartwig reaction with an aryl halide.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the aryl halide (1.0 eq.), the amine (in this case, the amino group of a 3-aminophenylboronic acid derivative or a related aniline) (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 eq.) are combined. The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated to the desired temperature (typically 80-120 °C) with stirring. The reaction progress is monitored by an appropriate analytical technique. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1) / BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | 95 |
| 2 | 1-Chloro-4-methoxybenzene | Benzylamine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 3 | 2-Chloropyridine | Morpholine | Pd-G3-XPhos (2) | K₂CO₃ | t-AmylOH | 100 | 16 | 91 |
| 4 | 1-Bromo-3,5-dimethylbenzene | N-Methylaniline | Pd(OAc)₂ (1.5) / DavePhos (3) | Cs₂CO₃ | Toluene | 100 | 20 | 85 |
| 5 | 4-Iodobenzonitrile | Cyclohexylamine | Pd₂(dba)₃ (1) / Xantphos (2) | NaOt-Bu | Dioxane | 90 | 12 | 93 |
Note: This table presents representative data for the Buchwald-Hartwig amination. The amine component can be varied, including derivatives related to 3-aminophenylboronic acid.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
III. Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. While less common for boronic acids directly, arylboronic acids can be converted in situ to aryl halides or participate in Heck-type reactions under specific oxidative conditions. The primary utility of this compound in this context would be as a precursor to a molecule that then undergoes a Heck reaction.
Experimental Protocol: General Procedure for Heck Reaction
To a mixture of the aryl halide (1.0 eq.), the alkene (1.5 eq.), and a base (e.g., triethylamine (B128534), potassium carbonate, 1.5-2.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile), a palladium catalyst (e.g., Pd(OAc)₂, Pd/C, 1-5 mol%) is added. A phosphine ligand may also be added if required. The reaction vessel is sealed and heated to the appropriate temperature (80-140 °C) for the required time (6-48 hours). After completion, the reaction is cooled, filtered to remove the catalyst, and the solvent is removed under vacuum. The residue is then partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.
Quantitative Data for Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 12 | 90 |
| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | Pd(PPh₃)₄ (2) | K₂CO₃ | Acetonitrile | 80 | 24 | 85 |
| 3 | 1-Iodonaphthalene | Methyl methacrylate | Pd/C (5) | NaOAc | DMA | 120 | 18 | 75 |
| 4 | 4-Bromoacetophenone | Cyclohexene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 110 | 36 | 60 |
| 5 | 3-Bromopyridine | Acrylonitrile | Pd(dppf)Cl₂ (3) | K₂CO₃ | NMP | 130 | 24 | 78 |
Note: This table provides representative data for the Heck reaction. The aryl halide can be synthesized from precursors related to 3-aminophenylboronic acid.
Caption: Heck Reaction Catalytic Cycle.
IV. Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Heck reaction, the direct involvement of 3-aminophenylboronic acid is not typical. However, it can serve as a precursor to an aryl halide that subsequently participates in a Sonogashira coupling to introduce an alkyne moiety, a valuable functional group in drug discovery for its linear geometry and ability to act as a rigid linker. The reaction is typically cocatalyzed by palladium and copper salts[3].
Experimental Protocol: General Procedure for Sonogashira Coupling
An aryl halide (1.0 eq.) and a terminal alkyne (1.2 eq.) are dissolved in a suitable solvent (e.g., THF, DMF, or an amine such as triethylamine or diisopropylamine). A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) cocatalyst (e.g., CuI, 2-10 mol%) are added. The reaction is typically run under an inert atmosphere. The mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, until the starting materials are consumed. Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium (B1175870) chloride to remove the copper salts. The organic layer is then washed with brine, dried, and concentrated. The product is purified by column chromatography.
Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 |
| 2 | 4-Bromoanisole | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 60 | 12 | 88 |
| 3 | 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Toluene | 50 | 8 | 92 |
| 4 | 2-Bromopyridine | Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (6) | Piperidine | THF | RT | 24 | 75 |
| 5 | 4-Iodoacetophenone | Ethynylbenzene | Pd(PPh₃)₂Cl₂ (1.5) | CuI (3) | Et₃N | DMF | 40 | 10 | 96 |
Note: This table presents representative data for the Sonogashira coupling. The aryl halide can be synthesized from precursors related to 3-aminophenylboronic acid.
Caption: Sonogashira Coupling Catalytic Cycles.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a direct route to synthetically important biaryl amines. Furthermore, its potential as a precursor for substrates in Buchwald-Hartwig, Heck, and Sonogashira reactions underscores its broad applicability in the construction of diverse and complex molecular architectures for drug discovery and materials science. The protocols and data presented herein serve as a guide for researchers to effectively utilize this important building block in their synthetic endeavors.
References
Application Notes and Protocols: Preparation and Application of Functionalized Hydrogels Using 3-Aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them excellent candidates for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and biosensing. This document provides detailed application notes and protocols for the preparation and characterization of functionalized hydrogels utilizing 3-aminophenylboronic acid (APBA).
APBA is a versatile functional molecule renowned for its ability to form reversible covalent bonds with cis-diols, which are present in molecules like glucose and certain cell surface glycans. This unique property allows for the development of "smart" hydrogels that can respond to specific biological cues, such as changes in glucose concentration, making them particularly valuable for applications like self-regulated insulin (B600854) delivery. Furthermore, the amine group on APBA provides a convenient handle for conjugation to various polymer backbones through standard bioconjugation chemistries.
These application notes will cover the synthesis of APBA-functionalized hydrogels, methods for their characterization, and their applications in drug delivery and tissue engineering, with a focus on glucose-responsive systems and their interaction with cellular signaling pathways.
Data Presentation
Table 1: Swelling Ratios of APBA-Functionalized Hydrogels in Response to Glucose and pH
| Hydrogel Composition | Condition | Swelling Ratio (g/g) | Reference |
| Poly(acrylamide-co-3-acrylamidophenylboronic acid) | PBS (pH 7.4), 0 mM Glucose | ~4.5 | [1] |
| Poly(acrylamide-co-3-acrylamidophenylboronic acid) | PBS (pH 7.4), 20 mM Glucose | ~6.0 | [1] |
| Chitosan (B1678972)/Poly(vinyl alcohol) | Deionized Water | 8.4 (at 10 kGy irradiation) | [2] |
| Chitosan/Poly(vinyl alcohol) | Deionized Water | 4.7 (at 25 kGy irradiation) | [2] |
| Methacrylamidophenylboronic acid-co-Acrylamide | pH 7.4, 0 mM Fructose | ~1.2 (d/d₀) | [3] |
| Methacrylamidophenylboronic acid-co-Acrylamide | pH 7.4, 9 mM Fructose | ~2.0 (d/d₀) | [3] |
| Anionic Hydrogel | Pure Water (pH dependent) | up to 120 | |
| Anionic Hydrogel | 0.5 M Salt Solution | <20 |
Note: Swelling ratio can be expressed as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel (g/g) or as the ratio of the diameter of the swollen hydrogel to its initial diameter (d/d₀).
Table 2: Drug Loading and Release from APBA-Functionalized Hydrogels
| Hydrogel System | Drug | Encapsulation Efficiency (%) | Loading Capacity (%) | Release Conditions | Cumulative Release (%) | Time (h) | Reference |
| Gelatin/Graphene Nanoparticles | Not Specified | ~85-95 | ~15-20 | Not Specified | Not Specified | Not Specified | |
| Chitosan-g-glycine | Vincristine | ~70-80 | Not Specified | pH 7.4 | ~60 | 120 | [4] |
| Chitosan-g-glycine | Vincristine | ~70-80 | Not Specified | pH 5.0 | ~80 | 120 | [4] |
| CS/AM/GO Hydrogel | Ibuprofen | Not Specified | Not Specified | Not Specified | 10 | 24 | |
| CS/AM/GO Hydrogel | Ibuprofen | Not Specified | Not Specified | Not Specified | 41 | 672 (4 weeks) | |
| Hydrogel-in-liposome | 17-DMAPG | 88 | 5.3 (w/w) | pH 7.4, 37°C | 50 | 54 | [5] |
Experimental Protocols
Protocol 1: Synthesis of APBA-Functionalized Chitosan Hydrogel
This protocol describes the synthesis of a chitosan hydrogel functionalized with 3-aminophenylboronic acid (CS-PBA) via carbodiimide (B86325) coupling chemistry.
Materials:
-
Chitosan (low molecular weight)
-
3-Aminophenylboronic acid (APBA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
1% (v/v) Acetic acid solution
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
-
N,N-Dimethylformamide (DMF)
-
Dialysis tubing (MWCO = 10,000 Da)
-
Deionized (DI) water
Procedure:
-
Dissolve 2 g of chitosan in 100 mL of 1% acetic acid solution with stirring until a clear solution is obtained.
-
Adjust the pH of the chitosan solution to 5.5 using MES buffer.
-
In a separate container, dissolve 1.5 g of APBA, 2.08 g of EDC, and 1.25 g of NHS in 30 mL of DMF.
-
Add the APBA/EDC/NHS solution dropwise to the chitosan solution while stirring.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Transfer the reaction mixture to a dialysis tube (MWCO 10,000 Da) and dialyze against DI water for 3 days, changing the water frequently to remove unreacted reagents.
-
Lyophilize the purified CS-PBA solution to obtain a dry powder.
-
To form the hydrogel, dissolve the lyophilized CS-PBA in DI water to the desired concentration (e.g., 3 wt%) and crosslink with a suitable diol-containing polymer like polyvinyl alcohol (PVA) or by other crosslinking methods.
Protocol 2: Characterization of APBA-Functionalized Hydrogels
2.1 Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol outlines the procedure for characterizing the functional groups present in the synthesized hydrogel.
Procedure:
-
Prepare the hydrogel sample by freeze-drying to obtain a solid powder.
-
Mix a small amount of the dried hydrogel powder with potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record the FTIR spectrum of the pellet over a range of 4000-400 cm⁻¹ using an FTIR spectrometer.
-
Analyze the spectrum for characteristic peaks. For APBA-functionalized hydrogels, look for peaks corresponding to B-O stretching (around 1350 cm⁻¹) and aromatic C=C stretching (around 1600 cm⁻¹), in addition to the characteristic peaks of the polymer backbone.[6]
2.2 Swelling Ratio Determination
This protocol describes how to measure the swelling behavior of the hydrogel, which is crucial for understanding its properties for drug delivery and other applications.
Procedure:
-
Prepare several identical dried hydrogel samples of known weight (Wd).
-
Immerse each hydrogel sample in a specific buffer solution (e.g., PBS at pH 7.4) with or without glucose at a controlled temperature (e.g., 37°C).
-
At predetermined time intervals, remove a hydrogel sample from the solution.
-
Gently blot the surface of the swollen hydrogel with filter paper to remove excess water.
-
Weigh the swollen hydrogel (Ws).
-
Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd
-
Continue measurements until the hydrogel reaches equilibrium swelling (i.e., the weight no longer increases).
2.3 Drug Loading and Encapsulation Efficiency
This protocol provides a method for loading a drug into the hydrogel and determining the efficiency of this process.
Procedure:
-
Drug Loading: Swell a known amount of the dried hydrogel in a drug solution of known concentration for a specific period. Alternatively, incorporate the drug into the polymer solution before hydrogel formation.
-
Separation of Unloaded Drug: After loading, separate the hydrogel from the drug solution by centrifugation.
-
Quantification of Unloaded Drug: Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate Encapsulation Efficiency (EE) and Drug Loading Capacity (LC):
-
EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
-
LC (%) = [Amount of loaded drug / Weight of the hydrogel] x 100
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis, characterization, and application of APBA-functionalized hydrogels.
Caption: Glucose-sensing mechanism of an APBA-functionalized hydrogel leading to drug release.
Caption: NF-κB signaling pathway in macrophage polarization, which can be modulated by hydrogel properties.
Caption: Wnt/β-catenin signaling pathway in chondrogenesis, relevant to hydrogel-based cartilage tissue engineering.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Active drug encapsulation and release kinetics from hydrogel-in-liposome nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Aminophenylboronic Acid Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying the products of reactions involving 3-aminophenylboronic acid. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products from reactions involving 3-aminophenylboronic acid?
A1: The most common purification methods for products of 3-aminophenylboronic acid reactions include:
-
Aqueous Acid-Base Extraction: This technique is widely used to separate acidic or basic products from neutral impurities by adjusting the pH of the aqueous phase.[1]
-
Column Chromatography: A standard method for separating compounds based on their polarity.[2] For boronic acid derivatives, normal-phase (silica gel, alumina) and reverse-phase (C18) chromatography are often employed.[2]
-
Recrystallization: Effective for crystalline solid products, this method separates the desired compound from impurities based on differences in solubility.
-
Solid-Phase Scavenging: This technique uses scavenger resins to selectively bind and remove unreacted starting materials or byproducts. For instance, boronic acid scavenger resins can be used to remove excess 3-aminophenylboronic acid.[3]
-
Derivatization: In some cases, converting the product to a crystalline derivative can facilitate purification by recrystallization.
Q2: How does the presence of both an amino and a boronic acid group in the starting material affect purification?
A2: The bifunctional nature of 3-aminophenylboronic acid (a basic amino group and an acidic boronic acid group) can influence the properties of both the starting material and the reaction products. This duality allows for manipulation of solubility based on pH. For example, in acidic conditions, the amino group is protonated, increasing water solubility, while in basic conditions, the boronic acid group is deprotonated, also increasing water solubility. This behavior can be exploited in acid-base extractions to selectively move the desired compound or impurities between aqueous and organic layers.[1]
Q3: When is acid-base extraction a suitable purification method?
A3: Acid-base extraction is a suitable method when the desired product and the impurities have different acid-base properties. For example, if your product is a neutral compound resulting from a Suzuki coupling, you can use a basic wash to remove unreacted 3-aminophenylboronic acid.[1] Conversely, if your product is an amide and you need to remove a non-acidic/non-basic impurity, you can use acid and base washes to purify your product by moving it between the aqueous and organic phases.[1]
Q4: What are the common challenges with silica (B1680970) gel chromatography for these compounds, and how can they be overcome?
A4: Common challenges with silica gel chromatography of aminophenylboronic acid derivatives include streaking and poor separation due to the interaction of the basic amino group and the acidic boronic acid group with the acidic silica gel.[4] To overcome these issues, you can:
-
Add a modifier to the eluent: A small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) can neutralize the acidic sites on the silica gel, reducing tailing of basic compounds.[5] An acidic modifier like acetic acid can help with the elution of acidic compounds.
-
Use a different stationary phase: Neutral alumina (B75360) can be a good alternative to silica gel for purifying basic compounds.[4]
-
Use reverse-phase chromatography (C18): This is often a better choice for polar and ionizable compounds.[6]
Troubleshooting Guides
Issue 1: My product, a neutral Suzuki coupling product, is contaminated with unreacted 3-aminophenylboronic acid.
-
Solution: An acid-base extraction is the most effective method here. Dissolve your crude product in an organic solvent like ethyl acetate (B1210297). Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or 1M Na2CO3). The basic solution will deprotonate the boronic acid group of the unreacted 3-aminophenylboronic acid, making it water-soluble and partitioning it into the aqueous layer. Your neutral product will remain in the organic layer. Repeat the basic wash, then wash with brine, dry the organic layer, and concentrate to obtain your purified product.
Issue 2: I am trying to purify my amide product using silica gel chromatography, but it is streaking badly.
-
Solution 1: Modify your solvent system. Add a small percentage (0.1-1%) of triethylamine or a few drops of ammonium (B1175870) hydroxide (B78521) to your eluent to neutralize the acidic silica surface. This should significantly reduce the streaking of your basic amide product.[4][5]
-
Solution 2: Switch your stationary phase. Consider using neutral alumina instead of silica gel. Alumina is less acidic and often gives better results for the chromatography of basic compounds.
-
Solution 3: Consider reverse-phase chromatography. If your compound is sufficiently polar, reverse-phase HPLC or flash chromatography on a C18 column can provide excellent separation. A common mobile phase is a gradient of acetonitrile (B52724) in water, often with a modifier like formic acid or trifluoroacetic acid.[6]
Issue 3: My product is an oil and cannot be recrystallized. How can I purify it?
-
Solution: If recrystallization is not an option, column chromatography is the primary alternative.[2] If standard silica or alumina chromatography is unsuccessful, consider using a scavenger resin. For example, if the main impurity is unreacted 3-aminophenylboronic acid, a boronic acid scavenger resin can selectively bind and remove it. Alternatively, if your product has a functional group that can be selectively bound to a resin (e.g., an amine), you can use an appropriate scavenger resin to capture your product, wash away impurities, and then cleave the product from the resin.[3]
Data Presentation
| Reaction Type | Product Type | Purification Method | Yield (%) | Purity (%) | Reference |
| Suzuki Coupling | Biaryl | Flash Column Chromatography | 75 | >95 (by NMR) | [2] |
| Amide Coupling | Amide | Solid-Phase Scavenging | 91 | >95 (by NMR) | [3] |
| Synthesis of 3-APB | 3-Aminophenylboronic acid | Acid-Base Extraction & Recrystallization | 71 | 99.1 (by HPLC) | [1] |
| Synthesis of 3-APB | 3-Aminophenylboronic acid | Acid-Base Extraction & Recrystallization | 67 | 98.2 (by HPLC) | [1] |
| Synthesis of 3-APB | 3-Aminophenylboronic acid | Acid-Base Extraction & Recrystallization | 59 | 98.0 (by HPLC) | [1] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of a Neutral Product
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (B109758).
-
Basic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a 1M aqueous sodium hydroxide (NaOH) or potassium carbonate (K2CO3) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the basic wash (steps 2-4) one or two more times to ensure complete removal of acidic impurities like unreacted 3-aminophenylboronic acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification via Column Chromatography on Silica Gel
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane (B92381) or a hexane/ethyl acetate mixture). Pour the slurry into the column and allow it to pack evenly.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification using a Boron Scavenger Resin
-
Resin Preparation: If necessary, pre-swell the scavenger resin in the reaction solvent for 15-30 minutes according to the manufacturer's instructions.
-
Addition of Scavenger: Add the scavenger resin (typically 2-4 equivalents relative to the boronic acid impurity) to the crude reaction mixture dissolved in a suitable solvent (e.g., THF, dichloromethane).
-
Agitation: Stir the mixture at room temperature. The required time can vary from 1 to 24 hours. Monitor the removal of the boronic acid by a suitable analytical technique (e.g., TLC, LC-MS).
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Workflow for Column Chromatography Purification.
Caption: Decision Tree for Purification Method Selection.
References
- 1. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium Catalysts for Aminophenylboronic Acid Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for Suzuki-Miyaura cross-coupling reactions involving aminophenylboronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with aminophenylboronic acid is showing low to no yield. What are the primary causes?
Low or no product formation is a common issue that can often be attributed to several factors. A systematic review of your reaction components and conditions is the first step in troubleshooting.
-
Catalyst Inactivation: The amino group on the aminophenylboronic acid can coordinate to the palladium center, acting as a ligand and poisoning the catalyst. This is a frequent cause of low reactivity with this class of substrates.
-
Poor Reagent Quality: Aminophenylboronic acids can be susceptible to degradation, particularly protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[1] It is crucial to use high-purity, fresh, or properly stored aminophenylboronic acid.
-
Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, solvent, and temperature are all critical for a successful reaction. An inappropriate combination of these factors can lead to poor outcomes.
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and the reaction mixture can lead to catalyst deactivation through oxidation.[1]
Q2: How can I prevent catalyst poisoning by the amino group?
-
Use of Bulky Ligands: Employing bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can sterically hinder the coordination of the amino group to the palladium center.
-
Protecting the Amino Group: While it adds extra steps, protecting the amino group (e.g., as a Boc or Acyl derivative) can prevent it from interfering with the catalyst. The protecting group can be removed after the coupling reaction.
-
Use of Pre-catalysts: Some modern palladium pre-catalysts are designed to be more robust and less susceptible to poisoning by coordinating functional groups.
Q3: I am observing a significant amount of homocoupling of my aminophenylboronic acid. How can I minimize this side reaction?
Homocoupling is a common side reaction where two molecules of the boronic acid couple together.
-
Rigorous Degassing: The primary cause of homocoupling is the presence of oxygen, which facilitates the oxidative coupling of the boronic acid.[1] Ensure your solvents and reaction setup are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling that may occur during the in situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[1]
Q4: My reaction has turned black, and the catalyst has precipitated out as "palladium black." What does this mean, and how can I prevent it?
The formation of palladium black indicates catalyst decomposition and aggregation, leading to a loss of catalytic activity.
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A typical ligand-to-palladium ratio is between 1:1 and 4:1, depending on the specific ligand and catalyst used.[1]
-
Control Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[1] If you observe palladium black formation, consider reducing the reaction temperature.
-
Ensure Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, which can contribute to catalyst decomposition.[1]
Q5: Which palladium catalyst, ligand, and base should I choose for my aminophenylboronic acid coupling?
The optimal combination is often substrate-dependent and may require screening. However, here are some general guidelines:
-
Palladium Source: For beginners, pre-formed catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often reliable. For more challenging couplings, using a Pd(0) source like Pd₂(dba)₃ with a specific ligand can offer better results.
-
Ligands: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective for challenging substrates. N-heterocyclic carbene (NHC) ligands are also known for their high activity and stability.
-
Base: The choice of base is critical. Inorganic bases are most common. K₂CO₃ is a good starting point. For more difficult couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary. The base's strength and solubility can significantly impact the reaction rate and yield.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the effect of different catalysts, ligands, and bases on Suzuki-Miyaura coupling reactions, providing a starting point for optimization.
Table 1: Effect of Different Palladium Catalysts on a Model Suzuki-Miyaura Reaction
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | Moderate |
| 2 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | Good |
| 3 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | High |
| 4 | Pd(dppf)Cl₂ (2) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 8 | Good-High |
Note: Yields are qualitative and can vary significantly based on the specific substrates and reaction conditions.
Table 2: Screening of Different Ligands for a Model Suzuki-Miyaura Reaction
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | PPh₃ (2.5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | Moderate |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2.5) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 12 | Good |
| 3 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | High |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 10 | High |
Note: Yields are qualitative and can vary significantly based on the specific substrates and reaction conditions.
Table 3: Effect of Different Bases on a Model Suzuki-Miyaura Reaction
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (2) | - | NaHCO₃ (2) | DMF/H₂O | 90 | 12 | Low |
| 2 | Pd(dppf)Cl₂ (2) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 8 | High |
| 3 | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (2) | DMF/H₂O | 90 | 6 | High |
| 4 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | DMF/H₂O | 90 | 6 | Very High |
Note: Yields are qualitative and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with Aminophenylboronic Acid:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), aminophenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv, e.g., K₂CO₃ or K₃PO₄).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2.5-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualizations
References
Technical Support Center: 3-Aminophenylboronic Acid in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-aminophenylboronic acid in chemical synthesis, with a particular focus on Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using 3-aminophenylboronic acid?
A1: The most prevalent side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling (dimerization of 3-aminophenylboronic acid to form 3,3'-diaminobiphenyl). Oxidation of the boronic acid can also occur.
Q2: What is protodeboronation and what causes it?
A2: Protodeboronation is the cleavage of the carbon-boron bond, where a proton replaces the boronic acid moiety.[1] This undesired side reaction is highly dependent on the reaction conditions, particularly the pH.[1][2][3] Both acidic and basic conditions can promote protodeboronation, although the mechanism differs. For many arylboronic acids, the rate of protodeboronation is minimized at a neutral pH.[1]
Q3: How can I minimize protodeboronation?
A3: To minimize protodeboronation, it is crucial to carefully control the reaction pH. Using milder bases and ensuring the reaction is not unnecessarily prolonged at elevated temperatures can be beneficial. Additionally, using the boronic acid as a more stable derivative, such as a pinacol (B44631) ester, can reduce the rate of protodeboronation.[4]
Q4: What is homocoupling and what are the typical conditions that promote it?
A4: Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl. In the case of 3-aminophenylboronic acid, this results in the formation of 3,3'-diaminobiphenyl. This reaction is often catalyzed by the palladium catalyst, especially in the presence of oxygen. The choice of palladium source and the presence of a base can also influence the extent of homocoupling.[5]
Q5: How can I prevent the homocoupling of 3-aminophenylboronic acid?
A5: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is the most effective way to suppress homocoupling. Using a Pd(0) source directly, rather than a Pd(II) precatalyst that requires in-situ reduction, can also mitigate this side reaction. The choice of base and solvent system can also play a role.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired cross-coupled product and presence of aniline (B41778) in the reaction mixture. | Protodeboronation of 3-aminophenylboronic acid. This can be exacerbated by harsh pH conditions (either too acidic or too basic) or prolonged reaction times at high temperatures.[1][2] | - Optimize the base: Use a milder base (e.g., K₂CO₃ instead of NaOH).- Buffer the reaction mixture if possible to maintain a near-neutral pH.- Reduce the reaction temperature and time.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction.[4] |
| Significant amount of 3,3'-diaminobiphenyl detected as a byproduct. | Homocoupling of 3-aminophenylboronic acid. This is often promoted by the presence of oxygen, the use of certain palladium precatalysts, and the choice of base.[5] | - Improve degassing: Ensure the solvent and reaction setup are thoroughly purged with an inert gas (argon or nitrogen). Use freeze-pump-thaw cycles for rigorous oxygen removal.- Catalyst choice: Use a pre-activated Pd(0) catalyst (e.g., Pd(PPh₃)₄) instead of a Pd(II) salt (e.g., Pd(OAc)₂).- Optimize reaction conditions: Lowering the reaction temperature may reduce the rate of homocoupling. |
| Reaction fails to go to completion; starting materials remain. | Catalyst deactivation. This can be caused by oxidation of the palladium catalyst or phosphine (B1218219) ligands, or by impurities in the reagents or solvents. | - Ensure all reagents and solvents are pure and anhydrous (if required).- Use fresh, high-quality palladium catalyst and ligands.- Maintain a strictly inert atmosphere throughout the reaction.- Increase the catalyst loading or add a fresh portion of the catalyst. |
| Formation of multiple unidentified byproducts. | Decomposition of starting materials or products under the reaction conditions. The amino group on the boronic acid can potentially coordinate to the metal center or participate in side reactions. | - Screen different catalyst/ligand combinations. Bulky electron-rich phosphine ligands can sometimes improve selectivity.- Lower the reaction temperature.- Analyze the reaction mixture at different time points to identify the onset of byproduct formation. |
Quantitative Data on Side Reactions
| Parameter Varied | Condition | Expected % Protodeboronation | Expected % Homocoupling | Notes |
| pH | pH 4 | Moderate-High | Low | Acid-catalyzed protodeboronation can occur.[1] |
| pH 7 | Low | Low | Generally the most stable pH for many arylboronic acids.[1] | |
| pH 10 | Moderate-High | Moderate | Base-catalyzed protodeboronation and homocoupling are more likely.[6] | |
| Atmosphere | Air | Low | High | Oxygen is a key promoter of homocoupling.[5] |
| Inert (Argon/Nitrogen) | Low | Low | An inert atmosphere is crucial to minimize homocoupling. | |
| Palladium Source | Pd(OAc)₂ (Pd(II)) | Low | Moderate-High | In-situ reduction can lead to side reactions. |
| Pd(PPh₃)₄ (Pd(0)) | Low | Low-Moderate | A direct Pd(0) source can reduce homocoupling. | |
| Temperature | Room Temperature | Low | Low | Reactions are generally slower. |
| 80 °C | Moderate | Moderate | Increased temperature accelerates both desired and side reactions. | |
| 120 °C | High | High | Higher temperatures can lead to significant decomposition and side product formation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3-Aminophenylboronic Acid
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), 3-aminophenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and any additional ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., a mixture of dioxane and water, 4:1, 10 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Quantification of Side Products by ¹H NMR
-
Obtain a ¹H NMR spectrum of the crude reaction mixture.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube containing a known amount of the crude product.
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify characteristic, non-overlapping peaks for the desired product, 3,3'-diaminobiphenyl (homocoupling product), aniline (protodeboronation product), and the internal standard.
-
Integrate these peaks and calculate the molar ratios of the products and byproducts relative to the internal standard to determine their respective yields.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Pathways of desired reaction and common side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Managing Boronic Acid Instability in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of boronic acids in aqueous experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my boronic acid is unstable in aqueous media?
Boronic acids are susceptible to several degradation pathways in the presence of water, which can significantly impact their purity, reactivity, and shelf-life. The most common pathways are:
-
Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved by a proton source, such as water or alcohols, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[1][2] This side reaction is a frequent cause of reduced yield in applications like the Suzuki-Miyaura cross-coupling.[1] The rate of protodeboronation is highly dependent on the pH of the solution.[2][3]
-
Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of air or other oxidizing agents, converting the boronic acid into an alcohol or phenol (B47542) (Ar-B(OH)₂ → Ar-OH).[1][2] At physiological pH, the oxidation rate of some boronic acids can be comparable to that of thiols.[4]
-
Trimerization (Boroxine Formation): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a cyclic trimeric anhydride (B1165640) called a boroxine.[1] While this process is often reversible in the presence of water, it complicates accurate mass measurement and stoichiometry calculations.[1]
Q2: What are the common signs of boronic acid decomposition in my experiment?
Decomposition can manifest in several ways, indicating that the stability of your boronic acid may be compromised:
-
Consistently low or no yield of the desired product.
-
The appearance of a significant amount of the protodeboronated side product (Ar-H) in your reaction mixture, which can be identified by techniques like NMR or mass spectrometry.[1]
-
Formation of homocoupled products (Ar-Ar) from the boronic acid partner, especially in cross-coupling reactions.[1]
-
Inconsistent results between different batches of the same boronic acid or when using the same batch over a period of time.[1]
-
Physical changes in the solid boronic acid upon storage, such as discoloration or a change in consistency (e.g., clumping), which can indicate oxidation or hydration.[5]
Q3: How can I protect my boronic acid from degradation?
Several strategies exist to enhance stability, primarily by converting the boronic acid into a more robust derivative. These derivatives act as "protecting groups" that can often be used directly in reactions or deprotected in situ.
-
Boronic Esters (e.g., Pinacol Esters): Converting boronic acids into esters, such as those with pinacol, increases stability against protodeboronation and oxidation.[1] Pinacol esters are one of the most popular protected forms and are often stable enough for silica (B1680970) gel chromatography.[1]
-
Organotrifluoroborates (R-BF₃K): These potassium salts show enhanced stability compared to their boronic acid counterparts. They are often crystalline, air-stable solids that can be stored for long periods.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: These are exceptionally stable derivatives.[1] The MIDA ligand forms a dative bond with the boron atom, shielding it from degradation pathways.[1] MIDA boronates are typically stable to air, moisture, and silica gel chromatography.[1]
-
Diethanolamine (B148213) (DABO) Boronates: Complexing boronic acids with diethanolamine creates air- and water-stable crystalline solids that can often be used directly in coupling reactions.[1]
Q4: What are MIDA boronates and what makes them so effective?
N-methyliminodiacetic acid (MIDA) boronates are highly stable derivatives of boronic acids.[1] Their exceptional stability arises from the formation of a dative bond between the MIDA nitrogen atom and the empty p-orbital of the boron atom.[1] This intramolecular coordination shields the boron center, making MIDA boronates remarkably resistant to air, moisture, and decomposition pathways that affect the free boronic acid.[1] They are often described as being indefinitely stable on the benchtop.[1]
A key advantage of MIDA boronates is their application in a "slow-release" strategy for cross-coupling reactions.[6] They remain inert under many anhydrous coupling conditions but can be hydrolyzed by a mild aqueous base to slowly liberate the free, and often unstable, boronic acid in situ.[1] This maintains a low concentration of the reactive boronic acid throughout the reaction, which minimizes side reactions like protodeboronation and homocoupling and often leads to significantly higher product yields.[1]
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution & Action Steps |
| Boronic Acid Decomposition | The boronic acid may have degraded during storage or is decomposing faster than it can couple under the reaction conditions.[1] |
| Inefficient Transmetalation | The transfer of the organic group from boron to the palladium catalyst is a crucial and often rate-limiting step. |
| Catalyst Deactivation | The palladium catalyst may be decomposing to palladium black, rendering it inactive. |
Problem 2: Significant Side Products Observed (Protodeboronation or Homocoupling)
| Potential Cause | Recommended Solution & Action Steps |
| High Concentration of Unstable Boronic Acid | The free boronic acid is present at a concentration high enough to favor decomposition pathways (protodeboronation, homocoupling) over the desired cross-coupling.[1] |
| Presence of Oxygen | Oxygen can facilitate the oxidative homocoupling of two boronic acid molecules, catalyzed by palladium.[7] |
Data Presentation: Stability Comparison
The following table summarizes the qualitative and quantitative stability of common boronic acid forms.
| Feature | Free Boronic Acid | Pinacol Boronate | Organotrifluoroborate (R-BF₃K) | MIDA Boronate |
| Typical Form | Often amorphous or crystalline solids, can be hygroscopic. | Crystalline solids or oils. | Generally stable, crystalline solids. | Free-flowing, highly crystalline solids. |
| Stability to Air/Moisture | Highly variable; many are prone to oxidation and protodeboronation.[2] | More stable than the corresponding boronic acid, but hydrolysis is possible.[1] | Exceptionally stable; can be handled in air and stored indefinitely. | Exceptionally stable; can be stored on the benchtop in air indefinitely.[1] |
| Stability to Chromatography | Generally not recommended. | Often stable enough for purification on silica gel.[1] | Generally stable. | Universally compatible with silica gel chromatography.[1] |
| Quantitative Stability | Can show significant decomposition (>50%) within 15 days of benchtop storage. | More stable, but quantitative long-term data is substrate-dependent. | Stable for extended periods (e.g., up to 60 days without degradation). | >95% purity observed after ≥60 days of benchtop storage under air. |
| Use in Coupling | Direct use, but can lead to low yields with unstable variants. | Often used directly; may require harsher conditions for transmetalation. | Requires in situ hydrolysis to the boronic acid for "slow-release". | Ideal for "slow-release" strategies; remains unreactive until hydrolyzed by an aqueous base.[1] |
Experimental Protocols
Protocol 1: Synthesis of N-Methyliminodiacetic Acid (MIDA) Boronate
Objective: To protect an arylboronic acid with N-methyliminodiacetic acid (MIDA) to improve its stability and handling properties.
Materials:
-
Arylboronic acid (1.0 eq)
-
N-methyliminodiacetic acid (MIDA) (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vial suitable for heating (e.g., microwave vial or sealed tube)
-
Magnetic stirrer bar
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
Preparation: To a reaction vial, add the arylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0 eq).
-
Solvent Addition: Add a minimal amount of anhydrous DMF or DMSO to dissolve the reagents.
-
Reaction: Seal the vial and heat the reaction mixture to 110-160 °C. The reaction time is typically short, often around 10-30 minutes.[1] The goal is to drive off the water that is formed during the esterification. A Dean-Stark trap can be used for larger scale reactions.
-
Workup and Purification: Cool the reaction mixture to room temperature. The MIDA boronate often precipitates upon cooling or can be precipitated by adding an anti-solvent like diethyl ether. The solid can be collected by filtration, washed with a non-polar solvent, and dried under vacuum. MIDA boronates are generally stable to silica gel chromatography if further purification is needed.
A milder, more recent procedure involves using pre-dried MIDA anhydride, which acts as both the ligand source and an in-situ desiccant, allowing for lower reaction temperatures and simplifying the process for sensitive substrates.[8][9][10]
Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling with a MIDA Boronate
Objective: To perform a Suzuki-Miyaura cross-coupling using an air-stable MIDA boronate, which will slowly release the unstable boronic acid in situ.
Materials:
-
Aryl or heteroaryl halide (1.0 eq)
-
MIDA boronate (1.0 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 - 7.5 eq)
-
Solvent system (e.g., Dioxane/H₂O, 5:1)
-
Inert atmosphere reaction vessel
Procedure:
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, MIDA boronate, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the degassed solvent system to the vessel.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60-100 °C) for the required time (typically 3-12 hours). The rate of MIDA boronate hydrolysis and subsequent boronic acid release can be tuned by adjusting the temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of Potassium Organotrifluoroborate from a Boronic Acid
Objective: To convert a boronic acid into its more stable potassium organotrifluoroborate salt.
Materials:
-
Boronic acid (1.0 eq)
-
Potassium hydrogen difluoride (KHF₂) (3.0 - 4.0 eq)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Acetonitrile (for recrystallization)
Procedure:
-
Dissolution: Dissolve the boronic acid in methanol.
-
Fluorination: Prepare a saturated aqueous solution of KHF₂ and add it slowly to the vigorously stirred boronic acid solution.[11] A precipitate of the potassium organotrifluoroborate should form.
-
Isolation: After stirring for a short period (e.g., 15-30 minutes), collect the solid product by filtration.
-
Washing: Wash the collected solid with cold methanol to remove excess KHF₂ and other impurities.
-
Purification: The crude product can be further purified by recrystallization from a solvent such as acetonitrile.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boronic acid with high oxidative stability and utility in biological contexts [dspace.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: 3-Aminophenylboronic Acid Cross-Coupling
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of 3-aminophenylboronic acid. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with 3-aminophenylboronic acid resulting in a low yield or incomplete conversion?
Low yields are a frequent issue and can often be attributed to several factors. These can range from the quality of your reagents to suboptimal reaction conditions. Here are the primary aspects to investigate:
-
Reagent Quality:
-
3-Aminophenylboronic Acid Stability: Boronic acids, in general, can be susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] The stability of 3-aminophenylboronic acid should be considered, and using fresh or properly stored material is crucial. Consider using more stable derivatives like pinacol (B44631) esters if instability is suspected.[2]
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.[2] Phosphine (B1218219) ligands are also prone to oxidation.[2] Using fresh, high-purity catalysts and ligands stored under an inert atmosphere is recommended.
-
Solvent and Base Purity: Ensure solvents are anhydrous (if the protocol requires it) and have been thoroughly degassed. The purity of the base is also critical for the reaction's success.[2]
-
-
Reaction Conditions:
-
Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst and promote side reactions like homocoupling.[2] Rigorous degassing of the reaction mixture is essential. This can be achieved by sparging with an inert gas (like argon or nitrogen) or through several freeze-pump-thaw cycles.
-
Suboptimal Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If your reaction is sluggish, a cautious increase in temperature may improve the yield. However, excessive heat can lead to catalyst decomposition and an increase in side reactions.[2]
-
Inadequate Mixing: If the reaction mixture is not stirred effectively, localized concentrations of reagents can lead to catalyst decomposition.[2]
-
Q2: I am observing a significant amount of homocoupling of 3-aminophenylboronic acid. How can this be minimized?
Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid, is a common side reaction.[3][4] It is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.
-
Improve Degassing: As oxygen can facilitate the oxidative coupling of the boronic acid, ensuring your degassing procedure is thorough is the first step.[2][4]
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can mitigate homocoupling. Pd(II) precatalysts like Pd(OAc)₂ need to be reduced in situ to the active Pd(0) species, a process that can sometimes lead to homocoupling of the boronic acid.[2][3]
-
Slow Addition of Boronic Acid: In some cases, a high concentration of the boronic acid can favor homocoupling. The slow addition of the 3-aminophenylboronic acid to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low.[3]
Q3: What are some potential side reactions specific to using 3-aminophenylboronic acid?
The presence of the amino group on the phenylboronic acid can introduce specific challenges:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen of the amino group could potentially coordinate to the palladium center, which might interfere with the catalytic cycle. While not always a major issue, it is a possibility to consider, especially if standard conditions are failing.
-
Steric Hindrance: The amino group, particularly in the ortho position, can introduce steric hindrance that slows down the reaction. For 3-aminophenylboronic acid (meta position), this is less of a concern but should not be entirely discounted depending on the coupling partner.[5]
-
Purification Challenges: The basicity of the amino group can complicate purification, as the product may interact with silica (B1680970) gel during column chromatography. Using a different stationary phase or adding a small amount of a basic modifier (like triethylamine) to the eluent can sometimes help.
Q4: How do I choose the right conditions (catalyst, ligand, base, solvent) for my 3-aminophenylboronic acid coupling?
The optimal conditions will depend on the specific aryl halide you are using. However, here are some general guidelines:
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst. Other modern palladium precatalysts, such as those developed by Buchwald, can also be highly effective, especially for less reactive aryl halides.[2][6]
-
Ligand: For many standard Suzuki couplings, phosphine ligands like triphenylphosphine (B44618) (already part of Pd(PPh₃)₄) are sufficient. For more challenging couplings, more electron-rich and bulky ligands like SPhos or XPhos may be necessary.[7]
-
Base: A wide range of bases can be used, with inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ being common choices. The choice of base can significantly impact the reaction outcome, so screening different bases may be necessary.[2]
-
Solvent: A mixture of an organic solvent and water is often used. Common organic solvents include dioxane, THF, and toluene.[4] The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for Suzuki-Miyaura cross-coupling reactions. These are starting points and may require optimization for your specific reaction.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for less reactive substrates. |
| Ligand:Palladium Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source used.[2] |
| Boronic Acid Equivalents | 1.1 - 1.5 eq | A slight excess of the boronic acid is common to drive the reaction to completion. |
| Base Equivalents | 1.5 - 3.0 eq | Relative to the limiting reagent. Insufficient base can stall the reaction.[2] |
Detailed Experimental Protocol
This protocol is a general starting point for the Suzuki-Miyaura cross-coupling of an aryl bromide with 3-aminophenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
3-Aminophenylboronic acid (1.2 mmol, 1.2 eq)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (B91453) (5 mL)
-
Deionized Water (1 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-aminophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes while stirring.
-
Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol).
-
Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting Suzuki-Miyaura cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Catalyst Selection for Challenging Suzuki Reactions with Aminoboronic Acids
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving aminoboronic acids. These substrates are invaluable building blocks in medicinal chemistry and materials science, yet their unique properties can present significant synthetic challenges. This guide is designed to help you overcome these hurdles and achieve successful outcomes in your experiments.
Troubleshooting Guide
Low yields, incomplete conversions, and the formation of side products are common issues when working with aminoboronic acids in Suzuki couplings. The following guide details potential causes and actionable solutions to optimize your reactions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low to No Product | 1. Catalyst Inactivity/Decomposition: - The free amino group can coordinate to the palladium center, inhibiting catalytic activity.[1] - The palladium catalyst may be oxidized or poisoned by impurities. - Inefficient in-situ reduction of Pd(II) precatalysts to the active Pd(0) species.[2] | - Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote oxidative addition and disfavor catalyst inhibition by the amino group.[3] - Catalyst Choice: Use pre-formed Pd(0) sources like Pd(PPh₃)₄ or modern precatalyst systems (e.g., Buchwald G3 or G4 precatalysts) for more reliable generation of the active catalyst. - Inert Atmosphere: Ensure rigorous degassing of solvents and reaction mixtures and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[2] |
| 2. Aminoboronic Acid Instability: - Protodeboronation (cleavage of the C-B bond) is a common side reaction, especially with electron-deficient or heteroaryl aminoboronic acids. - Unprotected α-amino boronic acids are particularly prone to thermal instability and protodeboronation. | - Use Protected Aminoboronic Acids: Employ N-protected aminoboronic acids, such as the Boc-protected variants, which are more stable.[1] - Utilize Boronic Acid Surrogates: Consider more stable derivatives like aminomethyltrifluoroborates or MIDA (N-methyliminodiacetic acid) boronates, which can undergo slow release of the boronic acid under reaction conditions.[4] | |
| 3. Ineffective Base or Unfavorable Reaction Conditions: - The chosen base may not be strong enough to facilitate transmetalation or may be incompatible with other functional groups. - Suboptimal temperature or reaction time. | - Base Screening: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be highly substrate-dependent. - Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[2] | |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid: - Presence of oxygen can facilitate the oxidative coupling of two boronic acid molecules.[2] - In-situ reduction of Pd(II) precatalysts can consume the boronic acid, leading to homocoupling.[2] | - Improve Degassing: Rigorously degas all solvents and the reaction mixture.[2] - Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to mitigate homocoupling during the catalyst activation step.[2] |
| 2. Protodeboronation: - The boronic acid is replaced by a hydrogen atom from proton sources like water or alcohols, especially under basic conditions. | - Anhydrous Conditions: Use anhydrous solvents if water is not intentionally part of the reaction medium. - Stable Boronic Acid Derivatives: Employ boronic esters (e.g., pinacol (B44631) esters) or trifluoroborates, which are generally more stable towards protodeboronation.[4] | |
| 3. Dehalogenation of the Aryl Halide: - The aryl halide is reduced, replacing the halogen with a hydrogen atom. - Potential hydride sources include amine bases or alcohol solvents. | - Change of Base and Solvent: Switch to a non-hydridic base (e.g., carbonates, phosphates) and an aprotic solvent.[2] |
Catalyst and Ligand Selection for Aminophenylboronic Acids
The position of the amino group on the phenylboronic acid ring significantly impacts reactivity and the optimal choice of catalyst and ligand.
Coupling of 4-Aminophenylboronic Acid Derivatives
Electron-rich boronic acids, such as 4-aminophenylboronic acid, are generally good coupling partners. However, the amino group can still influence catalyst performance. For Boc-protected 4-aminophenylboronic acid, bulky phosphine ligands have shown excellent results.
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 | 22 | 95 | [4] |
| 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 85 | 22 | 92 | [4] |
| 3-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 | 22 | 85 | [4] |
Coupling of 3-Aminophenylboronic Acid Derivatives
The meta-position of the amino group can lead to different electronic and steric environments compared to the para-isomer, necessitating careful optimization of reaction conditions.
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 12 | 88 | |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 91 | General Suzuki Protocol |
| 2-Chloropyridine | XPhos Pd G3 | K₃PO₄ | t-AmylOH | 110 | 18 | 78 | General Buchwald Protocol |
Coupling of 2-Aminophenylboronic Acid Derivatives
The ortho-amino group presents the most significant challenge due to its propensity to chelate with the palladium center, leading to catalyst deactivation. The use of bulky ligands is often crucial to mitigate this issue.
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | cataCXium® PtB / Pd(OAc)₂ | K₃PO₄ | H₂O | 100 | 4 | 92 | [5] |
| 4-Chlorobenzylamine | cataCXium® PtB / Pd(OAc)₂ | (none) | H₂O (pH 6 buffer) | 100 | 4 | 95 | [5] |
| 2-Bromo-6-iodoaniline | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 12 | 75 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Boc-Protected Aminophenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Boc-aminophenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a precatalyst like XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O 10:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, Boc-aminophenylboronic acid, and the base.
-
Add the palladium catalyst and ligand (if not using a precatalyst).
-
Add the degassed solvent system via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting challenging Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with 2-aminophenylboronic acid failing, even with a good catalyst?
A1: The primary challenge with 2-aminophenylboronic acid is the potential for the ortho-amino group to chelate to the palladium catalyst, effectively poisoning it.[1] To overcome this, the use of very bulky ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos) or specific N-heterocyclic carbenes (NHCs), is often necessary. These bulky ligands create steric hindrance around the metal center, which can prevent the bidentate chelation of the aminoboronic acid and favor the desired catalytic cycle.
Q2: What is protodeboronation and how can I prevent it with my aminoboronic acid?
A2: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a hydrogen atom, leading to the formation of an arene byproduct and reducing the yield of your desired coupled product. Aminoboronic acids can be particularly susceptible to this. To minimize protodeboronation, you can:
-
Use a more stable form of the boronic acid, such as a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[4] These derivatives are more robust and can release the active boronic acid slowly under the reaction conditions.
-
Use anhydrous solvents and reagents, as water can be a proton source.
-
Carefully select the base, as strongly basic conditions can sometimes accelerate this side reaction.
Q3: Is it always necessary to protect the amino group on the boronic acid?
A3: While not always strictly necessary, N-protection (e.g., with a Boc group) is a highly effective strategy to improve the stability of the aminoboronic acid and prevent catalyst inhibition.[1] Protected aminoboronic acids are less prone to protodeboronation and the protecting group can prevent the lone pair of the nitrogen from interfering with the palladium catalyst. If you are experiencing consistently low yields with an unprotected aminoboronic acid, switching to its N-protected counterpart is a strongly recommended troubleshooting step.
Q4: Can I use the same catalyst for coupling with aryl chlorides as I do for aryl bromides?
A4: Not always. Aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings due to the stronger carbon-chlorine bond. While modern catalyst systems with bulky, electron-rich ligands (like Buchwald or NHC ligands) are often capable of activating aryl chlorides, they may require higher temperatures, longer reaction times, or higher catalyst loadings compared to reactions with aryl bromides.[3] For challenging couplings involving aminoboronic acids and aryl chlorides, using a state-of-the-art precatalyst is often the best approach.
Q5: My reaction mixture turns black. Does this mean the catalyst has died?
A5: The formation of a black precipitate (often palladium black) can indicate catalyst decomposition, which will halt the reaction. However, a dark or black solution does not always signify complete catalyst deactivation, and some reactions proceed to completion despite the color change. If you observe a color change accompanied by a stalled reaction (as monitored by TLC or LC-MS), it is likely that the catalyst has decomposed. This can be caused by factors such as the presence of oxygen, high temperatures, or catalyst poisoning by substrate functionalities. In such cases, revisiting the reaction setup to ensure strictly inert conditions and potentially lowering the reaction temperature is advised.
References
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 5. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3-Aminophenylboronic Acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of bases on the coupling efficiency of 3-aminophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is a base essential for the Suzuki-Miyaura coupling of 3-aminophenylboronic acid?
A base is a critical component in the Suzuki-Miyaura catalytic cycle for several reasons. Its primary role is to activate the boronic acid.[1] The base reacts with the 3-aminophenylboronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[2][3] This "ate" complex is more reactive and facilitates the crucial transmetalation step, where the aminophenyl group is transferred from the boron atom to the palladium(II) center.[2][3][4] Additionally, the base can play other roles, such as forming the active palladium complex and accelerating the final reductive elimination step.[5]
Q2: What are the common types of bases used, and how do I choose the right one?
A wide range of bases can be used, and the optimal choice is often substrate-dependent. They are generally categorized as inorganic or organic bases.
-
Inorganic Bases: These are most common and include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and fluorides (KF, CsF).[5][6][7] Carbonates and phosphates are often a good starting point for many reactions.[8][9]
-
Organic Bases: Triethylamine (TEA) and other amine bases are sometimes used, though they can be less effective than inorganic bases in some systems.[6]
The choice of base depends on factors like the reactivity of your coupling partners and the solvent system. For instance, stronger bases may be needed for less reactive substrates like aryl chlorides.[10] However, a base that is too strong can lead to unwanted side reactions.[9] Screening a few different bases is often the best approach to optimize your reaction.[11]
Q3: How does the amino group on 3-aminophenylboronic acid affect base selection?
The primary amino group (-NH₂) on the phenyl ring makes the molecule basic. This can present challenges, as the amine can coordinate to the palladium catalyst, potentially deactivating it and leading to lower yields.[12][13] Therefore, the choice of base and reaction conditions is crucial. A base that is strong enough to facilitate the formation of the boronate species without promoting side reactions or excessive catalyst inhibition is ideal. While some Suzuki reactions with amine-containing substrates can be challenging, careful optimization of the base, ligand, and solvent can lead to successful coupling.[13]
Q4: What are the potential consequences of using a base that is too strong or too weak?
-
Too Weak: An insufficiently strong or poorly soluble base will not effectively form the reactive boronate species. This will slow down or completely stall the transmetalation step, leading to low or no product yield and recovery of starting materials.[8][14]
-
Too Strong: A very strong base can promote undesirable side reactions.[9] One major issue is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[12] Strong bases can also lead to the decomposition of sensitive functional groups on either coupling partner.[9]
Q5: Can the Suzuki-Miyaura coupling of 3-aminophenylboronic acid proceed without a base?
Generally, a base is required for the reaction to proceed efficiently through the standard catalytic cycle.[15] However, specialized methods have been developed for base-free or "cationic" Suzuki-Miyaura couplings. These often involve using highly reactive electrophiles like aryldiazonium salts or specific catalyst systems that can proceed through a different mechanistic pathway. For acutely base-sensitive boronic acids, these specialized conditions can be a viable strategy to avoid base-promoted decomposition.
Troubleshooting Guide
Issue 1: Low to No Product Yield
You've run your reaction with 3-aminophenylboronic acid and see very little or no desired product.
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.
-
Inappropriate or Insufficient Base: The base is crucial for activating the boronic acid.
-
Solution: Verify that the base is fully dissolved; an organic/aqueous co-solvent system can help.[11] If using a weaker base like Na₂CO₃, consider switching to a stronger one such as K₃PO₄ or Cs₂CO₃, especially if you are using a less reactive aryl chloride.[8][9] Ensure you are using a sufficient stoichiometric amount of the base (typically 1.5 - 3.0 equivalents).[14]
-
-
Suboptimal Temperature: Many Suzuki couplings require heat to proceed efficiently.
-
Poor Reagent Quality: Boronic acids can degrade over time.
-
Solution: Use high-purity reagents and freshly distilled, anhydrous solvents.[8] Check the purity of the 3-aminophenylboronic acid before use, as it can be prone to decomposition.
-
Issue 2: Significant Formation of Side Products
Your reaction yields the desired product, but it is contaminated with significant byproducts, complicating purification.
Potential Causes & Troubleshooting Steps:
-
Homocoupling of Boronic Acid: You observe the formation of 3,3'-diaminobiphenyl.
-
Cause: This side reaction is often caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[14]
-
Solution: Improve your degassing procedure (e.g., use freeze-pump-thaw cycles or sparge with argon for an extended period).[14] Using a Pd(0) source like Pd(PPh₃)₄ from the start, rather than a Pd(II) precatalyst that is reduced in situ, can also minimize this issue.[14]
-
-
Protodeboronation: You detect aniline (B41778) in your reaction mixture, indicating the boronic acid group has been cleaved.
-
Cause: This is often exacerbated by high temperatures and the use of a strong base.[12] The presence of water can also contribute.
-
Solution: Try using a milder base (e.g., K₂CO₃ instead of KOH) or lowering the reaction temperature. Using more stable boronic acid derivatives, like boronate esters (e.g., pinacol (B44631) esters), can also be an effective strategy.[8]
-
-
Dehalogenation of the Aryl Halide: The starting aryl halide is being converted to the corresponding arene.
-
Cause: This side reaction can occur when the organopalladium intermediate reacts with a hydrogen source before coupling.
-
Solution: Ensure your solvent is anhydrous if the protocol requires it. The choice of ligand and base can also influence this pathway.
-
Data Presentation
The selection of the base can have a dramatic impact on the yield of a Suzuki-Miyaura coupling reaction. The following table summarizes the results from a study screening various bases for the coupling of an aryl bromide with phenylboronic acid, which serves as a representative model.
Table 1: Effect of Various Bases on Suzuki Coupling Yield [7]
| Entry | Base Used | Yield (%) |
| 1 | Na₂CO₃ | 98 |
| 2 | K₂CO₃ | 95 |
| 3 | K₃PO₄ | 92 |
| 4 | NaOH | 85 |
| 5 | KOH | 82 |
| 6 | NaOAc | 75 |
| 7 | TEA | 60 |
Reaction conditions: Aryl halide, phenylboronic acid, Pd catalyst, and base in a suitable solvent system. Note that these are results from a model system and optimal conditions for 3-aminophenylboronic acid may vary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with 3-Aminophenylboronic Acid
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
3-Aminophenylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[12]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Ethanol/Water)[16]
Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 3-aminophenylboronic acid, and the base.
-
Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst & Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask. Then, add the degassed solvent system via syringe.[9]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80–100 °C) and stir vigorously.[12]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the desired biaryl product.[3]
Visualizations
Catalytic Cycle and Role of the Base
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 3-Aminophenylboronic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during reactions involving 3-aminophenylboronic acid, with a focus on the impact of solvent choice. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific problems users may encounter during their experiments.
FAQs
Q1: My Suzuki-Miyaura coupling reaction with 3-aminophenylboronic acid is giving a low yield. What are the most common solvent-related causes?
A1: Low yields in Suzuki-Miyaura couplings involving 3-aminophenylboronic acid can often be attributed to several solvent-dependent factors:
-
Poor Solubility: 3-Aminophenylboronic acid or the coupling partner may have limited solubility in the chosen solvent, leading to a sluggish or incomplete reaction. While soluble in DMSO and methanol, its solubility in less polar solvents can be an issue.[1]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the reagent inactive for the desired coupling.[2] This process is often promoted by the presence of water or other protic sources and can be influenced by the solvent and base combination.
-
Catalyst Deactivation: The solvent can impact the stability and activity of the palladium catalyst. For instance, some polar aprotic solvents can stabilize anionic palladium species, which may alter the catalytic cycle and, in some cases, lead to deactivation pathways.
-
Boroxine (B1236090) Formation: In less polar or anhydrous solvents, 3-aminophenylboronic acid can undergo dehydration to form its cyclic trimeric anhydride, a boroxine. While often in equilibrium with the active monomeric form, excessive boroxine formation can complicate stoichiometry and potentially reduce the effective concentration of the reactive species.
Q2: I am observing a significant amount of a side product that appears to be aniline (B41778). What is happening and how can I prevent it?
A2: The formation of aniline is a classic sign of protodeboronation, a common degradation pathway for boronic acids.[2] This side reaction is the cleavage of the carbon-boron bond by a proton source.
-
Mechanism: The propensity for protodeboronation is highly dependent on the reaction conditions, including the solvent, base, and temperature. Aqueous basic conditions can facilitate this undesired reaction.
-
Solvent Choice: While some water is often necessary for the Suzuki-Miyaura coupling, excessive amounts or the use of protic solvents like alcohols can exacerbate protodeboronation. Aprotic solvents or carefully controlled amounts of water in aprotic solvents are often preferred.
-
Troubleshooting:
-
Use anhydrous solvents and freshly dried reagents if the reaction chemistry allows.
-
Consider using a less protic solvent system, such as dioxane/water or toluene (B28343)/water, with a carefully controlled water content.
-
Minimize reaction time and temperature, as prolonged heating can promote this side reaction.
-
Q3: My reaction mixture is heterogeneous, and the yield is inconsistent. How can I improve the solubility of 3-aminophenylboronic acid?
A3: 3-Aminophenylboronic acid has moderate solubility in many common organic solvents. To address heterogeneity and improve reproducibility, consider the following:
-
Solvent Selection: Choose a solvent system known to dissolve both the boronic acid and the coupling partner. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) (MeCN) are often good choices, but their impact on the catalytic cycle must be considered. Ethereal solvents like THF and dioxane, often in combination with water, are also widely used.
-
Co-solvent Systems: Employing a co-solvent system is a common strategy. For example, a mixture of a nonpolar solvent (like toluene or dioxane) with a more polar solvent or a small amount of water can improve the solubility of all components.
-
Phase-Transfer Catalysts: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst can be added to facilitate the transport of reactants between the organic and aqueous phases, improving the reaction rate and consistency.
Troubleshooting Flowchart for Low Yield
If you are experiencing low yields in your reaction, follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low-yield reactions involving 3-aminophenylboronic acid.
Data Presentation
The choice of solvent can significantly influence the outcome of a Suzuki-Miyaura coupling. The following tables provide illustrative data on how solvent selection can affect the yield of the coupling product.
Table 1: Effect of Solvent on the Yield of a Model Suzuki-Miyaura Coupling
Reaction: 3-Aminophenylboronic acid + 4-Bromoanisole -> 3-Amino-4'-methoxybiphenyl (Note: This data is illustrative and based on general trends in Suzuki-Miyaura couplings. Actual yields may vary based on specific reaction conditions.)
| Solvent System (v/v) | Base | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Toluene / H₂O (4:1) | K₂CO₃ | 90 | 12 | 75 |
| Dioxane / H₂O (4:1) | K₃PO₄ | 100 | 8 | 88 |
| DMF | Cs₂CO₃ | 100 | 6 | 92 |
| THF / H₂O (4:1) | K₂CO₃ | 80 | 16 | 65 |
| Acetonitrile / H₂O (4:1) | K₂CO₃ | 80 | 12 | 82 |
| Ethanol / H₂O (1:1) | K₂CO₃ | 80 | 18 | 50 (significant protodeboronation) |
Table 2: Influence of Water Content in a Dioxane System
Reaction: 3-Aminophenylboronic acid + 4-Iodotoluene -> 3-Amino-4'-methylbiphenyl (Note: This data is illustrative.)
| Dioxane:Water Ratio (v/v) | Base | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 100:0 (Anhydrous) | K₃PO₄ | 100 | 12 | 45 (sluggish reaction) |
| 10:1 | K₃PO₄ | 100 | 8 | 90 |
| 4:1 | K₃PO₄ | 100 | 8 | 93 |
| 1:1 | K₃PO₄ | 100 | 10 | 85 (increased protodeboronation) |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid with an Aryl Bromide
This protocol provides a starting point for the optimization of a Suzuki-Miyaura coupling reaction.
Materials:
-
3-Aminophenylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Dioxane/Water 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Solvent Degassing: Sparge the chosen solvent system with an inert gas (Argon or Nitrogen) for 20-30 minutes to remove dissolved oxygen.
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the 3-aminophenylboronic acid, aryl bromide, palladium catalyst, and base.
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
-
Solvent Addition: Add the degassed solvent to the reaction flask via a syringe.
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Workflow Diagram
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Logical Relationship Diagram: Competing Fates of 3-Aminophenylboronic Acid
This diagram illustrates the desired reaction pathway versus common side reactions influenced by the solvent and reaction conditions.
Caption: Competing reaction pathways for 3-aminophenylboronic acid.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis of Reaction Mixtures Containing 3-Aminophenylboronic Acid
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount to ensure the quality, purity, and yield of synthesized compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing 3-aminophenylboronic acid, a versatile reagent commonly employed in Suzuki-Miyaura cross-coupling reactions.
Comparison of HPLC and UPLC Methods
The separation of 3-aminophenylboronic acid and its reaction components is typically achieved using reversed-phase HPLC (RP-HPLC). More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in terms of speed and resolution.[1][2][3][4][5]
| Parameter | HPLC Method 1 (Conventional) | HPLC Method 2 (Rapid) | UPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 50 mm, 2.7 µm | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium (B1175870) acetate (B1210297) in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 20 min | 10-90% B in 5 min | 5-95% B in 2 min |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 0.6 mL/min |
| Detection | UV at 254 nm | UV at 254 nm and 280 nm | UV at 254 nm |
| Run Time | ~25 min | ~7 min | ~3 min |
| Resolution | Good | Moderate | Excellent |
| Throughput | Low | Medium | High |
Key Considerations:
-
UPLC offers significantly faster analysis times and improved resolution due to the use of sub-2 µm particles, making it ideal for high-throughput screening and reaction monitoring.[1][2][3][4]
-
Conventional HPLC methods are robust and widely available, providing adequate separation for routine analysis.
-
The choice of mobile phase additive (e.g., formic acid, ammonium acetate) can influence the peak shape and retention of the analytes.
Experimental Protocol: HPLC Analysis of a Suzuki-Miyaura Reaction Mixture
This protocol outlines a typical procedure for the analysis of a reaction mixture from the Suzuki-Miyaura coupling of 3-aminophenylboronic acid with an aryl bromide.
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 100-200 µg/mL. The exact dilution factor will depend on the expected concentration of the components.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC/UPLC Conditions:
-
Instrument: A standard HPLC or UPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (refer to the table above for specific dimensions).
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (for UPLC):
-
0.00 min: 5% B
-
1.50 min: 95% B
-
2.00 min: 95% B
-
2.10 min: 5% B
-
3.00 min: 5% B
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm.
3. Data Analysis:
-
Identify the peaks corresponding to 3-aminophenylboronic acid, the aryl bromide, the biaryl product, and any significant byproducts by comparing their retention times with those of authentic standards.
-
Integrate the peak areas to determine the relative proportions of each component in the reaction mixture.
-
Calculate the conversion of starting materials and the yield of the desired product.
Logical Workflow for HPLC Analysis
References
A Comparative Guide to the Reactivity of 3-Aminophenylboronic Acid and 4-Aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3-aminophenylboronic acid and 4-aminophenylboronic acid, two common building blocks in organic synthesis and medicinal chemistry. Understanding the nuanced differences in their chemical behavior is crucial for reaction optimization, catalyst selection, and the rational design of novel compounds. This document presents a summary of their properties, a theoretical framework for their reactivity in the Suzuki-Miyaura cross-coupling reaction, detailed experimental protocols, and visualizations of their application in biosensing.
Introduction
3-Aminophenylboronic acid and 4-aminophenylboronic acid are isomers that play a significant role as versatile reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. The position of the amino group on the phenyl ring influences the electronic properties of the boronic acid, which in turn affects its reactivity, stability, and potential applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3- and 4-aminophenylboronic acid is presented in the table below. These properties are essential for understanding their handling, storage, and behavior in chemical reactions.
| Property | 3-Aminophenylboronic Acid | 4-Aminophenylboronic Acid |
| Molecular Formula | C₆H₈BNO₂ | C₆H₈BNO₂ |
| Molecular Weight | 136.95 g/mol | 136.95 g/mol |
| Appearance | White to off-white crystalline powder | White to light brown crystalline powder |
| CAS Number | 30418-59-8 | 22237-13-4 |
| pKa | ~8.7 (amine), ~9.5 (boronic acid) | ~9.2 (amine), ~9.8 (boronic acid) |
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the organoboron reagent is a critical factor in the efficiency of this reaction. The amino group (-NH₂) is an electron-donating group, which generally increases the electron density on the phenyl ring and can influence the rate of the transmetalation step in the catalytic cycle.
Theoretical Comparison of Reactivity:
-
Electronic Effects: The amino group, being electron-donating through resonance, increases the nucleophilicity of the aryl group attached to the boron atom. This enhanced nucleophilicity is expected to facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.
-
Positional Influence (Meta vs. Para):
-
In 4-aminophenylboronic acid , the para-amino group exerts a strong +M (mesomeric) effect, significantly increasing the electron density at the ipso-carbon (the carbon atom bonded to the boron). This is expected to make it a more nucleophilic and thus a more reactive coupling partner in the transmetalation step.
-
In 3-aminophenylboronic acid , the meta-amino group exerts a weaker +I (inductive) effect and no direct resonance effect on the ipso-carbon. Therefore, the increase in electron density at the ipso-carbon is less pronounced compared to the para-isomer.
-
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be used to compare the reactivity of 3- and 4-aminophenylboronic acid.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Aminophenylboronic acid (3- or 4-isomer, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the aryl halide (1.0 mmol), the aminophenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Attach the reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
To perform a comparative study, two parallel reactions should be set up under identical conditions, one with 3-aminophenylboronic acid and the other with 4-aminophenylboronic acid. The reaction progress can be monitored over time, and the final yields can be compared to determine the relative reactivity.
Applications in Biosensing
Both 3- and 4-aminophenylboronic acid are utilized in the development of biosensors, particularly for the detection of saccharides and other molecules containing diol functionalities. The boronic acid moiety can reversibly bind to diols, and this interaction can be coupled to a signaling mechanism, such as a change in fluorescence or an electrochemical signal. The amino group provides a convenient handle for immobilization onto sensor surfaces or for further functionalization.
Below is a diagram illustrating the general principle of a fluorescent biosensor for glucose detection using an aminophenylboronic acid derivative.
Caption: A fluorescent biosensor utilizing an aminophenylboronic acid derivative for glucose detection.
This diagram illustrates how the binding of glucose to the boronic acid moiety of the sensor molecule can induce a conformational change, leading to a detectable change in fluorescence.
Experimental Workflow for Sensor Immobilization
The amino group of aminophenylboronic acids is often used to covalently attach the molecule to a sensor surface, such as a gold electrode or a glass slide. The following diagram outlines a typical workflow for the immobilization of an aminophenylboronic acid onto a surface for biosensing applications.
Caption: A typical workflow for immobilizing an aminophenylboronic acid onto a sensor surface.
Conclusion
alternatives to 3-aminophenylboronic acid for specific Suzuki couplings
##A Comparative Guide to Alternatives for 3-Aminophenylboronic Acid in Suzuki Couplings
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. 3-Aminophenylboronic acid is a common reagent in these reactions, serving as a versatile building block for introducing an aniline (B41778) moiety. However, its stability, reactivity, and purification can present challenges. This guide provides an objective comparison of viable alternatives to 3-aminophenylboronic acid, supported by experimental data, to aid in the selection of the most appropriate reagent for specific synthetic needs.
Introduction to Alternatives
While 3-aminophenylboronic acid is widely used, several alternatives have been developed to overcome its limitations, which can include susceptibility to protodeboronation and oxidative degradation, as well as poor solubility. The primary alternatives that offer enhanced stability and handling characteristics are:
-
Potassium 3-Aminophenyltrifluoroborate: These salts are crystalline, air- and moisture-stable solids. Their enhanced stability often leads to higher yields and reproducibility in Suzuki couplings.
-
3-Aminophenyl MIDA Boronate: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline, and chromatographically-friendly solids. The MIDA protecting group can be cleaved under mild basic conditions to slowly release the boronic acid, which can be advantageous in complex syntheses.
-
N-Boc-3-Aminophenylboronic Acid: Protection of the amino group with a tert-butyloxycarbonyl (Boc) group can prevent undesired side reactions and improve the solubility and stability of the boronic acid. The Boc group can be readily removed under acidic conditions.
Performance Comparison
The choice of a boron reagent can significantly impact the yield and efficiency of a Suzuki coupling reaction. Below is a summary of available quantitative data comparing the performance of 3-aminophenylboronic acid with its alternatives.
| Coupling Partner 1 | Coupling Partner 2 | Boron Reagent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | - | p-Tolylboronic acid | Pd(dtbpf)Cl₂ (2 mol%) | Et₃N | Water | RT | 24 | 73 | [1] |
| 4-Bromotoluene | - | p-Tolyl MIDA boronate | Pd(dtbpf)Cl₂ (2 mol%) | Et₃N | Water | RT | 24 | 89 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. The following are representative protocols for Suzuki-Miyaura couplings involving 3-aminophenylboronic acid and its alternatives.
General Protocol for Suzuki-Miyaura Coupling with 3-Aminophenylboronic Acid
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
3-Aminophenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
To a round-bottom flask, add the aryl halide, 3-aminophenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Suzuki-Miyaura Coupling with Potassium 3-Aminophenyltrifluoroborate
This protocol is adapted from procedures for coupling potassium aryltrifluoroborates.[2][3]
Materials:
-
Aryl halide (1.0 mmol)
-
Potassium 3-aminophenyltrifluoroborate (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 mmol)
-
Solvent (e.g., THF/water, 10:1 mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide, potassium 3-aminophenyltrifluoroborate, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent mixture.
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction until completion.
-
After cooling, add water and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by chromatography.
Protocol for Suzuki-Miyaura Coupling with 3-Aminophenyl MIDA Boronate in Water
This protocol highlights the use of MIDA boronates in an environmentally friendly solvent system.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
3-Aminophenyl MIDA boronate (1.1 mmol)
-
Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%)
-
Base (e.g., Et₃N, 3.0 mmol)
-
Water (as solvent)
-
Surfactant (e.g., TPGS-750-M)
Procedure:
-
To a vial, add the aryl halide, 3-aminophenyl MIDA boronate, palladium catalyst, and base.
-
Add an aqueous solution of the surfactant.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction for 12-24 hours.
-
Upon completion, the product can often be isolated by simple filtration, washing with water, and drying.
Reaction Mechanism and Workflow
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The diagram above illustrates the key steps in the Suzuki-Miyaura coupling:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.[4][5][6]
-
Transmetalation: The organic group from the boron reagent (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[4][5][6]
-
Reductive Elimination: The two coupled organic groups (R¹ and R²) are eliminated from the palladium complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[4][5][6]
Conclusion
The selection of an appropriate boron reagent is critical for the success of a Suzuki-Miyaura coupling reaction. While 3-aminophenylboronic acid is a staple reagent, its alternatives offer significant advantages in terms of stability, ease of handling, and, in some cases, improved reaction yields. Potassium 3-aminophenyltrifluoroborate and 3-aminophenyl MIDA boronate are particularly noteworthy for their enhanced stability, which can lead to more consistent and reproducible results. N-Boc protection offers a strategy to mitigate side reactions associated with the free amino group. For researchers aiming to optimize their synthetic routes, exploring these alternatives can lead to more efficient and robust processes.
References
- 1. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to 3-Aminophenylboronic Acid-Based Glucose Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of 3-aminophenylboronic acid (3-APBA)-based glucose sensors with other prominent glucose sensing technologies. The following sections detail the performance metrics, experimental protocols, and underlying signaling pathways to assist researchers and drug development professionals in selecting the most suitable glucose sensing technology for their applications.
Performance Comparison of Glucose Sensing Technologies
The performance of 3-APBA-based glucose sensors is critically evaluated against enzymatic and other non-enzymatic glucose sensing methods. The data presented in the following table summarizes key performance indicators from various studies to provide a clear comparison.
| Sensor Type | Recognition Element | Transduction Method | Linear Range | Limit of Detection (LOD) | Response Time | Selectivity | Stability |
| 3-APBA-based | 3-Aminophenylboronic Acid | Electrochemical Impedance Spectroscopy | 1 µM - 10 mM | 8.53 x 10⁻⁹ M[1] | ~4 seconds[1] | High for glucose over fructose (B13574) and sucrose.[1] Some interference from dopamine.[1] | Stable when freshly prepared, but can be affected by storage time.[1] |
| Poly(3-aminophenylboronic acid)-functionalized SWCNTs | Chemiresistive | - | 3.46 mM for glucose, 2.92 mM for fructose | - | Lower selectivity for glucose over fructose.[2] | Regenerable at lower pH.[2] | |
| Enzymatic | Glucose Oxidase (GOx) | Amperometry | 1.0 µM - 30.0 mM | 0.29 µM | < 10 seconds | High for glucose. Potential interference from ascorbic acid and uric acid.[3] | Activity can be affected by temperature, pH, and inhibitors.[3] |
| Non-Enzymatic (Metal Oxide) | Copper Oxide (CuO) | Amperometry | 9.54 x 10⁻⁸ - 3.13 x 10⁻³ M | - | - | Good | Long-term stability.[4] |
| Cobalt Oxide (Co₃O₄) | Amperometry | 0.5 - 5.0 mM | 0.8 µM | < 5 seconds | Good selectivity against ascorbic and uric acids.[5] | Good | |
| Nickel Oxide (NiO) | Amperometry | 0.5 µM - 9 mM | 7 nM | - | Excellent selectivity against ascorbic acid, uric acid, serotonin, and dopamine.[6] | Good |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and validation processes, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway of a 3-APBA-Based Glucose Sensor
This diagram illustrates the reversible binding of glucose to a 3-APBA-functionalized electrode, leading to a detectable change in impedance.
Caption: Signaling pathway of a 3-APBA-based glucose sensor.
Signaling Pathway of an Enzymatic (Glucose Oxidase) Sensor
This diagram shows the enzymatic reaction of glucose oxidase with glucose, which produces a measurable electrochemical signal.
Caption: Signaling pathway of a glucose oxidase-based sensor.
Experimental Workflow for Glucose Sensor Validation
This diagram outlines a typical workflow for validating the performance of a glucose sensor.
Caption: Experimental workflow for glucose sensor validation.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are intended as a general guide and may require optimization for specific sensor designs and experimental setups.
Protocol for Determining Sensitivity and Limit of Detection (LOD)
-
Preparation of Standard Solutions: Prepare a series of standard glucose solutions of known concentrations in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Electrochemical Measurement:
-
For amperometric sensors, apply a constant potential and record the steady-state current response for each glucose concentration.
-
For impedimetric sensors, record the electrochemical impedance spectrum at a set DC potential with a small AC perturbation over a range of frequencies.
-
-
Calibration Curve Construction: Plot the measured current or charge transfer resistance (Rct) as a function of glucose concentration.
-
Sensitivity Calculation: The sensitivity of the sensor is determined from the slope of the linear portion of the calibration curve.[7]
-
LOD Calculation: The limit of detection is typically calculated using the formula: LOD = 3.3 * (σ/S), where σ is the standard deviation of the blank signal and S is the slope of the calibration curve.[7][8]
Protocol for Selectivity Testing
-
Interferent Selection: Choose common potential interfering species found in the target sample matrix (e.g., fructose, ascorbic acid, uric acid, dopamine).[9] Prepare solutions of these interferents at physiologically relevant concentrations.
-
Baseline Measurement: Record the sensor's response to a known concentration of glucose in the absence of any interferents.
-
Interference Measurement: Introduce a single interfering species to the glucose solution and record the sensor's response. Repeat this for all selected interferents.
-
Data Analysis: Compare the sensor's response in the presence and absence of each interferent. A minimal change in the signal indicates high selectivity.
Protocol for Stability Testing
-
Initial Measurement: Record the initial response of the sensor to a fixed concentration of glucose.
-
Long-Term Storage/Use:
-
Storage Stability: Store the sensor under specified conditions (e.g., at 4°C in a dry environment) for an extended period (e.g., days or weeks). Periodically measure its response to the same glucose concentration.
-
Operational Stability: Continuously or intermittently measure the sensor's response to a glucose solution over a prolonged period.
-
-
Data Analysis: Plot the sensor's response as a function of time. The stability is often expressed as the percentage of the initial response retained over time.
Alternative Glucose Sensing Technologies
While 3-APBA-based sensors offer a promising non-enzymatic approach, several other technologies are prevalent in research and commercial applications.
-
Enzymatic Sensors: These are the most common type of glucose sensors, typically employing glucose oxidase (GOx) or glucose dehydrogenase (GDH). They offer high selectivity and sensitivity but can be limited by the stability of the enzyme.[3]
-
Non-Enzymatic Metal/Metal Oxide-Based Sensors: These sensors utilize the direct electrocatalytic oxidation of glucose on the surface of various metals (e.g., platinum, gold) or metal oxides (e.g., CuO, NiO, Co₃O₄).[5][10] They generally offer better stability and lower cost compared to enzymatic sensors but may have lower selectivity.[10]
-
Optical Sensors: These sensors rely on changes in optical properties (e.g., fluorescence, absorbance, refractive index) upon glucose binding. Phenylboronic acid derivatives are also used in these systems.
Commercially Available Non-Enzymatic Glucose Sensors
The market for non-enzymatic glucose sensors for research and clinical use is expanding. While enzymatic sensors still dominate the commercial landscape for personal diabetes management, several companies offer non-enzymatic sensors and materials for research and development purposes. These are often based on metal or metal oxide nanomaterials integrated into screen-printed electrodes or other electrochemical platforms. Due to the dynamic nature of the market, researchers are encouraged to consult scientific literature and supplier catalogs for the latest product offerings.
Conclusion
3-aminophenylboronic acid-based glucose sensors represent a viable and promising alternative to traditional enzymatic sensors, offering advantages in terms of stability and cost. However, challenges related to selectivity and long-term stability under physiological conditions remain areas of active research. This guide provides a foundational understanding of the validation and comparative performance of these sensors, equipping researchers and developers with the necessary information to make informed decisions for their specific applications in scientific research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Glucose Biosensors: An Overview of Use in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Non-Enzymatic Glucose Sensors Based on Metal and Metal Oxide Nanostructures for Diabetes Management- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Advances in Non-Enzymatic Glucose Sensors Based on Metal and Metal Oxide Nanostructures for Diabetes Management- A Review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances in electrochemical sensors for real-time glucose monitoring - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00086B [pubs.rsc.org]
- 10. Metal Oxide-based Electrochemical Non-enzymatic Glucose Biosensors: A Mini-Review -Journal of Sensor Science and Technology | Korea Science [koreascience.kr]
A Researcher's Guide to Mass Spectrometry Analysis of 3-Aminophenylboronic Acid Products
For researchers, scientists, and drug development professionals working with 3-aminophenylboronic acid (3-APBA) and its derivatives, accurate and sensitive analytical methods are paramount. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of 3-APBA and its reaction products, supported by experimental data and detailed protocols. We also explore alternative analytical methodologies, offering a well-rounded perspective for selecting the most suitable approach for your research needs.
Direct vs. Derivatization-Based Mass Spectrometry Approaches
The analysis of 3-APBA and its products by mass spectrometry can be broadly categorized into two main strategies: direct analysis of the boronic acid itself and the analysis of its derivatives formed with target analytes, particularly those containing cis-diol functionalities.
Direct Analysis of 3-Aminophenylboronic Acid:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the direct, highly sensitive quantification of 3-APBA and other phenylboronic acids. This approach is particularly useful for monitoring residual 3-APBA in reaction mixtures or quantifying it as a potential impurity in pharmaceutical preparations.
Derivatization with 3-Aminophenylboronic Acid:
A primary application of 3-APBA in analytical chemistry is its use as a derivatizing agent to enhance the mass spectrometric detection of molecules containing cis-diol groups, such as saccharides, catechols, and glycoproteins. The boronic acid moiety of 3-APBA reacts with the cis-diol to form a stable cyclic boronate ester. This derivatization serves two key purposes:
-
Improved Ionization Efficiency: The introduction of the aminophenyl group often enhances the ionization efficiency of the analyte in electrospray ionization (ESI), leading to significantly improved sensitivity.
-
Chromatographic Retention: Derivatization can alter the polarity of the analyte, improving its retention and separation on reverse-phase liquid chromatography (RPLC) columns.
Comparative Performance of Mass Spectrometry Techniques
The choice of mass spectrometry technique depends on the nature of the 3-APBA product being analyzed, the required sensitivity, and the desired level of structural information.
| Analytical Target | Mass Spectrometry Technique | Key Performance Characteristics | Typical Application |
| 3-Aminophenylboronic Acid (Direct) | LC-ESI-MS/MS | High sensitivity (pg/mL to ng/mL levels), high selectivity, good linearity and precision. | Quantifying residual 3-APBA, impurity analysis. |
| Small Molecule Diols (e.g., Saccharides, Catechols) - Derivatized | LC-ESI-MS/MS | Significant enhancement in sensitivity (1-2 orders of magnitude) compared to underivatized analysis, enables separation of isomers. | Metabolomics, analysis of signaling molecules. |
| Peptides/Proteins (Glycoproteins) - Derivatized/Enriched | MALDI-TOF-MS | Facilitates the selective enrichment and detection of glycoproteins and glycopeptides. | Glycoproteomics, biomarker discovery. |
Experimental Protocols
Protocol 1: Direct Quantification of 3-Aminophenylboronic Acid by LC-MS/MS
This protocol is adapted from methods developed for the high-sensitivity analysis of phenylboronic acids.
1. Sample Preparation:
- Accurately weigh and dissolve 3-APBA standard in methanol (B129727) to create a 1 mg/mL stock solution.
- Prepare a series of dilutions in a 50:50 (v/v) methanol/water mixture to construct a calibration curve.
- For unknown samples, dissolve in the same diluent and filter through a 0.22 µm syringe filter.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
- Mobile Phase A: 10 mM Ammonium Acetate in Water.
- Mobile Phase B: Acetonitrile (B52724).
- Gradient: A suitable gradient to ensure separation from matrix components. A fast gradient can be employed for high-throughput analysis.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for 3-APBA.
- Scan Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
- MRM Transition: The specific precursor-to-product ion transition for 3-APBA needs to be optimized on the instrument.
- Instrument Parameters: Optimize cone voltage and collision energy to maximize the signal for the chosen MRM transition.
Protocol 2: Derivatization of Saccharides with 3-APBA for LC-MS Analysis
This protocol is based on the principles of boronate ester formation for enhanced saccharide analysis.
1. Derivatization Reaction:
- This can be performed online using a modified electrospray interface or offline.
- Offline Derivatization:
- To a solution of the saccharide in a suitable solvent (e.g., water/methanol), add an excess of 3-APBA.
- The reaction is typically fast and can be performed at room temperature. The pH of the solution can be adjusted to optimize the reaction.
- The reaction mixture can be directly injected or subjected to a simple cleanup step if necessary.
2. Liquid Chromatography (LC) Conditions:
- Column: A reversed-phase C18 or a HILIC column can be used depending on the polarity of the derivative.
- Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and acetonitrile is commonly used for RPLC.
- Flow Rate: 0.2 - 0.5 mL/min.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: ESI in positive ion mode.
- Scan Mode: Full scan for identification or MRM for quantification.
- Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) can be used to fragment the derivatized saccharide to obtain structural information.
Protocol 3: Enrichment of Glycoproteins using 3-APBA Functionalized Magnetic Beads for MALDI-TOF-MS Analysis
This protocol outlines a general workflow for the selective capture of glycoproteins.
1. Preparation of 3-APBA Functionalized Magnetic Beads:
- Carboxylic acid-terminated magnetic beads are activated using carbodiimide (B86325) chemistry (e.g., EDC/NHS).
- The activated beads are then reacted with 3-aminophenylboronic acid to covalently link the boronic acid to the bead surface.
2. Glycoprotein (B1211001) Enrichment:
- Incubate the protein sample with the 3-APBA functionalized magnetic beads in a buffer that promotes boronate ester formation (typically neutral to slightly alkaline pH).
- Wash the beads several times with the binding buffer to remove non-specifically bound proteins.
- Elute the bound glycoproteins using an acidic buffer or a buffer containing a competing diol (e.g., sorbitol).
3. MALDI-TOF-MS Analysis:
- The eluted glycoproteins can be directly analyzed by MALDI-TOF-MS.
- Matrix Selection: A suitable matrix for protein analysis, such as sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA), should be used.
- Sample Spotting: The eluted glycoprotein solution is mixed with the matrix solution and spotted onto the MALDI target plate.
- Data Acquisition: Acquire mass spectra in the appropriate mass range for the expected glycoproteins.
Visualizing Workflows and Pathways
To better illustrate the analytical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the direct analysis of 3-aminophenylboronic acid by LC-MS/MS.
Caption: General workflow for the derivatization of diol-containing analytes with 3-APBA.
Mass Spectral Fragmentation of 3-APBA Products
Understanding the fragmentation patterns of 3-APBA and its derivatives is crucial for structural elucidation.
-
3-Aminophenylboronic Acid: Under CID, the protonated molecule of 3-APBA is expected to undergo fragmentation involving the boronic acid group and the aromatic ring. Common losses would include water (H₂O) and boric acid (H₃BO₃).
-
3-APBA-Diol Derivatives: The fragmentation of the cyclic boronate esters will be influenced by the structure of the diol. Characteristic fragmentation of the diol moiety can provide valuable structural information. For saccharide derivatives, cross-ring cleavages and glycosidic bond cleavages are expected, allowing for sequence and linkage analysis.
Alternative Analytical Methods
While mass spectrometry is a dominant technique, other methods can be employed for the analysis of 3-APBA and its interactions.
| Method | Principle | Application | Advantages | Limitations |
| Electrochemical Sensors | Measures changes in electrical properties (e.g., impedance, capacitance) upon binding of 3-APBA to a functionalized electrode surface or binding of a diol-containing analyte to a 3-APBA-modified electrode.[1] | Detection of bacteria, glucose, and other diol-containing molecules. | High sensitivity, potential for portability and real-time analysis. | Matrix effects can be a challenge, may lack the structural information of MS. |
| Fluorescence-Based Assays | Utilizes changes in fluorescence upon the binding of 3-APBA to a fluorescent probe or the interaction of a 3-APBA derivative with a target. | Detection of enzyme activity, screening of inhibitors. | High sensitivity, suitable for high-throughput screening. | Indirect detection method, may be prone to interference from other fluorescent compounds. |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge and size in a capillary filled with an electrolyte. | Analysis of a wide range of charged molecules, including boronic acids and their derivatives. | High separation efficiency, small sample volume requirements. | Lower sensitivity compared to LC-MS, may not be suitable for all neutral molecules without derivatization. |
Conclusion
The choice of analytical method for 3-aminophenylboronic acid and its products is dictated by the specific research question. Direct LC-MS/MS analysis provides a highly sensitive and selective method for the quantification of 3-APBA itself. For the analysis of diol-containing molecules, derivatization with 3-APBA significantly enhances detection by mass spectrometry, with LC-ESI-MS/MS being ideal for small molecules and MALDI-TOF-MS offering advantages for larger biomolecules like glycoproteins. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to select and implement the most appropriate analytical strategy for their work with this versatile chemical tool.
References
Comparative Study of Boronic Acids in Bioconjugation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is critical for the successful development of targeted therapeutics, diagnostics, and research tools. Boronic acids have emerged as versatile reagents for bioconjugation due to their unique ability to form reversible or stable covalent bonds with a variety of functional groups on biomolecules.[1][2][3][4][5][6] This guide provides an objective comparison of different boronic acid-based bioconjugation methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for your research needs.
Boronic acids are known for their capacity to interact with diols, such as those found in saccharides, to form cyclic boronate esters.[7][8] This interaction is a cornerstone of their use in bioconjugation, particularly for targeting glycoproteins.[9][10] Beyond diols, boronic acids can also react with other nucleophiles, expanding their utility in modifying proteins and other biomolecules.[1][11] The reactivity and stability of the resulting conjugates are highly dependent on the structure of the boronic acid and the reaction conditions, making a comparative understanding essential.[7][11][12]
Data Presentation: A Comparative Analysis of Boronic Acid Bioconjugation Chemistries
The following tables summarize key quantitative data for various boronic acid bioconjugation strategies, providing a basis for comparison of their performance.
| Table 1: Reaction Kinetics of Boronic Acid Bioconjugations | ||||
| Boronic Acid Derivative | Reaction Partner | Conjugate Type | Second-Order Rate Constant (k) | Reference |
| Phenylboronic Acid (PBA) | Diols | Boronate Ester | 10² - 10³ M⁻¹s⁻¹ | [11] |
| 2-Formylphenylboronic Acid (2-FPBA) | Benzyl Hydroxylamine | Oxime | 1.1 x 10⁴ M⁻¹s⁻¹ | [11] |
| 2-Formylphenylboronic Acid (2-FPBA) | N-terminal Cysteine | Thiazolidine (B150603) Boronate (TzB) | > 10³ M⁻¹s⁻¹ | [13] |
| 2-Acetylphenylboronic Acid (2-APBA) | Thiosemicarbazide-nopoldiol | Stable Conjugate | 9 M⁻¹s⁻¹ | [6] |
| ortho-Boronyl Aryl Ketones/Aldehydes | Amines | Iminoboronate | ~10 M⁻¹s⁻¹ | [13] |
| 2-Nitro-arylboronic acid (NAB) & (E)-Alkenylboronic acid (EAB) | Cysteine | S-Arylation | - | [14][15] |
| Table 2: Stability of Boronic Acid Bioconjugates | |||
| Conjugate Type | Key Stability Features | Factors Affecting Stability | Reference |
| Boronate Esters | Reversible, hydrolyze under acidic conditions. | pH, structure of the diol (cyclic and hindered cis-1,2-diols are more stable). | [11] |
| Iminoboronates | Reversible, can be reversed by competing molecules (e.g., fructose (B13574), dopamine). | Presence of competing molecules, dilution. | [13] |
| Thiazolidine Boronate (TzB) | Stable under acidic (pH 3) and basic (pH 9) conditions. | - | [13] |
| Boralactone Conjugates | 10,000-fold more resistant to oxidation than simple boronic acids. | Presence of reactive oxygen species. | [16] |
| Phenylboronic pinacol (B44631) esters | Susceptible to hydrolysis at physiological pH. | Substituents on the aromatic ring, pH. | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments in the comparative study of boronic acid bioconjugation.
Protocol 1: Determination of Reaction Kinetics using UV-Vis Spectroscopy
This protocol is adapted from methodologies described for monitoring the formation of thiazolidine boronate (TzB) complexes.[13]
Objective: To determine the second-order rate constant for the reaction between a boronic acid derivative and a target biomolecule.
Materials:
-
2-Formylphenylboronic Acid (2-FPBA)
-
N-terminal Cysteine-containing peptide
-
Phosphate (B84403) buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of 2-FPBA and the cysteine-containing peptide in phosphate buffer.
-
Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, mix equal volumes of the 2-FPBA and peptide solutions at various concentrations (e.g., low µM range).
-
Immediately initiate monitoring of the absorbance change at a wavelength characteristic of the product formation (iminoboronate intermediate or final TzB complex).
-
Record the absorbance data over time until the reaction reaches completion.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Plot the initial rates against the concentration of the reactants to determine the second-order rate constant.
Protocol 2: Assessment of Conjugate Stability
This protocol is based on principles of assessing the stability of boronate esters and iminoboronates.[11][13]
Objective: To evaluate the stability of a boronic acid bioconjugate under different conditions (e.g., pH, presence of competitors).
Materials:
-
Pre-formed boronic acid bioconjugate
-
Buffers of varying pH (e.g., pH 3, 7.4, 9)
-
Competing molecule (e.g., fructose for boronate esters)
-
HPLC or other suitable analytical technique
Procedure:
-
Dissolve the pre-formed bioconjugate in buffers of different pH values.
-
For competition assays, add a competing molecule at a known concentration to a solution of the bioconjugate.
-
Incubate the solutions at a constant temperature.
-
At various time points, take aliquots of the solutions and analyze the amount of intact conjugate and dissociated components using HPLC.
-
Plot the percentage of intact conjugate over time to determine the half-life of the conjugate under each condition.
Visualizing Boronic Acid Bioconjugation Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows in boronic acid bioconjugation.
Caption: Mechanism of reversible boronate ester formation between a boronic acid and a cis-diol.
Caption: Formation of a reversible iminoboronate conjugate from an ortho-boronyl aryl aldehyde or ketone and an amine.
Caption: Reaction pathway for the formation of a stable thiazolidine boronate (TzB) conjugate.
Caption: A workflow for selecting the appropriate boronic acid bioconjugation strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. | Semantic Scholar [semanticscholar.org]
- 4. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]
- 5. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT stud ... - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46964F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment | Springer Nature Experiments [experiments.springernature.com]
- 11. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 12. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 13. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Boronic Acid Pairs for Sequential Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Synthesized 3-Aminophenylboronic Acid
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 3-aminophenylboronic acid, a critical building block in various synthetic applications. This document outlines detailed experimental protocols, presents comparative data, and includes visualizations to aid in the selection of the most appropriate purity assessment strategy.
Comparison of Purity Assessment Methods
The selection of a suitable analytical technique for purity determination depends on various factors, including the required accuracy, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of common methods used for assessing the purity of 3-aminophenylboronic acid.
| Method | Principle | Reported Purity (%) | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation of the analyte from its impurities based on differential partitioning between a stationary and a mobile phase, followed by UV detection. | >99[1] | High sensitivity and resolution, allows for quantification of individual impurities. | Can be destructive to the sample, requires reference standards for absolute quantification. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determination of the absolute purity by comparing the integral of a specific analyte signal to that of a certified internal standard.[2] | Not specified | Primary analytical method, does not require a reference standard of the analyte, provides structural information.[2] | Lower sensitivity compared to HPLC, requires a suitable internal standard that does not overlap with analyte signals. |
| Titration | Acid-base titration where the weak acidic nature of the boronic acid is enhanced by the addition of a polyol (e.g., mannitol (B672) or glycerol). | Not specified | Cost-effective, simple instrumentation. | Lower precision and sensitivity than chromatographic methods, susceptible to interference from other acidic or basic impurities. |
| Melting Point Analysis | Determination of the temperature range over which the solid compound transitions to a liquid. A sharp melting point is indicative of high purity. | Not specified | Simple and rapid technique for a preliminary assessment of purity. | Insensitive to small amounts of impurities, not a quantitative method. |
| Mass Spectrometry (MS) | Ionization of the compound and separation of the ions based on their mass-to-charge ratio to identify the parent compound and any impurities. | Not specified | High sensitivity and provides molecular weight information of impurities. | Not inherently quantitative without coupling to a separation technique like LC or GC. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for boronic acids and can be adapted for 3-aminophenylboronic acid.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for the purity assessment of 3-aminophenylboronic acid.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
3-Aminophenylboronic acid sample
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Degas both mobile phases before use.
-
-
Sample Preparation: Accurately weigh and dissolve the synthesized 3-aminophenylboronic acid in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm (or a wavelength of maximum absorbance for 3-aminophenylboronic acid)
-
Injection volume: 10 µL
-
Gradient elution: A typical gradient could be:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a general procedure for determining the absolute purity of 3-aminophenylboronic acid using qNMR.[2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (accurate to 0.01 mg)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)
-
3-Aminophenylboronic acid sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the 3-aminophenylboronic acid sample (e.g., 10 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T1 of the signals of interest).
-
-
Data Analysis:
-
Integrate a well-resolved signal of 3-aminophenylboronic acid and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (MW_sample / MW_standard) * (m_standard / m_sample) * P_standard Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
-
Titration
This protocol describes the determination of 3-aminophenylboronic acid purity via acid-base titration. The addition of a polyol is crucial to increase the acidity of the boronic acid.
Instrumentation:
-
Burette (50 mL)
-
Pipette (25 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
pH meter (optional, for potentiometric titration)
Reagents:
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Mannitol or glycerol (B35011)
-
Phenolphthalein (B1677637) indicator solution
-
3-Aminophenylboronic acid sample
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh approximately 200-300 mg of the 3-aminophenylboronic acid sample and dissolve it in about 50 mL of deionized water in a beaker.
-
Complexation: Add a sufficient amount of mannitol or glycerol (e.g., 5-10 g) to the solution and stir until dissolved.
-
Titration:
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.
-
Alternatively, perform a potentiometric titration and determine the equivalence point from the titration curve.
-
-
Calculation: Calculate the purity of 3-aminophenylboronic acid based on the volume of NaOH solution consumed.
Potential Impurities in Synthesized 3-Aminophenylboronic Acid
The purity of synthesized 3-aminophenylboronic acid can be affected by byproducts and unreacted starting materials. Common impurities may include:
-
Boroxines (Anhydrides): Cyclic trimers formed by the dehydration of boronic acids. These can often be detected by mass spectrometry and may have different retention times in HPLC.
-
Starting Materials: Unreacted precursors from the synthesis, such as 3-bromoaniline (B18343) or 3-nitroaniline, depending on the synthetic route.[1]
-
Homocoupling Products: Biphenyl derivatives formed from the coupling of two phenylboronic acid molecules.
-
De-boronated Species: Aniline, formed by the loss of the boronic acid group.
Visualizing the Workflow
To better understand the process of purity assessment, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.
Caption: Workflow for the purity assessment of synthesized 3-aminophenylboronic acid.
Caption: Decision tree for selecting a purity assessment method.
References
A Comparative Guide to Palladium Catalysts in the Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, and the choice of catalyst is critical for its success. This guide provides an objective comparison of the performance of various palladium catalysts in the coupling of 3-aminophenylboronic acid, a key building block in medicinal chemistry, with aryl halides. The following analysis is supported by experimental data to aid in the selection of the optimal catalytic system.
The Suzuki-Miyaura coupling is a versatile and powerful method for the synthesis of biaryls, a structural motif prevalent in many pharmaceutical agents. The reaction's efficiency is highly dependent on the palladium catalyst, ligand, base, and solvent system. For substrates containing functional groups such as the amine in 3-aminophenylboronic acid, careful optimization is necessary as the lone pair of electrons on the nitrogen can coordinate to the palladium center and potentially inhibit the catalytic cycle. However, with the appropriate choice of catalyst system, high yields of the desired coupled products can be achieved without the need for protecting the amine group.[1]
Comparative Performance of Palladium Catalysts
While a direct head-to-head comparison of a wide range of palladium catalysts for the specific coupling of 3-aminophenylboronic acid is not extensively documented in a single study, analysis of the available literature for similar substrates allows for a qualitative and, where possible, quantitative assessment. The choice between homogeneous and heterogeneous catalysts is a primary consideration, with each offering distinct advantages and disadvantages regarding activity, stability, and recyclability.[2][3]
The following table summarizes the performance of commonly used palladium catalysts in Suzuki-Miyaura coupling reactions involving aminophenylboronic acids or analogous substrates. It is important to note that direct comparison of yields and turnover numbers (TONs) can be challenging due to variations in reaction conditions across different studies.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Aryl Halide | Yield (%) | TON | TOF (h⁻¹) | Reaction Time (h) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane/H₂O | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | Not specified, but successful | - | - | Overnight | [4] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dimethoxyethane/H₂O | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | No product | - | - | Overnight | [4] |
| PEPPSI-iPr | Imidazole-based carbene | K₂CO₃ | Dimethoxyethane/H₂O | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | No product | - | - | Overnight | [4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 3-Bromo-1,2,4-benzotriazine 1-oxide | 72 | - | - | 24 | [5] |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 3-Bromo-1,2,4-benzotriazine 1-oxide | 65 | - | - | 24 | [5] |
| Pd(OAc)₂/DAPCy | Dicyclohexylamine | - | Ethanol | Aryl Bromides | Good to high | - | - | Room Temp | [6] |
| Herrmann's Catalyst | Tri(o-tolyl)phosphine | NaOMe | Ethanol | 4-Iodoacetophenone | High | up to 175,000 | - | - | [4][7] |
Note: The data presented is compiled from various sources and for substrates analogous to 3-aminophenylboronic acid. Direct comparison should be made with caution. TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving amino-substituted aryl compounds.
General Procedure for Suzuki-Miyaura Coupling with Pd(PPh₃)₄[4]
To a solution of the aryl bromide (1.0 eq) and 3-aminophenylboronic acid (1.5 eq) in a mixture of dimethoxyethane and 2M aqueous K₂CO₃ solution is added tetrakis(triphenylphosphine)palladium(0) (0.1 eq). The reaction mixture is stirred at 80 °C overnight under an inert atmosphere. After cooling to room temperature, the mixture is filtered through Celite, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Microwave-Assisted Suzuki-Miyaura Coupling[1]
In a microwave vial, 3-amino-5-bromopyridine (B85033) (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq) are combined. The palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is added. The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). After the reaction is complete, the mixture is cooled to room temperature and purified as described in the conventional heating protocol.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex chemical processes and experimental designs.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The selection of an optimal palladium catalyst for the Suzuki-Miyaura coupling of 3-aminophenylboronic acid is a multifaceted decision that depends on the specific aryl halide, desired reaction conditions (e.g., temperature, time), and economic considerations. Homogeneous catalysts such as those derived from Pd(OAc)₂ with bulky phosphine (B1218219) ligands (e.g., SPhos) often exhibit high activity for challenging substrates.[5] For more routine transformations, Pd(PPh₃)₄ remains a reliable choice.[4] The development of heterogeneous catalysts continues to be an active area of research, aiming to combine high catalytic efficiency with ease of separation and reuse. Researchers are encouraged to screen a variety of catalysts and conditions to identify the most effective system for their specific application.
References
A Comparative Guide: 3-Aminophenylboronic Acid vs. Its Esters for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and biomedical research, 3-aminophenylboronic acid (3-APBA) and its ester derivatives, particularly pinacol (B44631) esters, are pivotal reagents. Their utility spans from robust cross-coupling reactions to the sophisticated design of sensors and drug delivery systems. This guide provides an objective comparison of the advantages of using the free acid (3-APBA) over its esters, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific application.
Core Comparison: Reactivity, Stability, and Application-Specific Advantages
The primary trade-off between 3-aminophenylboronic acid and its esters lies in the balance between reactivity and stability. While the free acid often exhibits higher reactivity, its esters provide enhanced stability, which can be crucial for handling, purification, and controlled-release applications.
Advantages of 3-Aminophenylboronic Acid (Free Acid)
The free boronic acid form of 3-APBA offers distinct advantages in scenarios where immediate reactivity and aqueous compatibility are paramount.
-
Enhanced Reactivity in Suzuki-Miyaura Coupling: Boronic acids are generally more reactive nucleophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to their ester counterparts.[1] This is attributed to the difference in the electron-withdrawing nature of the hydroxyl groups versus the alkoxy groups of the ester, which influences the transmetalation step of the catalytic cycle. This heightened reactivity can translate to higher yields and shorter reaction times.
-
Direct Utility in Aqueous Sensor Systems: For applications in biological sensing, such as glucose or glycoprotein (B1211001) detection, the free boronic acid is the active species that reversibly binds to cis-diols.[2][3] Utilizing 3-APBA directly circumvents the need for an in situ deprotection step, simplifying sensor design and fabrication. The pH-dependent nature of this binding is fundamental to the functionality of many glucose-responsive systems.[4]
-
Simplified Bioconjugation: In bioconjugation, where 3-APBA is attached to polymers or surfaces, the free acid can be directly coupled via its amino group, leaving the boronic acid moiety available for interaction with biological targets.[5]
Advantages of 3-Aminophenylboronic Acid Esters (e.g., Pinacol Ester)
The ester forms of 3-APBA, most commonly the pinacol ester, are favored when stability and controlled reactivity are the primary concerns.
-
Superior Stability and Ease of Handling: Boronic acids are susceptible to degradation through processes like protodeboronation and oxidation, which can complicate their storage and use in multi-step syntheses. Boronic esters, such as the pinacol derivative, offer significantly improved stability, making them easier to purify by chromatography and handle under various reaction conditions.
-
Controlled Release Mechanisms: The hydrolysis of a boronic ester to the active boronic acid is a time- and pH-dependent process.[6] This property can be harnessed to design prodrugs or drug delivery systems where the active agent is released in a controlled manner under specific physiological conditions.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing 3-APBA and its pinacol ester.
Table 1: Stability of Phenylboronic Acid Pinacol Esters at Physiological pH
| Substituent on Phenyl Ring | Half-life of Ester in Water (pH ~6-7) | Half-life of Ester in Phosphate Buffer (pH 7.4) |
| para-amino | ~3 hours | Significantly accelerated |
| para-hydroxyl | ~10 minutes | Significantly accelerated |
| para-acetamido | ~10 minutes | Significantly accelerated |
Data adapted from a study on the hydrolysis of phenylboronic pinacol esters. The study indicates that while the amine-substituted ester is more stable in neutral water, hydrolysis is considerably faster at a physiological pH of 7.4 for all tested esters.[6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction. For a direct comparison, 3-APBA or its pinacol ester can be used as the boronic acid reagent.
Materials:
-
Aryl halide (1.0 equiv)
-
3-Aminophenylboronic acid or its pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To a reaction vessel, add the aryl halide, the 3-APBA reagent, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system. If using a biphasic system, add the organic solvent followed by the aqueous base solution.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
This is a generalized protocol and may require optimization for specific substrates.[7]
Protocol 2: Functionalization of a Carboxylated Surface with 3-APBA for Sensor Applications
This protocol describes the immobilization of 3-APBA onto a surface presenting carboxylic acid groups, a common step in the fabrication of biosensors.
Materials:
-
Carboxylated substrate (e.g., polymer brush, self-assembled monolayer)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
3-Aminophenylboronic acid (3-APBA)
-
Activation buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling buffer (e.g., PBS or borate (B1201080) buffer, pH 7.4-8.5)
-
Washing and quenching solutions
Procedure:
-
Activation of Carboxyl Groups:
-
Immerse the carboxylated substrate in an activation buffer containing EDC and NHS for 15-30 minutes at room temperature to form reactive NHS esters.
-
Rinse the substrate with the activation buffer to remove excess EDC and NHS.
-
-
Coupling of 3-APBA:
-
Immediately immerse the activated substrate in a coupling buffer containing dissolved 3-APBA.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The primary amine of 3-APBA will react with the NHS ester to form a stable amide bond.
-
-
Quenching and Washing:
-
Remove the substrate from the 3-APBA solution and wash it thoroughly with the coupling buffer to remove any non-covalently bound molecules.
-
To quench any remaining active NHS esters, immerse the substrate in a solution of ethanolamine (B43304) or a similar primary amine.
-
Rinse the functionalized surface with deionized water and dry under a stream of nitrogen.
-
This protocol is adapted from general procedures for EDC/NHS coupling.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams visualize key reaction pathways and experimental workflows.
Conclusion
The choice between 3-aminophenylboronic acid and its esters is contingent upon the specific requirements of the intended application. For syntheses demanding high reactivity and for direct use in aqueous sensing and bioconjugation, the free acid, 3-APBA, is often the superior choice. Conversely, when stability, ease of purification, and the potential for controlled release are critical, the ester derivatives, such as the pinacol ester, provide significant advantages. By understanding these fundamental differences and consulting the provided experimental guidelines, researchers can make an informed decision to optimize their experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
Safety Operating Guide
Proper Disposal of 3-Aminophenylboronic Acid Monohydrate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Aminophenylboronic acid monohydrate is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for its safe handling and disposal, aligning with standard laboratory safety protocols and regulatory considerations. Adherence to these procedures is paramount to minimize risks and ensure compliance.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling. It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.[1][2]
Quantitative Hazard Data Summary
| Hazard Classification | Description | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
This data underscores the importance of the safety measures outlined in this guide.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, regional, and national regulations.[3] The following protocol provides a general framework for its safe disposal.
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization : All chemical waste must be correctly identified. Waste this compound should be classified as hazardous chemical waste.
-
Packaging :
-
Place the solid waste into a suitable, clearly labeled container designated for hazardous chemical waste.[4]
-
The container must be made of a compatible material with a secure, tightly fitting cap and should be kept closed except when adding waste.[4]
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure and away from incompatible materials.
-
Arrange for Pickup : Follow your institution's established procedures for the pickup and disposal of hazardous waste by a certified waste management company.
Part 2: Decontamination and Disposal of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal to prevent environmental contamination and ensure the safety of custodial staff.
-
Initial Rinse :
-
Rinse the container three times with a suitable solvent. Given the nature of the compound, a polar organic solvent such as acetone (B3395972) or ethanol (B145695) is a reasonable choice.
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste. [4] Add this rinseate to your hazardous waste container for this compound. Subsequent rinses may also need to be collected depending on institutional policies.
-
-
Final Disposal of the Container :
-
After thorough rinsing, allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Deface or remove the original label.
-
The clean, dry container can then typically be disposed of with regular laboratory glassware or plastic recycling, in accordance with your institution's guidelines.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Wear Appropriate PPE : Before cleaning the spill, don the necessary personal protective equipment, including a dust mask (N95 or equivalent), safety goggles, and chemical-resistant gloves.
-
Containment and Cleanup :
-
Carefully sweep up the solid material.[2] Avoid generating dust.
-
Place the swept-up material into a labeled container for hazardous waste.
-
Clean the spill area with a damp cloth or paper towels. The cleaning materials should also be disposed of as hazardous waste.
-
Finish by rinsing the contaminated surface with copious amounts of water.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the product for complete and detailed instructions. All disposal activities must comply with local, state, and federal regulations.
References
Personal protective equipment for handling 3-Aminophenylboronic acid monohydrate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-Aminophenylboronic acid monohydrate. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure and mitigate risks. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must be worn at all times in the laboratory. Goggles are required when there is a risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other impervious gloves are necessary when handling the compound or its containers.[1] Gloves must be inspected for integrity before use and disposed of properly after handling.[1] |
| Body Protection | Laboratory Coat | A lab coat is mandatory to protect skin and clothing from potential spills.[1] For tasks with a higher risk of splashes, an impervious apron should be considered.[1] |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH/MSHA certified respirator is required when handling the solid compound, especially if dust generation is possible.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2] |
| Footwear | Closed-Toe Shoes | Required at all times in the laboratory to protect against spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure that a calibrated eyewash station and safety shower are readily accessible.[2]
-
Verify that the chemical fume hood is functioning correctly.[1]
-
The designated work area within the fume hood should be clean and free of clutter.
-
Assemble all necessary equipment (e.g., spatula, weighing paper, reaction vessel) before handling the chemical.
2. Donning PPE:
-
Put on all personal protective equipment as detailed in the table above.[1]
3. Handling:
-
Conduct all manipulations of this compound inside a certified chemical fume hood to minimize the inhalation of any dust.[1]
-
Use appropriate tools, such as a spatula, for transferring the solid. Avoid generating dust.
4. Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of any excess or unwanted this compound as hazardous waste.[3] Collect the waste in a clearly labeled, sealed, and appropriate container.[1] Store the waste container in a designated, secure, and well-ventilated area.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, must also be disposed of as hazardous waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[1] Once cleaned, the container can be disposed of according to institutional guidelines.
Experimental Workflow: Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
